Uroguanylin
Description
Propriétés
Numéro CAS |
152175-68-3 |
|---|---|
Formule moléculaire |
C61H101N17O25S4 |
Poids moléculaire |
1600.8 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C61H101N17O25S4/c1-9-26(6)46(60(101)72-33(17-40(64)81)54(95)76-45(25(4)5)59(100)66-27(7)48(89)73-36(21-105)57(98)78-47(28(8)79)58(99)65-19-41(82)67-38(23-107)61(102)103)77-56(97)37(22-106)75-52(93)32(16-24(2)3)70-51(92)31(12-15-43(85)86)69-55(96)35(20-104)74-53(94)34(18-44(87)88)71-50(91)30(11-14-42(83)84)68-49(90)29(62)10-13-39(63)80/h24-38,45-47,79,104-107H,9-23,62H2,1-8H3,(H2,63,80)(H2,64,81)(H,65,99)(H,66,100)(H,67,82)(H,68,90)(H,69,96)(H,70,92)(H,71,91)(H,72,101)(H,73,89)(H,74,94)(H,75,93)(H,76,95)(H,77,97)(H,78,98)(H,83,84)(H,85,86)(H,87,88)(H,102,103)/t26-,27-,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,45-,46-,47-/m0/s1 |
Clé InChI |
SJMPVWVIVWEWJK-AXEIBBKLSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |
Autres numéros CAS |
152175-68-3 |
Séquence |
QEDCELCINVACTGC |
Synonymes |
uroguanylin |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Uroguanylin from Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the seminal work leading to the discovery and isolation of uroguanylin, a key peptide hormone involved in regulating fluid and electrolyte balance. It includes experimental protocols derived from foundational studies, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Search for an Endogenous Ligand
The discovery of this compound emerged from research into the cellular mechanisms of secretory diarrhea caused by heat-stable enterotoxins (ST) from bacteria like Escherichia coli.[1][2] These toxins were known to activate intestinal membrane guanylate cyclase, leading to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent chloride and water secretion.[2][3] This prompted a search for endogenous molecules that could activate the same receptor, guanylate cyclase C (GC-C).[1][4] This search led to the initial isolation of a related peptide, guanylin (B122020), from the intestine.[2][5] Subsequently, the investigation of urine for similar bioactive compounds resulted in the discovery of this compound.[1][5][6]
Discovery and Isolation from Urine
The first isolation of this compound was reported from opossum urine, followed by its identification in human urine.[1][6][7] The process relied on tracking the biological activity of urine extracts, specifically their ability to stimulate cGMP production in the human colon carcinoma cell line, T84.[1][6]
The following protocol is a composite methodology based on the principles described in the initial discovery papers. The primary goal is to purify the peptide from a complex biological fluid by exploiting its physicochemical properties through multiple chromatographic steps.
Objective: To isolate and purify bioactive this compound from human urine.
Bioassay: Measurement of cGMP accumulation in confluent monolayers of T84 human colon carcinoma cells.[1][8]
Procedure:
-
Urine Collection and Initial Processing:
-
Collect human urine and add a protease inhibitor cocktail to prevent degradation of the peptide.[9]
-
Adjust the pH to approximately 6.0.[9]
-
Centrifuge the urine at 1,500 x g for 10 minutes at 4°C to remove cellular debris and sediment.[9]
-
Pass the supernatant through a C18 reverse-phase silica (B1680970) cartridge (e.g., Sep-Pak) to bind the peptide and other hydrophobic molecules.
-
Wash the cartridge with a low-concentration organic solvent (e.g., 5% acetonitrile) to remove salts and polar contaminants.
-
Elute the bound peptides with a higher concentration of organic solvent (e.g., 60% acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
-
Ion-Exchange Chromatography:
-
Lyophilize the eluate from the C18 cartridge and reconstitute it in the starting buffer for ion-exchange chromatography.
-
Apply the sample to a cation-exchange HPLC column.
-
Elute the bound peptides using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl over 60 minutes).
-
Collect fractions and test each for bioactivity using the T84 cell cGMP assay.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - Stage 1:
-
Pool the bioactive fractions from the ion-exchange step.
-
Inject the pooled sample onto a C18 RP-HPLC column.
-
Elute the peptides using a shallow gradient of acetonitrile in water, with both solvents containing 0.1% trifluoroacetic acid.
-
Collect fractions and identify the bioactive peaks by assaying for cGMP-stimulating activity.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - Stage 2 (Purification to Homogeneity):
-
Pool the active fractions from the first RP-HPLC step.
-
Inject the sample onto a different RP-HPLC column (e.g., a C8 or phenyl column) to exploit different selectivity.
-
Elute using a very shallow, optimized acetonitrile gradient to separate the target peptide from any remaining contaminants.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the purified peptide peaks. The major bioactive peak corresponds to this compound.[1]
-
-
Structural Characterization:
-
Subject the purified peptide to N-terminal amino acid sequencing (Edman degradation) and mass spectrometry to confirm its identity and purity.[1]
-
Quantitative Data and Characterization
The purification process yielded two bioactive peptides.[1] The larger, more abundant peptide was named this compound.[1]
Table 1: Characteristics of Human this compound
| Property | Value | Reference |
| Amino Acid Sequence | NDDCELCVNVACTGCL | [1][10] |
| Number of Amino Acids | 16 | [1][7] |
| Molecular Form | Active peptide derived from a 112-amino acid preprothis compound precursor. | [7][11] |
| Bioactivity | Stimulates cGMP production, chloride secretion, and competes with ¹²⁵I-labeled ST for receptors in T84 cells. | [1] |
| pH Sensitivity | More potent at an acidic pH (e.g., 5.0) compared to an alkaline pH. | [4][12][13] |
Table 2: Comparative Potency of Guanylin Family Peptides in T84 Cells
| Peptide | Condition | Relative Potency | Reference |
| This compound | Acidic pH (5.0) | High (100-fold more potent than guanylin) | [12] |
| Guanylin | Alkaline pH (8.0) | High (more potent than this compound) | [12] |
| E. coli ST | pH 5.0 - 8.0 | Very High (most potent) | [6][12] |
Signaling Pathway
This compound exerts its physiological effects by binding to and activating the guanylate cyclase C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[8][10] This activation initiates an intracellular signaling cascade.
-
Binding: this compound binds to the extracellular domain of the GC-C receptor.[8]
-
Activation: This binding induces a conformational change, activating the intracellular guanylate cyclase domain of the receptor.[8]
-
Second Messenger Production: The activated enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8][14]
-
Downstream Effects: The increase in intracellular cGMP leads to the activation of cGMP-dependent protein kinase II (PKGII) and the opening of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, resulting in chloride and bicarbonate secretion into the intestinal lumen, which drives water secretion.[10][14][15]
References
- 1. Characterization of human this compound: a member of the guanylin peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction pathways via guanylin and this compound in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. pnas.org [pnas.org]
- 7. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of action of this compound and guanylin and their role in salt handling. | Semantic Scholar [semanticscholar.org]
Prouroguanylin to Uroguanylin Conversion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prouroguanylin, a prohormone secreted primarily by enteroendocrine cells of the gastrointestinal tract, undergoes a critical proteolytic conversion to its active form, this compound. This activation is a pivotal step in the regulation of various physiological processes, including intestinal fluid and electrolyte balance, renal sodium excretion, and the modulation of appetite through a gut-brain axis. This technical guide provides an in-depth overview of the prothis compound to this compound conversion mechanism, detailing the cellular and tissue-specific contexts of this process, the enzymes implicated, and the downstream signaling pathways. Furthermore, this guide includes a summary of quantitative data, detailed experimental protocols for the study of this conversion, and visualizations of the key pathways and workflows to support further research and therapeutic development in this area.
Introduction
This compound is a 16-amino acid peptide hormone that, along with its counterpart guanylin, acts as an endogenous ligand for the guanylate cyclase C (GC-C) receptor. The activation of GC-C leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates a range of physiological effects. Prothis compound, the inactive precursor, is secreted in response to nutrient ingestion and circulates in the bloodstream.[1] Its conversion to active this compound is a key regulatory step, occurring not only in the gastrointestinal lumen but also in other tissues, most notably the kidney and the central nervous system (CNS).[2][3] Understanding the intricacies of this conversion is crucial for elucidating the full biological role of the this compound system and for the development of novel therapeutics targeting related disorders such as obesity, metabolic syndrome, and gastrointestinal diseases.[4]
The Conversion Mechanism: Enzymes and Locations
The conversion of prothis compound to this compound is a post-secretory event mediated by proteolytic cleavage. While the precise endogenous enzymes responsible for this processing are still under investigation, particularly in the central nervous system, several key proteases and locations have been identified.
Gastrointestinal Tract
In the lumen of the gastrointestinal tract, prothis compound is thought to be converted to this compound by digestive proteases.[3] In vitro studies have demonstrated that chymotrypsin , a serine protease, can effectively cleave prothis compound to its active form.[5][6] This luminal conversion allows this compound to act in a paracrine manner on the apical GC-C receptors of intestinal epithelial cells, regulating fluid and electrolyte secretion.[2]
Kidney
The kidney is another significant site of prothis compound processing. Circulating prothis compound is filtered by the glomerulus and processed within the renal tubules to active this compound.[3][6] This intrarenal conversion is thought to be mediated by proteases present in the tubular lumen, contributing to the natriuretic and diuretic effects of this compound.[3]
Central Nervous System
A critical discovery has been the conversion of prothis compound to this compound within the central nervous system, specifically in the hypothalamus .[2] This finding established a novel gut-brain endocrine axis for the regulation of satiety.[4] Experiments have shown that protein extracts from hypothalamic tissue can convert prothis compound to its active form, which then stimulates GUCY2C receptors in the hypothalamus to reduce food intake.[2] The specific proteases responsible for this conversion in the CNS have not yet been definitively identified, but they are likely to be serine proteases.[7][8]
Signaling Pathway
The activation of the GC-C receptor by this compound initiates a well-defined signaling cascade.
Quantitative Data
Specific quantitative data on the enzyme kinetics of prothis compound conversion, such as Km and kcat values, are not extensively available in the current literature. However, circulating levels of prothis compound have been measured in various studies.
| Parameter | Species | Condition | Concentration Range | Reference(s) |
| Prothis compound | Human | Fasting | Varies by study | [9] |
| Human | Postprandial | Increased vs. Fasting | [9][10] | |
| Human (Children) | Lean (Pre-puberty) | ~635-1111 pg/mL | [11] | |
| Human (Children) | Obese (Pre-puberty) | Varies with sex | [11] | |
| This compound | Mouse | Fed | Higher than fasted | [12] |
| Mouse | Fasted | Lower than fed | [12] |
Note: The absolute concentrations of prothis compound can vary significantly between studies and assays.
Experimental Protocols
Quantification of this compound and Prothis compound by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying this compound and its prohormone in biological samples.
Protocol: Sandwich ELISA for Prothis compound
-
Coating: A 96-well microplate is pre-coated with a capture antibody specific for prothis compound.
-
Sample Addition: Add 100 µL of standards and samples (e.g., plasma, serum, tissue homogenates) to the wells. Incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the liquid from each well and wash 3-5 times with wash buffer.
-
Detection Antibody: Add 100 µL of a biotin-conjugated anti-prothis compound antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add 100 µL of avidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate: Add 90 µL of TMB substrate solution to each well and incubate in the dark for 15-25 minutes at 37°C.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of prothis compound in the samples.
Bioactivity Assay: cGMP Accumulation in T84 Cells
The biological activity of this compound can be assessed by measuring its ability to stimulate cGMP production in the human colon carcinoma cell line, T84, which endogenously expresses the GC-C receptor.
Protocol: T84 Cell cGMP Accumulation Assay
-
Cell Culture: Culture T84 cells to confluency in 24-well plates.
-
Pre-incubation: Wash the cells and pre-incubate with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) for 10-15 minutes at 37°C to prevent cGMP degradation.
-
This compound Treatment: Add varying concentrations of this compound to the wells and incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Terminate the reaction and lyse the cells using 0.1 M HCl or a lysis buffer provided with a cGMP assay kit.
-
cGMP Measurement: Measure the intracellular cGMP concentration in the cell lysates using a commercially available cGMP ELISA or RIA kit.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
In Vitro Conversion Assay
To study the conversion of prothis compound to this compound, an in vitro assay can be performed using tissue extracts.
Protocol: In Vitro Conversion and Activity Assay
-
Tissue Extract Preparation: Homogenize tissue of interest (e.g., hypothalamus) in a suitable buffer and prepare a protein extract by centrifugation.
-
In Vitro Conversion: Incubate prothis compound with the tissue protein extract for a defined period at 37°C.
-
Bioassay: Use the reaction mixture from the conversion assay as the source of this compound in the T84 cell cGMP accumulation assay described above to determine the amount of active this compound generated.
Mass Spectrometry for this compound Detection
Mass spectrometry (MS) can be used for the definitive identification and quantification of this compound.
Protocol: Sample Preparation for LC-MS/MS
-
Protein Precipitation: Precipitate high-abundance proteins from the biological sample (e.g., plasma) using acetonitrile (B52724) or trichloroacetic acid.
-
Solid-Phase Extraction (SPE): Further purify and concentrate the peptide using a C18 or mixed-mode cation exchange SPE cartridge.
-
Elution and Drying: Elute this compound from the cartridge and dry the eluate.
-
Reconstitution: Reconstitute the dried peptide in a suitable solvent for LC-MS/MS analysis.
Conclusion and Future Directions
The proteolytic conversion of prothis compound to this compound is a fundamental step that unlocks the diverse physiological functions of this important gut hormone. While significant progress has been made in understanding the locations and downstream effects of this conversion, key questions remain. The definitive identification of the endogenous proteases responsible for prothis compound processing, particularly within the central nervous system, is a critical area for future research. Furthermore, the elucidation of the enzymatic kinetics of this conversion will provide valuable insights into its regulation. A deeper understanding of the prothis compound to this compound conversion mechanism will undoubtedly pave the way for innovative therapeutic strategies targeting a range of metabolic and gastrointestinal disorders.
References
- 1. This compound: gene structure, expression, processing as a peptide hormone, and co-storage with somatostatin in gastrointestinal D-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circulating Prothis compound Is Processed to Its Active Natriuretic Form Exclusively within the Renal Tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A this compound-GUCY2C endocrine axis regulates feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prothis compound and proguanylin: purification from colon, structure, and modulation of bioactivity by proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nervous System-Specific Expression of a Novel Serine Protease: Regulation in the Adult Rat Spinal Cord by Excitotoxic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Postprandial regulation of prothis compound in humans of a healthy weight and those who are overweight or with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Circulating Pro-Uroguanylin Levels In Children And Their Relation To Obesity, Sex And Puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound levels in intestine and plasma are regulated by nutritional status in a leptin-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Uroguanylin Signaling in the Intestinal Epithelium: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The uroguanylin signaling pathway is a critical regulator of intestinal fluid and electrolyte homeostasis, and its dysregulation is implicated in a range of gastrointestinal disorders. This technical guide provides a comprehensive overview of the core components and mechanisms of the this compound signaling cascade within the intestinal epithelium. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this pathway for basic research and as a therapeutic target. This document summarizes key quantitative data, provides detailed experimental protocols for studying the pathway, and includes visualizations of the signaling cascade and experimental workflows to facilitate comprehension and application.
Introduction
The intestinal epithelium maintains a delicate balance of fluid and ion transport to ensure proper digestion, nutrient absorption, and mucosal hydration. The guanylin (B122020) peptide family, comprising this compound and guanylin, plays a pivotal role in this process. These peptide hormones are secreted by various cells within the intestinal mucosa and act locally on intestinal epithelial cells to stimulate fluid secretion.[1][2] Their signaling is mediated by the transmembrane receptor guanylate cyclase C (GC-C), which, upon activation, triggers a cascade of intracellular events.[3][4]
Understanding the molecular intricacies of the this compound signaling pathway is fundamental for elucidating the pathophysiology of diseases such as chronic constipation, irritable bowel syndrome with constipation (IBS-C), and even colorectal cancer.[1][3] Furthermore, this pathway has emerged as a promising target for the development of novel therapeutics, exemplified by the clinical success of GC-C agonists like linaclotide (B608579) and plecanatide.[1][2] This guide aims to provide a detailed technical resource on the this compound signaling pathway, covering its core components, mechanism of action, quantitative aspects, and the experimental methodologies used to investigate its function.
Core Components of the this compound Signaling Pathway
The this compound signaling axis is composed of three primary molecular players: the ligands (this compound and guanylin), the receptor (Guanylate Cyclase C), and the intracellular second messenger (cyclic guanosine (B1672433) monophosphate).
-
This compound and Guanylin: These are small, homologous peptide hormones. Human this compound is a 16-amino acid peptide, while guanylin is a 15-amino acid peptide.[3] Both are characterized by the presence of two disulfide bonds essential for their tertiary structure and biological activity.[5] They are secreted by enterochromaffin cells, epithelial cells, goblet cells, and Paneth cells within the intestinal mucosa.[1][2] While both peptides activate GC-C, they exhibit differential expression patterns along the gastrointestinal tract, with this compound being more predominant in the small intestine and guanylin in the colon.[6] A key feature of their activity is its pH dependence; this compound is significantly more potent in the acidic environment of the proximal small intestine, whereas guanylin's potency is higher in the more alkaline environment of the colon.[7][8]
-
Guanylate Cyclase C (GC-C): This is a single-pass transmembrane receptor located on the apical surface of intestinal epithelial cells.[4] It is a member of the receptor guanylyl cyclase family and possesses an extracellular ligand-binding domain and an intracellular catalytic domain that synthesizes cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).[3][9]
-
Cyclic Guanosine Monophosphate (cGMP): This is the key intracellular second messenger in this pathway.[7] Its production by activated GC-C initiates the downstream signaling events that culminate in altered ion transport.[3]
The Signaling Cascade
The binding of this compound to the extracellular domain of GC-C initiates a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase domain.[3] This results in the conversion of GTP to cGMP, elevating intracellular cGMP levels.[7] The subsequent downstream signaling events are as follows:
-
Activation of cGMP-dependent Protein Kinase II (PKGII): Elevated intracellular cGMP binds to and activates PKGII, a serine/threonine kinase that is the primary effector of cGMP in the intestinal epithelium.[1][10]
-
Phosphorylation and Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Activated PKGII phosphorylates the CFTR, an apical membrane ion channel.[10] This phosphorylation event opens the CFTR channel, leading to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[11][12]
-
Inhibition of the Sodium-Hydrogen Exchanger 3 (NHE3): The this compound-GC-C-cGMP signaling axis also leads to the inhibition of the apical Na+/H+ exchanger, reducing the absorption of sodium (Na⁺) from the intestinal lumen.[1]
The net effect of these events is an increase in luminal anions and a decrease in sodium absorption, creating an osmotic gradient that drives water secretion into the intestinal lumen. This process hydrates the intestinal contents, facilitating their transit.[1][2]
Quantitative Data
The affinity of ligands for the GC-C receptor and their potency in stimulating cGMP production are key determinants of the physiological response. This section provides a summary of important quantitative data related to the this compound signaling pathway.
Table 1: Ligand Binding Affinities for Human Guanylate Cyclase-C
| Ligand | Dissociation Constant (Kd) | Reference |
| Heat-Stable Enterotoxin (STa) | ~ 0.1 nM | [9] |
| This compound | ~ 1.0 nM | [3][9] |
| Guanylin | ~ 10.0 nM | [3] |
This table summarizes the approximate binding affinities of the primary ligands for the human GC-C receptor under standard assay conditions. STa, a bacterial enterotoxin, acts as a superagonist with the highest affinity.
Table 2: Effect of pH on Ligand Potency and Binding Affinity
| Ligand | Condition | Observation | Reference |
| This compound | Acidic pH (~5.0) vs. Alkaline pH (~8.0) | ~10-fold increase in binding affinity at acidic pH. ~100-fold more potent than guanylin at pH 5.0. | [8][13] |
| Guanylin | Acidic pH (~5.0) vs. Alkaline pH (~8.0) | ~100-fold reduction in binding affinity at acidic pH. Becomes more potent than this compound at pH 8.0. | [8][13] |
This table highlights the significant influence of the local pH environment on the activity of this compound and guanylin, which is physiologically relevant to their distinct roles in different segments of the intestine.
Experimental Protocols
Investigating the this compound signaling pathway requires a variety of specialized in vitro and in vivo techniques. This section provides detailed methodologies for key experiments.
cGMP Accumulation Assay in T84 Cells
This assay quantifies the intracellular production of cGMP in response to ligand stimulation.
Materials:
-
Human colon carcinoma T84 cells
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
Permeable supports (e.g., Transwell®)
-
This compound or other GC-C ligands
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP enzyme immunoassay (EIA) kit
-
Plate reader
Procedure:
-
Cell Culture: Culture T84 cells on permeable supports until a confluent and polarized monolayer is formed (typically 14-21 days).
-
Pre-incubation: Wash the cell monolayers with serum-free medium. Pre-incubate the cells with a PDE inhibitor (e.g., 1 mM IBMX) in serum-free medium for 10-15 minutes at 37°C to prevent cGMP degradation.
-
Stimulation: Add varying concentrations of this compound to the apical side of the monolayers. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Lysis: Terminate the reaction by aspirating the medium and adding lysis buffer (e.g., 200 µL of 0.1 M HCl) to each well. Incubate at room temperature for 10 minutes to lyse the cells and extract cGMP.
-
Quantification: Centrifuge the cell lysates to pellet cellular debris. Use the supernatant to quantify cGMP levels using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Express the results as pmol of cGMP per mg of protein.
Short-Circuit Current (Isc) Measurement in Ussing Chambers
This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.
Materials:
-
Confluent T84 cell monolayers on permeable supports
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Krebs-Ringer bicarbonate buffer
-
This compound
-
Pharmacological inhibitors (e.g., bumetanide (B1668049) for NKCC1, CFTRinh-172 for CFTR)
Procedure:
-
Monolayer Preparation: Grow T84 cells to confluency on permeable filter supports.
-
Ussing Chamber Setup: Mount the filter support with the cell monolayer in an Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with oxygenated Krebs-Ringer buffer and maintain at 37°C.
-
Equilibration: Allow the system to equilibrate and establish a stable baseline transepithelial voltage and resistance. Clamp the voltage to 0 mV.
-
Measurement: Continuously record the short-circuit current (Isc), which represents the net movement of ions.
-
Stimulation: Add this compound to the apical chamber and measure the change in Isc. An increase in Isc reflects an increase in anion secretion.
-
Pharmacological Modulation (Optional): Use specific ion transport inhibitors to dissect the contributions of different channels and transporters to the observed Isc.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kd or Ki) of this compound and other ligands to the GC-C receptor.
Materials:
-
T84 cells or membrane preparations from cells overexpressing GC-C
-
Radiolabeled ligand (e.g., ¹²⁵I-STa)
-
Unlabeled competitor ligand (this compound)
-
Binding buffer
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Cell/Membrane Preparation: Prepare confluent T84 cell monolayers or membrane fractions.
-
Incubation: In a multi-well plate, add a constant concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor ligand to the cells or membranes. Incubate at a controlled temperature (e.g., 4°C) to reach binding equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value, from which the Ki can be calculated.
In Vivo Intestinal Fluid Secretion Assay (Mouse Model)
This assay assesses the effect of ligands on intestinal fluid accumulation in a living animal.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound or other test compounds
-
Surgical instruments
-
Suture
Procedure:
-
Animal Preparation: Fast mice overnight with free access to water.
-
Anesthesia and Surgery: Anesthetize the mice and perform a laparotomy to expose the small intestine.
-
Ligated Loop Formation: Create one or more ligated loops (typically 1-2 cm in length) in the jejunum or ileum, taking care not to obstruct major blood vessels.
-
Ligand Administration: Inject a known concentration of this compound or vehicle control directly into the lumen of the ligated loops.
-
Incubation: Return the intestine to the abdominal cavity and suture the incision. Allow the experiment to proceed for a set period (e.g., 2-4 hours).
-
Measurement: Euthanize the animal and carefully excise the ligated intestinal loops. Measure the length of each loop and weigh it to determine the amount of accumulated fluid.
-
Data Analysis: Express the results as the gut weight to length ratio (mg/cm).
Conclusion and Future Directions
The this compound signaling pathway is a well-defined and physiologically crucial mechanism for the regulation of intestinal fluid and ion transport. Its activity is finely tuned by the local pH environment, allowing for differential regulation along the gastrointestinal tract. A thorough understanding of its molecular biology, quantitative kinetics, and functional outcomes, facilitated by the experimental protocols outlined in this guide, has been instrumental in elucidating its role in health and disease.
Future research in this area will likely focus on several key aspects:
-
Elucidating the role of GC-C signaling in extra-intestinal tissues: GC-C is expressed in other tissues, and its function outside the intestine is an active area of investigation.
-
Developing novel GC-C modulators: The therapeutic success of GC-C agonists has spurred interest in developing new drugs with improved efficacy and side-effect profiles.
-
Investigating the interplay between the this compound pathway and the gut microbiome: The gut microbiota can influence the intestinal environment, and understanding its impact on this compound signaling is an emerging field.
This technical guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted roles of the this compound signaling pathway and to contribute to the development of new therapies for gastrointestinal and other disorders.
References
- 1. physiologicinstruments.com [physiologicinstruments.com]
- 2. physiologicinstruments.com [physiologicinstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Signal transduction pathways via guanylin and this compound in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Activation of the Guanylate Cyclase C Receptor by Uroguanylin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The activation of the Guanylate Cyclase C (GC-C) receptor by its endogenous ligand, uroguanylin, is a critical signaling pathway primarily involved in the regulation of intestinal fluid and electrolyte homeostasis. This pathway represents a significant therapeutic target for gastrointestinal disorders, most notably chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-mediated GC-C activation, detailed experimental protocols for its characterization, and a quantitative analysis of the ligand-receptor interaction.
The this compound/GC-C Signaling Axis
This compound: The Ligand
This compound is a 16-amino acid peptide hormone secreted by enterochromaffin cells in the duodenum and proximal small intestine.[1] Along with its homolog guanylin (B122020), it belongs to the guanylin family of peptides.[2] The biological activity of this compound is conferred by its specific three-dimensional structure, which is stabilized by two disulfide bonds.[2]
Guanylate Cyclase C (GC-C): The Receptor
GC-C is a single-pass transmembrane receptor predominantly expressed on the apical surface of intestinal epithelial cells.[3] It is a member of the receptor guanylyl cyclase family and is composed of several functional domains:
-
Extracellular Ligand-Binding Domain (ECD): Recognizes and binds this compound, guanylin, and the bacterial heat-stable enterotoxins (STa).[3]
-
Transmembrane Domain: Anchors the receptor within the plasma membrane.
-
Intracellular Kinase-Homology Domain (KHD): Involved in the allosteric regulation of the receptor. ATP binding to the KHD can enhance ligand-mediated activation.[3]
-
Catalytic Guanylyl Cyclase Domain: Upon ligand binding to the ECD, this domain catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[3]
The Signaling Pathway
The binding of this compound to the extracellular domain of GC-C induces a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain.[4] This enzymatic activity results in the conversion of GTP to cGMP.[3] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKGII).[3] PKGII then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane anion channel.[5] The opening of the CFTR channel facilitates the efflux of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen, which in turn drives the secretion of water.[5]
Quantitative Data Presentation
The interaction between this compound and GC-C is characterized by specific binding affinities and functional potencies, which are notably influenced by pH.
Table 1: Ligand Binding Affinities for Human Guanylate Cyclase-C
| Ligand | Dissociation Constant (Kd) | Reference |
| Heat-Stable Enterotoxin (STa) | ~0.1 nM | [1][3][6] |
| This compound | ~1.0 nM | [1][3] |
| Guanylin | ~10.0 nM | [1][3] |
Table 2: Influence of pH on Ligand Binding Affinities (Ki) to GC-C on T84 Cells
| Ligand | pH | High Affinity Site Ki (nM) | Low Affinity Site Ki (nM) | Reference |
| Guanylin | 5.0 | ~102 | ~2300 | [7] |
| 8.0 | ~1 | ~77 | [7] | |
| This compound | 5.0 | ~1 | ~70 | [7] |
| 8.0 | ~10 | ~615 | [7] | |
| This compound (98-109) | 5.0 | ~0.19 | ~404 | [8] |
| 8.0 | ~0.14 | ~345 | [8] |
Table 3: Functional Potency (EC50) for cGMP Production in T84 Cells
| Agonist | Condition | EC50 (nM) | Relative Potency | Reference |
| This compound | Acidic (pH 5.0) | ~1 | 100-fold > Guanylin | [4][8] |
| Alkaline (pH 8.0) | ~30 | 3-fold < Guanylin | [4][8] | |
| Guanylin | Acidic (pH 5.0) | >100 | - | [4][8] |
| Alkaline (pH 8.0) | ~10 | - | [4] |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of unlabeled ligands for the GC-C receptor by measuring their ability to compete with a radiolabeled ligand.
Detailed Methodology:
-
Cell/Membrane Preparation: T84 human colon carcinoma cells, which endogenously express GC-C, are a suitable model.[7] Cells can be cultured to confluence and used whole, or cell membranes can be prepared by homogenization and centrifugation.[2]
-
Reagents:
-
Binding Buffer: A typical buffer is 50 mM HEPES, pH adjusted as required (e.g., 5.0 for this compound, 8.0 for guanylin), containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors.[9]
-
Radioligand: ¹²⁵I-labeled heat-stable enterotoxin (¹²⁵I-STa) is commonly used due to its high affinity for GC-C.[7] The final concentration should be at or below its Kd.
-
Unlabeled Competitors: Prepare serial dilutions of this compound, guanylin, or other test compounds.
-
-
Incubation: In a microplate, combine the cell membranes (e.g., 50-120 µg protein) or whole cells, a fixed concentration of ¹²⁵I-STa, and varying concentrations of the unlabeled competitor in a final volume of 250 µL.[2][10] Incubate at a controlled temperature (e.g., 30-37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2][9]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) to separate the bound radioligand from the free radioligand.[9]
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., binding buffer without BSA or PBS) to remove non-specifically bound radioligand.[7][9]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]
cGMP Accumulation Assay
This functional assay measures the biological response to GC-C activation by quantifying the intracellular production of cGMP.
Detailed Methodology:
-
Cell Culture: Culture T84 cells to confluence in 24-well plates.[4] The culture medium is typically a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.[4]
-
Pre-incubation: Wash the cells with assay buffer (e.g., DMEM or Krebs-Ringer bicarbonate buffer at the desired pH).[4] Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5-1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 10-30 minutes at 37°C to prevent cGMP degradation.[4][11]
-
Agonist Treatment: Add varying concentrations of this compound to the respective wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.[4][11]
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding a lysis buffer, such as 0.1 M HCl, to each well.[11]
-
cGMP Quantification: Collect the cell lysates and quantify the cGMP concentration using a commercially available immunoassay kit (e.g., ELISA or RIA).[4]
-
Data Analysis: Generate a dose-response curve by plotting the cGMP concentration against the log concentration of this compound to determine the EC₅₀ value.
Ussing Chamber Assay for Ion Transport
This ex vivo technique measures this compound-stimulated ion transport across a polarized epithelial monolayer by recording the short-circuit current (Isc).
Detailed Methodology:
-
Cell Culture on Permeable Supports: Grow T84 cells to confluence on permeable supports (e.g., Transwell® inserts).[11]
-
Ussing Chamber Setup: Mount the permeable support with the T84 cell monolayer in an Ussing chamber, separating the apical and basolateral compartments.[11]
-
Buffer and Equilibration: Fill both compartments with oxygenated Krebs-Ringer bicarbonate buffer and maintain at 37°C. Allow the system to equilibrate and establish a stable baseline short-circuit current.[11]
-
Measurement: Clamp the voltage to 0 mV to measure the Isc. Add this compound to the apical chamber in a cumulative dose-response manner and record the change in Isc, which reflects transepithelial Cl⁻ secretion.[11]
Conclusion
The this compound-GC-C signaling pathway is a well-defined and physiologically crucial system for the regulation of intestinal function. A thorough understanding of its molecular interactions, quantitative kinetics, and functional outcomes, facilitated by the experimental protocols detailed herein, is fundamental for the continued development of novel therapeutics targeting this important pathway.
References
- 1. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
Uroguanylin and the cGMP Second Messenger System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uroguanylin is a peptide hormone pivotal in regulating intestinal and renal function through the activation of the guanylate cyclase C (GC-C) receptor and the subsequent generation of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the this compound-cGMP signaling pathway, its physiological significance, and its implications in human health and disease. Detailed experimental protocols, quantitative data, and visual diagrams of the signaling cascade are presented to serve as a resource for researchers and professionals in drug development.
Introduction
This compound is an endogenous peptide, primarily secreted by enterochromaffin cells in the small intestine, that plays a crucial role in maintaining fluid and electrolyte homeostasis.[1] It belongs to the guanylin (B122020) family of peptides, which act as ligands for the transmembrane receptor guanylate cyclase C (GC-C).[2] The binding of this compound to GC-C initiates a signaling cascade that elevates intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates a variety of cellular responses.[3] This pathway is a significant regulator of intestinal secretion, renal salt and water transport, and has emerging roles in appetite regulation and visceral pain modulation.[1][4][5] Its dysfunction is implicated in various gastrointestinal disorders, making the this compound-cGMP system a promising target for therapeutic intervention.[6][7]
The this compound Peptide
Structure and Synthesis
Human this compound is a 16-amino acid peptide with the sequence H-Asn-Asp-Asp-Cys(1)-Glu-Leu-Cys(2)-Val-Asn-Val-Ala-Cys(1)-Thr-Gly-Cys(2)-Leu-OH.[1] It is synthesized as a larger precursor protein, prothis compound.[6] The mature, active form of this compound is characterized by the presence of two disulfide bonds that are essential for its biological activity.[8]
pH-Dependent Activity
A key characteristic of this compound is its pH-dependent activity. It exhibits greater potency in activating GC-C under acidic conditions (pH ~5.5) compared to neutral or alkaline conditions (pH ~7.5-8.0).[6][9][10] This property is thought to be physiologically relevant in the proximal small intestine where the luminal pH can be acidic.
The Guanylate Cyclase C Receptor
Guanylate cyclase C (GC-C) is a single-pass transmembrane receptor that functions as a ligand-activated guanylate cyclase.[2] It is predominantly expressed on the apical membrane of intestinal epithelial cells and in renal tubules.[2][9] The receptor consists of an extracellular ligand-binding domain, a transmembrane domain, and an intracellular domain containing a kinase-homology domain and a guanylate cyclase catalytic domain.
The cGMP Second Messenger System
The binding of this compound to the extracellular domain of GC-C induces a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain.[6] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6]
Downstream Effectors of cGMP
Elevated intracellular cGMP levels activate several downstream targets, primarily:
-
cGMP-dependent Protein Kinase II (PKGII): PKGII is a major effector of cGMP in intestinal epithelial cells.[6] It phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel on the apical membrane.[2][11]
-
cGMP-regulated Phosphodiesterases (PDEs): cGMP can also modulate the activity of PDEs, enzymes that hydrolyze cyclic nucleotides. For instance, cGMP can inhibit PDE3, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[12] PKA can also phosphorylate and activate CFTR.[6]
-
cGMP-gated Cation Channels: While more prominent in other tissues like the retina, cGMP can directly gate certain ion channels.
The activation of CFTR leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, followed by the paracellular movement of sodium and water, resulting in fluid secretion.[2][9]
Physiological Functions
Intestinal Function
In the gastrointestinal tract, the this compound-cGMP pathway is a primary regulator of intestinal fluid and electrolyte secretion.[2] This mechanism is crucial for maintaining luminal hydration and facilitating digestive processes. The secretion of bicarbonate also plays a role in neutralizing gastric acid in the duodenum.[9]
Renal Function
In the kidneys, this compound and its signaling pathway contribute to the regulation of salt and water balance.[11] Activation of GC-C in renal tubules leads to natriuresis (sodium excretion), kaliuresis (potassium excretion), and diuresis (water excretion).[11][13] Interestingly, in the kidney, this compound can also act through GC-C-independent pathways, possibly involving a G-protein coupled receptor.[10][13][14]
Appetite Regulation and Visceral Pain
Recent research has uncovered roles for the this compound-cGMP system beyond fluid and electrolyte balance. This compound is being investigated as a potential satiety hormone, with evidence suggesting its involvement in the gut-brain axis to regulate food intake.[15][16] Furthermore, activation of the GC-C/cGMP pathway has been shown to modulate intestinal nociceptor function, leading to visceral analgesia.[5]
Role in Disease and Drug Development
Dysregulation of the this compound-cGMP pathway is associated with several pathological conditions. Reduced signaling can lead to chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[6] Conversely, overstimulation of this pathway, for instance by bacterial heat-stable enterotoxins that mimic this compound, results in secretory diarrhea.[9]
The therapeutic potential of targeting this pathway is significant. GC-C agonists, such as linaclotide (B608579) and plecanatide, which are structurally related to this compound, have been developed and approved for the treatment of CIC and IBS-C.[6] Research is also exploring the utility of modulating this system for conditions like obesity and chronic visceral pain.[4][15]
Quantitative Data
The following table summarizes key quantitative parameters related to the interaction of this compound and related peptides with the GC-C receptor.
| Ligand | Receptor | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound (synthetic opossum, 2-15) | GC-C | T84 | cGMP accumulation | Potency | 10-fold more potent than rat guanylin | [17][18] |
| Guanylin (synthetic rat) | GC-C | T84 | cGMP accumulation | Potency | Less potent than E. coli ST | [17][18] |
| Escherichia coli ST | GC-C | T84 | cGMP accumulation | Potency | More potent than this compound and guanylin | [17][18] |
| This compound (1 µM) | GC-C | T84 | Short-circuit current | Effect | Stimulation of transepithelial Cl- secretion | [17][18] |
Experimental Protocols
T84 Cell cGMP Bioassay
This assay is commonly used to assess the potency of this compound and its analogs in stimulating cGMP production in a human colon carcinoma cell line that endogenously expresses GC-C.
Methodology:
-
Cell Culture: T84 cells are cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Preparation: Cells are seeded in 24-well plates and grown to confluence. Prior to the assay, the growth medium is removed, and the cells are washed with a serum-free medium.
-
Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 10-15 minutes to prevent cGMP degradation. Subsequently, cells are treated with varying concentrations of this compound or other test compounds for a specified time (e.g., 30 minutes).
-
cGMP Extraction: The reaction is terminated by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl or ethanol).
-
cGMP Quantification: The intracellular cGMP concentration in the cell lysates is determined using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Data Analysis: The results are typically expressed as pmol of cGMP per well or normalized to protein concentration. Dose-response curves are generated to determine EC50 values.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound and other ligands to the GC-C receptor.
Methodology:
-
Membrane Preparation: Crude plasma membranes are prepared from T84 cells or other cells expressing GC-C. Cells are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes.
-
Radioligand: A radiolabeled ligand, typically 125I-labeled heat-stable enterotoxin (125I-STa), is used as the tracer.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled competitor ligands (e.g., this compound, guanylin) in a binding buffer.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate competition binding curves, from which the inhibition constant (Ki) of the competitor ligand can be calculated.
Visualizations
Signaling Pathway Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. The this compound system and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological activity and isomerism of guanylate cyclase C-activating peptides guanylin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Mechanisms of Guanylin Action Via Cyclic GMP in the Kidney | Annual Reviews [annualreviews.org]
- 12. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular effects of guanylin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guanylin, this compound, and heat-stable euterotoxin activate guanylate cyclase C and/or a pertussis toxin-sensitive G protein in human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gastrointestinal hormones: this compound-a new gut-derived weapon against obesity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: structure and activity of a second endogenous peptide that stimulates intestinal guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
The Physiological Role of Uroguanylin in Fluid and Electrolyte Homeostasis: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
December 20, 2025
Executive Summary
Uroguanylin is a peptide hormone that plays a critical role in maintaining fluid and electrolyte balance, primarily through its actions in the intestine and kidneys.[1] Secreted by enteroendocrine cells of the intestinal mucosa in response to dietary salt intake, this compound initiates a signaling cascade that results in natriuresis, kaliuresis, and diuresis.[1] This guide provides a comprehensive technical overview of the physiological functions of this compound, its molecular signaling pathways, and the key experimental methodologies used to elucidate its mechanisms of action. A thorough understanding of this compound's biology is essential for the rational design of novel therapeutics targeting disorders of fluid and electrolyte imbalance, such as hypertension, heart failure, and certain gastrointestinal conditions.[1]
Core Physiological Functions of this compound
This compound's primary role is the regulation of ion and water transport in the intestine and kidneys to maintain homeostasis.[1] Following an oral salt load, this compound is secreted into both the intestinal lumen and the bloodstream.[1]
Intestinal Action: Locally in the intestine, this compound inhibits sodium absorption while stimulating the secretion of chloride (Cl-), bicarbonate (HCO3-), and water.[1][2] This is achieved through the activation of its receptor, guanylate cyclase C (GC-C), located on the apical membrane of enterocytes.[1][3]
Renal Action: Circulating this compound is filtered by the glomerulus and acts on the renal tubules to enhance the excretion of sodium (natriuresis), potassium (kaliuresis), and water (diuresis).[1][4] This endocrine function establishes a crucial link between the digestive system and the kidneys, enabling a rapid response to changes in dietary salt intake.[1][5] Studies involving this compound knockout mice have further solidified its role in an enteric-renal communication axis for maintaining salt homeostasis in vivo.[6][7]
Signaling Pathways of this compound
This compound exerts its physiological effects through a primary, well-characterized cGMP-dependent signaling pathway and is also suggested to have cGMP-independent actions, particularly in the kidney.
The cGMP-Dependent Signaling Pathway
The canonical signaling cascade initiated by this compound involves the activation of its receptor, guanylate cyclase C (GC-C).[8]
-
Ligand Binding: this compound binds to the extracellular domain of the GC-C receptor on the apical surface of intestinal epithelial cells.[3]
-
Receptor Activation: This binding event induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain.[3]
-
cGMP Production: The activated cyclase domain catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[3][8]
-
Downstream Activation: Elevated intracellular cGMP levels activate cGMP-dependent protein kinase II (PKGII).[8]
-
CFTR Phosphorylation and Ion Secretion: PKGII then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel.[3][8] This leads to the secretion of chloride and bicarbonate ions into the intestinal lumen.[8][9]
-
Inhibition of Sodium Absorption: Concurrently, the increase in cGMP inhibits the activity of the apical Na+/H+ exchanger (NHE), reducing sodium uptake.[9][10] The net result is an increase in net water efflux into the intestinal lumen.[9][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of action of this compound and guanylin and their role in salt handling. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel role for this compound in the regulation of sodium balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - this compound knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load [jci.org]
- 8. benchchem.com [benchchem.com]
- 9. portlandpress.com [portlandpress.com]
- 10. jpp.krakow.pl [jpp.krakow.pl]
- 11. journals.physiology.org [journals.physiology.org]
The Uroguanylin-GC-C Axis: A Technical Guide to Tissue Distribution and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uroguanylin and its receptor, guanylate cyclase C (GC-C), form a crucial signaling axis primarily involved in regulating intestinal fluid and electrolyte homeostasis. Dysregulation of this pathway is implicated in various gastrointestinal disorders, making it a significant target for therapeutic development. This technical guide provides an in-depth overview of the tissue distribution of this compound and GC-C, detailed experimental protocols for their detection, and a comprehensive look at their signaling pathways. Quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate understanding.
Introduction
This compound is a peptide hormone that, along with its analog guanylin (B122020), belongs to the guanylin family of peptides.[1][2] These peptides are the endogenous ligands for the transmembrane receptor guanylate cyclase C (GC-C).[3][4] The binding of this compound to GC-C activates the intracellular guanylate cyclase domain, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[5][6] This second messenger, cGMP, orchestrates a variety of physiological responses, most notably the regulation of ion and fluid transport in the intestine and kidneys.[7][8]
Tissue Distribution of this compound and Guanylate Cyclase C
The expression of this compound and its receptor, GC-C, exhibits a distinct yet overlapping pattern throughout the body, with the highest concentrations found in the gastrointestinal tract.
Gastrointestinal Tract
The gastrointestinal tract is the primary site of this compound and GC-C expression and function.[9][10] this compound expression is most prominent in the small intestine, particularly the duodenum and jejunum, with lower levels detected in the stomach and colon.[11][12] In contrast, guanylin expression is low in the proximal small intestine and increases distally, with the highest levels in the colon.[11] GC-C receptor expression, however, is more uniformly distributed throughout the small and large intestines.[11][13] Within the intestinal epithelium, this compound has been localized to enterochromaffin cells, columnar cells, and cells of the secretory lineage in the crypts of Lieberkühn.[14][15]
Kidney
Both this compound and its receptor have been detected in the kidney, suggesting a role in renal physiology.[7][16] this compound mRNA and peptide have been identified in the kidney, and receptor binding sites have been localized to the proximal tubules.[7][8] However, the expression of GC-C in the kidney is considered to be at much lower levels compared to the intestine, and some studies suggest that the renal effects of this compound may also be mediated by GC-C-independent mechanisms.[16][17]
Extra-intestinal Tissues
Low levels of this compound and GC-C expression have been reported in various other tissues, including the pancreas, adrenal glands, lungs, reproductive system, and the brain.[2][18][19] The functional significance of this extra-intestinal expression is an active area of research, with potential roles in metabolic regulation and neurotransmission being investigated.[1][18]
Quantitative Data on Tissue Distribution
The following tables summarize the quantitative and semi-quantitative data on the distribution of this compound and GC-C in various tissues and species.
Table 1: this compound Expression
| Species | Tissue | Method | Findings | Reference |
| Human | Duodenum | Immunohistochemistry | 10.3 ± 1.5 immunoreactive cells / 100 epithelial cells | [5] |
| Rat | Small Intestine | Northern Blot | Highest mRNA expression | [11] |
| Rat | Colon | Northern Blot | Low mRNA expression | [11] |
| Rat | Stomach | Northern Blot | Detectable mRNA expression | [9] |
| Horse | Ileum | RT-qPCR | Highest gene expression in the GI tract | [10] |
| Horse | Colon | RT-qPCR | High gene expression | [10] |
| Mouse | Small Intestine | RT-qPCR | Abundant mRNA expression | [15] |
Table 2: Guanylate Cyclase C (GC-C) Expression
| Species | Tissue | Method | Findings | Reference |
| Human | Intestinal Mucosa | Ligand Binding, RT-PCR | Selective expression | [20] |
| Rat | Small Intestine | [¹²⁵I]STa Binding | Uniformly expressed | [11] |
| Rat | Colon | [¹²⁵I]STa Binding | Uniformly expressed | [11] |
| Horse | Ileum | RT-qPCR | Highest gene expression in the GI tract | [10] |
| Horse | Colon | RT-qPCR | High gene expression | [10] |
| Mouse | Intestine | RT-qPCR | Relatively uniform expression along the rostrocaudal and crypt-villus axes | [15] |
Signaling Pathways
The binding of this compound to GC-C initiates a cascade of intracellular events, primarily through the cGMP signaling pathway. However, evidence for GC-C-independent pathways also exists.
The Canonical cGMP-Dependent Pathway
Upon ligand binding, the intracellular guanylate cyclase domain of GC-C catalyzes the conversion of GTP to cGMP.[4][21] Elevated intracellular cGMP has several downstream effectors, including cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and phosphodiesterases (PDEs).[1][2] In intestinal epithelial cells, cGMP primarily activates PKGII, which then phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to chloride and bicarbonate secretion into the lumen.[5] cGMP also inhibits the Na+/H+ exchanger 3 (NHE3), reducing sodium absorption.[4] The net effect is increased fluid and electrolyte secretion.
GC-C Independent Signaling
There is emerging evidence for GC-C-independent signaling pathways for this compound, particularly in the kidney and brain.[1][2] In the kidney, this compound-induced natriuresis is not entirely abolished in GC-C knockout mice, suggesting the involvement of alternative receptors or mechanisms.[17] In the brain, this compound may influence anxiety-like behavior through a Ca2+-dependent pathway in astrocytes that is independent of GC-C.[1]
Experimental Protocols
Accurate determination of this compound and GC-C expression is fundamental to research in this field. The following are generalized protocols for key experimental techniques.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for mRNA Expression
This protocol outlines the steps for quantifying this compound and GC-C mRNA levels in tissue samples.[3]
-
RNA Extraction: Isolate total RNA from tissue samples using a commercial kit. Treat with DNase I to remove genomic DNA contamination. Assess RNA quality and quantity using spectrophotometry and bioanalysis.
-
Reverse Transcription: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Real-Time PCR (qPCR): Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for the target gene (this compound or GC-C), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Perform qPCR using a thermal cycler. Analyze the amplification data to determine the relative or absolute quantification of the target mRNA, normalizing to a stable reference gene.
Immunohistochemistry (IHC) for Protein Localization
This protocol describes the visualization of this compound or GC-C protein in formalin-fixed, paraffin-embedded tissue sections.[14]
-
Tissue Preparation: Fix fresh tissue in 10% neutral buffered formalin, dehydrate through graded alcohols, clear with xylene, and embed in paraffin (B1166041) wax. Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol (B145695) to rehydrate the tissue sections.
-
Antigen Retrieval: Use heat-induced epitope retrieval (e.g., in citrate (B86180) buffer) to unmask the antigenic sites.
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding sites with a blocking serum.
-
Incubate with a primary antibody specific for this compound or GC-C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex (ABC).
-
Develop the signal with a chromogen substrate (e.g., DAB).
-
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
-
Analysis: Visualize the stained sections under a microscope to determine the localization and semi-quantitative expression of the target protein.
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity of ligands to the GC-C receptor, typically using a competitive binding assay with a radiolabeled ligand (e.g., ¹²⁵I-STa).[22][23]
-
Cell/Membrane Preparation: Use intact cells (e.g., T84 human colon carcinoma cells) or membrane preparations expressing GC-C.
-
Assay Setup: In a multi-well plate, incubate the cells/membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand (e.g., this compound). Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled ligand).
-
Incubation and Termination: Incubate to allow binding to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Quantification: Wash the filters to remove unbound radioligand. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of the competitor to determine the IC₅₀. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The this compound-GC-C signaling axis is a well-defined pathway with a predominant role in the gastrointestinal tract and emerging functions in other tissues. Understanding its tissue distribution and the intricacies of its signaling is paramount for the development of novel therapeutics for a range of disorders, from chronic constipation to potentially metabolic diseases. The experimental protocols provided herein offer a foundation for researchers to accurately investigate this important physiological system.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Signaling pathways for guanylin and this compound in the digestive, renal, central nervous, reproductive, and lymphoid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salt and water homeostasis: this compound is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal transduction pathways via guanylin and this compound in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guanylin, this compound and Guanylate Cyclase-C Are Expressed in the Gastrointestinal Tract of Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Guanylate cyclase-C as a therapeutic target in gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Guanylin and this compound are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. portlandpress.com [portlandpress.com]
- 18. jme.bioscientifica.com [jme.bioscientifica.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Guanylyl cyclase C is a selective marker for metastatic colorectal tumors in human extraintestinal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of guanylate cyclase C signaling pathway protects intestinal epithelial cells from acute radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Uroguanylin Gene (GUCA2B): Structure, Expression, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uroguanylin, encoded by the GUCA2B gene, is a peptide hormone critical to the regulation of intestinal and renal fluid and electrolyte balance. As an endogenous ligand for the guanylate cyclase-C (GC-C) receptor, this compound activates a signaling cascade that has significant implications for normal physiological function and pathological conditions, including gastrointestinal disorders and colorectal cancer. This guide provides a comprehensive technical overview of the GUCA2B gene, detailing its molecular architecture, tissue-specific expression patterns, and the intricacies of its signaling pathway. The content herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development targeting the this compound-GC-C axis.
Gene Structure of GUCA2B
The human GUCA2B gene is a compact genetic locus responsible for encoding the this compound preproprotein. Its structural characteristics are fundamental to understanding its regulation and function.
Chromosomal Location and Genomic Organization
The GUCA2B gene is situated on the short arm of chromosome 1 at band p34.2.[1][2] Spanning approximately 2.5 kilobases (kb), the gene is characterized by a three-exon and two-intron structure.[1][3][4] This organization is conserved across several species, highlighting its evolutionary importance.
| Parameter | Human GUCA2B Gene | Reference |
| Chromosomal Location | 1p34.2 | [1][2] |
| Genomic Size | ~2.5 kb | [1] |
| Exon Count | 3 | [1][3][4] |
| Intron Count | 2 | [1][3][4] |
Regulatory Elements
The transcriptional regulation of GUCA2B is governed by a series of cis-acting elements located in its 5'-flanking region. These include canonical TATA and CAAT boxes, which are essential for the initiation of transcription.[1][5] Additionally, the promoter region contains multiple binding sites for transcription factors, such as activator protein-1 (AP-1) and activator protein-2 (AP-2), as well as a cAMP-regulated enhancer element, indicating a complex network of transcriptional control.[1][5]
Expression of GUCA2B
The expression of the GUCA2B gene is predominantly localized to the gastrointestinal tract, with varying levels of expression observed in other tissues. This specific expression pattern is crucial for its physiological roles.
Tissue Distribution
Quantitative analysis of GUCA2B mRNA levels reveals a high degree of tissue specificity. The highest expression is observed in the intestinal mucosa, particularly in the ileum and colon.[3][4] Moderate expression is detected in the stomach, specifically in the fundus and pylorus, while lower levels are found in the kidney.[1][5]
| Tissue | Expression Level (mRNA) | Data Source | Reference |
| Small Intestine (Ileum) | High | Northern Blot, RNA Blot, Consensus Datasets (HPA/GTEx) | [1][3][4] |
| Colon | High | Northern Blot, RNA Blot, Consensus Datasets (HPA/GTEx) | [1][3][4] |
| Stomach | Moderate | RNA Blot, PCR | [1][4][5] |
| Kidney | Low to Moderate | Bgee database | [1] |
| Duodenum | High | Bgee database | [1] |
| Jejunum | High | Bgee database | [1] |
HPA: Human Protein Atlas, GTEx: Genotype-Tissue Expression
Cellular Localization
At the cellular level, this compound expression is confined to specific epithelial cell types. In the small intestine and colon, it is predominantly found in enterochromaffin cells and dispersed solitary epithelial cells, some of which exhibit characteristics of tuft cells.[1] In the stomach and intestine, this compound immunoreactivity has been localized to D-type endocrine cells, where it is co-stored with somatostatin (B550006).[1][4]
The this compound Signaling Pathway
This compound exerts its physiological effects by activating the guanylate cyclase-C (GC-C) receptor, a transmembrane protein highly expressed on the apical surface of intestinal epithelial cells.[1][6]
Mechanism of Action
The activation of the GC-C receptor by this compound initiates a downstream signaling cascade:
-
Ligand Binding: this compound, secreted into the intestinal lumen, binds to the extracellular domain of the GC-C receptor.[1]
-
GC-C Activation: This binding event induces a conformational change that activates the intracellular guanylate cyclase catalytic domain of the receptor.[1]
-
cGMP Production: The activated receptor catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][7]
-
Downstream Effects: The elevated intracellular cGMP acts as a second messenger, primarily activating cGMP-dependent protein kinase II (PKGII). This leads to the phosphorylation and opening of the cystic fibrosis transmembrane conductance regulator (CFTR), an anion channel.[1][7] The resulting efflux of chloride and bicarbonate ions into the intestinal lumen drives the secretion of water.[1][8]
Experimental Protocols
The study of GUCA2B gene structure and expression utilizes a variety of molecular biology techniques. Below are detailed methodologies for key experiments.
Quantitative Real-Time PCR (qRT-PCR) for GUCA2B mRNA Expression
This method is used to quantify the relative abundance of GUCA2B mRNA in different tissues or cell types.
1. Total RNA Extraction:
- Homogenize tissue samples or lyse cultured cells in a suitable lysis buffer (e.g., TRIzol).
- Perform phase separation using chloroform (B151607) and collect the aqueous phase containing RNA.
- Precipitate RNA with isopropanol, wash with 75% ethanol, and resuspend in RNase-free water.
- Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
2. cDNA Synthesis (Reverse Transcription):
- In a sterile, RNase-free tube, combine 1-2 µg of total RNA, oligo(dT) primers or random hexamers, and dNTPs.
- Incubate at 65°C for 5 minutes to denature secondary structures, then place on ice.
- Add reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.
- Incubate at 42-50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.
3. qPCR Amplification:
- Prepare a reaction mix containing cDNA template, forward and reverse primers specific for GUCA2B, a fluorescent DNA-binding dye (e.g., SYBR Green), and DNA polymerase in a suitable buffer.
- Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
- Perform the qPCR reaction in a thermal cycler with the following typical cycling conditions:
- Initial denaturation: 95°C for 10 minutes.
- 40 cycles of:
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 60 seconds.
- Include a melt curve analysis to verify the specificity of the amplified product.
4. Data Analysis:
- Determine the cycle threshold (Ct) for GUCA2B and the housekeeping gene in each sample.
- Calculate the relative expression of GUCA2B using the ΔΔCt method.[9]
node [fillcolor="#F1F3F4", fontcolor="#202124"];
start [label="Tissue/Cell Sample"];
rna_extraction [label="Total RNA Extraction"];
cdna_synthesis [label="cDNA Synthesis\n(Reverse Transcription)"];
qpcr [label="qPCR Amplification\n(with GUCA2B primers)"];
data_analysis [label="Data Analysis (ΔΔCt)"];
result [label="Relative GUCA2B\nmRNA Expression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> rna_extraction;
rna_extraction -> cdna_synthesis;
cdna_synthesis -> qpcr;
qpcr -> data_analysis;
data_analysis -> result;
}
Northern Blot Analysis for GUCA2B mRNA Detection
This technique is used to determine the size and relative abundance of GUCA2B mRNA.
1. RNA Electrophoresis:
- Separate 10-20 µg of total RNA from different tissues on a denaturing formaldehyde-agarose gel.
- Include an RNA ladder for size determination.
2. RNA Transfer:
- Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane via capillary action or electroblotting.
- Crosslink the RNA to the membrane using UV light or baking.
3. Probe Labeling and Hybridization:
- Synthesize a radiolabeled or chemiluminescently labeled DNA or RNA probe complementary to the GUCA2B mRNA sequence.
- Pre-hybridize the membrane to block non-specific binding sites.
- Hybridize the labeled probe to the membrane overnight in a hybridization buffer at an appropriate temperature (e.g., 42-65°C).
4. Washing and Detection:
- Wash the membrane under stringent conditions to remove unbound probe.
- Detect the hybridized probe by autoradiography (for radioactive probes) or by imaging with a chemiluminescence detector.
In Situ Hybridization for Cellular Localization of GUCA2B mRNA
This method allows for the visualization of GUCA2B mRNA within the cellular context of a tissue.
1. Tissue Preparation:
- Fix tissue samples in 4% paraformaldehyde, embed in paraffin, and cut into thin sections.
- Mount the sections on adhesive-coated slides.
2. Pre-hybridization Treatment:
- Deparaffinize and rehydrate the tissue sections.
- Treat with proteinase K to improve probe accessibility.
- Acetylate the sections to reduce non-specific binding.
3. Hybridization:
- Apply a labeled antisense RNA probe for GUCA2B to the tissue sections in a hybridization solution.
- Incubate in a humidified chamber at an appropriate temperature overnight.
- As a negative control, use a labeled sense RNA probe.
4. Post-hybridization Washes and Detection:
- Wash the slides to remove excess probe.
- If using a hapten-labeled probe (e.g., digoxigenin), incubate with an anti-hapten antibody conjugated to an enzyme (e.g., alkaline phosphatase).
- Add a chromogenic substrate that will be converted into a colored precipitate by the enzyme, allowing for visualization of the mRNA signal under a microscope.
Conclusion
The GUCA2B gene, with its well-defined structure and highly regulated expression, plays a pivotal role in gastrointestinal physiology through the GC-C signaling pathway. A thorough understanding of its molecular biology is essential for the development of novel therapeutic strategies targeting this axis for the treatment of conditions ranging from chronic constipation to colorectal cancer. The methodologies and data presented in this guide offer a robust framework for further investigation into the multifaceted functions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Guanylate cyclase activator 2B - Wikipedia [en.wikipedia.org]
- 3. WikiGenes - GUCA2B - guanylate cyclase activator 2B (this compound) [wikigenes.org]
- 4. This compound: gene structure, expression, processing as a peptide hormone, and co-storage with somatostatin in gastrointestinal D-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genomic structure and chromosomal localization of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of guanylate cyclase C signaling pathway protects intestinal epithelial cells from acute radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 8. What are GC-C agonists and how do they work? [synapse.patsnap.com]
- 9. A co-regulatory network of SPIB, AQP8, and GUCA2B related to immune infiltration for early-stage colorectal cancer in silico and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of the Uroguanylin Peptide Sequence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uroguanylin, a member of the guanylin (B122020) family of peptides, is a critical regulator of ion and water homeostasis in the intestines and kidneys. Its evolutionary conservation across a wide range of species highlights its fundamental physiological importance. This technical guide provides an in-depth analysis of the evolutionary conservation of the this compound peptide sequence, its signaling pathway, and the experimental methodologies used to study its function. The information presented is intended to support further research and the development of novel therapeutics targeting the this compound-guanylate cyclase C (GC-C) signaling axis.
This compound Peptide Sequence Conservation
This compound is a small, cysteine-rich peptide that exhibits a remarkable degree of sequence conservation across diverse vertebrate species, underscoring its essential role in physiological processes. While variations exist, the core structure, particularly the cysteine residues responsible for the peptide's tertiary structure and biological activity, is highly conserved.[1]
Amino Acid Sequence Comparison Across Species
The following table summarizes the amino acid sequences of mature this compound from several key species, illustrating the extent of its evolutionary conservation.[2][3] Identical amino acids across the listed species are highly prevalent, particularly in the core region of the peptide.
| Species | This compound Amino Acid Sequence | Number of Amino Acids |
| Human | N D D C E L C V N V A C T G C L | 16 |
| Pig | N D D C E L C V N V A C T G C L | 16 |
| Mouse | Q E D C E L C I N V A C T G C | 15 |
| Rat | T D E C E L C I N V A C T G C | 15 |
| Opossum | Q D G C E L C V N V A C T G C | 15 |
| Eel | P D P C E I C A N A A C T G C | 16 |
Table 1: Comparison of this compound Amino Acid Sequences in Different Species.[2][3]
This compound Signaling Pathway
This compound exerts its physiological effects by binding to and activating the transmembrane receptor guanylate cyclase C (GC-C).[2][4] This receptor is predominantly expressed on the apical surface of intestinal epithelial cells.[5] The activation of GC-C initiates a signaling cascade that ultimately regulates ion and water transport.[4][6]
The binding of this compound to the extracellular domain of GC-C induces a conformational change that activates the intracellular guanylate cyclase domain.[3][7] This enzymatic domain catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][8] The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase II (PKG II).[7]
PKG II, in turn, phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane chloride and bicarbonate channel.[6][7] The opening of CFTR channels leads to the secretion of chloride and bicarbonate ions into the intestinal lumen.[2][3] Simultaneously, elevated cGMP levels inhibit the activity of the Sodium-Hydrogen Exchanger 3 (NHE3), reducing sodium absorption.[2] The net effect of these events is an increase in luminal fluid and electrolytes, promoting hydration of the intestinal contents.[3][9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The evolutionary divergence of receptor guanylyl cyclase C has implications for preclinical models for receptor-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diarrheal pathogens trigger rapid evolution of the Guanylate Cyclase-C signaling axis in bats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Uroguanylin's Pivotal Role in the Regulation of Intestinal pH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms by which the endogenous peptide hormone uroguanylin regulates intestinal pH. This compound, primarily active in the proximal small intestine, is a key modulator of epithelial ion transport, leading to bicarbonate secretion and the establishment of a pH microclimate essential for digestive physiology and mucosal protection. This document details the underlying signaling pathways, presents quantitative data on its pH-dependent activity, outlines key experimental protocols for its study, and discusses the therapeutic implications of targeting this pathway.
Core Mechanism of Action: The GC-C/cGMP Signaling Axis
This compound exerts its physiological effects by binding to and activating the transmembrane receptor Guanylate Cyclase-C (GC-C), which is located on the apical surface of intestinal epithelial cells.[1][2][3] This ligand-receptor interaction triggers a conformational change that activates the intracellular catalytic domain of GC-C. The activated enzyme then converts guanosine (B1672433) triphosphate (GTP) into the second messenger, cyclic guanosine monophosphate (cGMP).[4]
The subsequent rise in intracellular cGMP concentration is the central event that initiates downstream signaling cascades. cGMP primarily activates cGMP-dependent Protein Kinase II (PKGII).[2][5] PKGII, in turn, modulates the activity of two critical ion transport proteins on the apical membrane of the enterocyte:
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): PKGII phosphorylates and activates the CFTR, an anion channel. This activation leads to the secretion of both chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[5][6][7]
-
Na⁺/H⁺ Exchanger 3 (NHE3): PKGII inhibits the activity of the NHE3.[2][8] This transporter is responsible for absorbing sodium (Na⁺) from the lumen in exchange for secreting protons (H⁺). Its inhibition therefore reduces acid secretion into the lumen.[5][8]
The dual action of stimulating bicarbonate secretion (a base) and inhibiting proton secretion (an acid) results in a net alkalinization of the intestinal lumen, a critical function for neutralizing acidic chyme arriving from the stomach.[4][9]
Quantitative Data Presentation
The activity of this compound is profoundly influenced by the pH of its environment, a key physiological feature that makes it particularly effective in the acidic conditions of the duodenum and proximal jejunum.[9] In contrast, its paralog, guanylin (B122020), is more active in the more alkaline environment of the distal intestine.[9]
Table 1: pH-Dependent Potency of this compound vs. Guanylin in T84 Cells
| Agonist | Extracellular pH | EC₅₀ for cGMP Accumulation (nM) | Relative Potency |
| This compound | 5.0 (Acidic) | ~1 | ~100-fold > Guanylin [4][9] |
| 8.0 (Alkaline) | ~30 - 100 | ~3-fold < Guanylin[2][4] | |
| Guanylin | 5.0 (Acidic) | >100 | Ineffective[4][9] |
| 8.0 (Alkaline) | ~10 | More potent than this compound[4] | |
| Note: EC₅₀ values are approximate, derived from published dose-response curves in the human colon carcinoma T84 cell line. |
Table 2: Effect of this compound Analog (Plecanatide) on Intestinal Function (Clinical Data)
| Parameter | Placebo | Plecanatide (B610132) (3 mg or 6 mg) | Outcome |
| Change in Bristol Stool Form Scale (BSFS) Score (12 weeks) | +0.8 to +0.87 | +1.49 to +1.50 | Significant improvement in stool consistency[7][10] |
| Durable Overall Responders (CIC Patients) | ~10.2% - 12.8% | ~19.5% - 21.0% | Significantly more patients achieved sustained relief[10][11] |
| Data from Phase III clinical trials of plecanatide for Chronic Idiopathic Constipation (CIC). The BSFS is a 7-point scale where higher numbers indicate looser stools. |
Experimental Protocols
Investigating the function of this compound requires specialized in vitro and in vivo techniques. Below are detailed methodologies for two key experimental approaches.
Measurement of cGMP Accumulation in T84 Cells
This in vitro assay quantifies the potency of this compound by measuring the production of its second messenger, cGMP, in a human colon adenocarcinoma cell line that endogenously expresses the GC-C receptor.[1][12]
A. Cell Culture and Seeding
-
Culture Medium: Use a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4][12]
-
Culture Conditions: Maintain T84 cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells into 24-well plates at a density that allows them to form a confluent monolayer (e.g., 1-2 x 10⁵ cells/well). Grow for 7-14 days post-confluence to ensure proper cell differentiation and receptor expression.[2][6]
B. cGMP Stimulation Assay
-
Washing: Gently wash the confluent cell monolayers twice with 500 µL of pre-warmed assay buffer (e.g., DMEM with 50 mM HEPES, adjusted to the desired experimental pH, such as 5.5 or 7.4).[2][4]
-
Pre-incubation: Add 250 µL of assay buffer containing 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX). IBMX is a phosphodiesterase (PDE) inhibitor that prevents the degradation of cGMP, thus amplifying the signal. Incubate for 10-15 minutes at 37°C.[1][4]
-
Stimulation: Remove the pre-incubation buffer. Add 250 µL of assay buffer containing IBMX and varying concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle-only control. Incubate for 30 minutes at 37°C.[2][12]
-
Lysis and Termination: Aspirate the stimulation buffer and terminate the reaction by adding 200-500 µL of 0.1 M HCl or 3% perchloric acid. Let the plates sit at room temperature for 20 minutes to ensure complete cell lysis.[2][4]
-
Quantification: Collect the cell lysates. If necessary, centrifuge to pellet debris. Quantify the cGMP concentration in the supernatants using a commercially available cGMP Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit, following the manufacturer’s instructions.
Bicarbonate Secretion Measurement in Intestinal Tissue via Ussing Chamber and pH-Stat Titration
This ex vivo method uses native intestinal tissue mounted in an Ussing chamber to directly measure ion transport and bicarbonate secretion under physiological conditions.[3][13]
A. Tissue Preparation
-
Euthanasia and Dissection: Euthanize a laboratory animal (e.g., mouse, rat) according to approved protocols. Immediately excise the desired intestinal segment (e.g., proximal duodenum).
-
Tissue Handling: Place the segment in ice-cold, oxygenated Krebs Bicarbonate Ringer (KBR) solution.
-
Seromuscular Stripping: Open the segment along the mesenteric border. Carefully remove the outer serosal and muscular layers using fine forceps under a dissecting microscope. This step reduces tissue thickness and metabolic demand.[3]
-
Mounting: Mount the resulting mucosal sheet between the two halves of an Ussing chamber, separating the mucosal (luminal) and serosal (blood side) compartments. The typical exposed surface area is 0.1 to 1.0 cm².[3]
B. Ussing Chamber and pH-Stat Setup
-
Solutions: Fill both chamber halves with KBR solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Electrical Measurements: Use Ag/AgCl electrodes to pass current and calomel (B162337) electrodes to measure transepithelial voltage (Vₜ). A voltage clamp apparatus is used to maintain the Vₜ at 0 mV by passing a short-circuit current (Iₛ꜀), which represents the net electrogenic ion transport.[3][14]
-
pH-Stat Titration: On the luminal side, maintain the pH at a constant value (e.g., 7.4) using a pH-stat system (e.g., Autoburette connected to a pH controller).[15] The system automatically titrates the luminal fluid with a weak acid (e.g., 5-10 mM HCl) to neutralize secreted bicarbonate.
-
Equilibration: Allow the mounted tissue to equilibrate for 20-30 minutes until a stable baseline Iₛ꜀ is achieved.
C. Measurement Protocol
-
Baseline Recording: Record the baseline Iₛ꜀ and the rate of titrant addition for 15-30 minutes. The rate of titrant addition is directly proportional to the rate of bicarbonate secretion.
-
Stimulation: Add this compound (e.g., 50-500 nmol/L) to the luminal chamber.[16]
-
Response Measurement: Continue to record the Iₛ꜀ and the titrant addition rate until a new stable plateau is reached. The change in the rate of titrant addition reflects the this compound-stimulated bicarbonate secretion.
-
Calculation: The bicarbonate secretion rate (JHCO₃) is calculated from the titrant volume, titrant concentration, and the tissue surface area over time, typically expressed as µmol·cm⁻²·h⁻¹.
Implications for Drug Development
The central role of the this compound/GC-C pathway in regulating intestinal fluid and electrolyte balance makes it a prime target for therapeutic intervention. Dysregulation of this pathway is implicated in functional gastrointestinal disorders like chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[5]
Synthetic analogs of this compound have been developed to harness this mechanism. Plecanatide, for instance, is a 16-amino acid peptide that is a structural analog of human this compound.[7] It is designed to be pH-sensitive, activating GC-C receptors in the proximal small intestine to stimulate intestinal fluid secretion and accelerate transit, thereby alleviating constipation.[7][17] Clinical trial data demonstrates that these analogs can significantly improve stool consistency and frequency with a favorable safety profile, validating the therapeutic potential of targeting the this compound pathway for gastrointestinal disorders.[10][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Guanylin and this compound: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A guide to Ussing chamber studies of mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional Assessment of Intestinal Tight Junction Barrier and Ion Permeability in Native Tissue by Ussing Chamber Technique [jove.com]
- 15. The Ethanol-Induced Stimulation of Rat Duodenal Mucosal Bicarbonate Secretion In Vivo Is Critically Dependent on Luminal Cl– - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Duodenal bicarbonate secretion in rats: stimulation by intra-arterial and luminal guanylin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Efficacy, safety, and tolerability of plecanatide in patients with irritable bowel syndrome with constipation: results of two phase 3 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Uroguanylin: A Technical Guide to its Dual Endocrine and Paracrine Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uroguanylin, a member of the guanylin (B122020) peptide family, is a critical regulator of fluid and electrolyte homeostasis, exerting its influence through both local paracrine and systemic endocrine mechanisms.[1] Primarily synthesized in the enterochromaffin cells of the small intestine, this compound's actions are mediated through the activation of the guanylate cyclase C (GC-C) receptor, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1] This signaling cascade is pivotal for modulating ion transport in the intestine and promoting natriuresis and diuresis in the kidney.[1] This technical guide provides an in-depth exploration of the dual functions of this compound, detailing its signaling pathways, summarizing key quantitative data from preclinical models, and outlining relevant experimental protocols to facilitate further research and therapeutic development.
Introduction
This compound and its analog guanylin are endogenous ligands for the guanylate cyclase C (GC-C) receptor.[1] Initially discovered in urine, this compound is now understood to be a key player in a sophisticated gut-kidney axis that responds to oral salt intake to maintain sodium balance.[1] Its local action within the intestine is crucial for maintaining fluid and electrolyte balance, while its systemic effects, particularly on the kidney, are integral to the regulation of sodium homeostasis and blood pressure.[1] The dual nature of this compound's function makes its signaling pathway a promising target for therapeutic intervention in gastrointestinal and cardiovascular diseases.[1]
Paracrine Function of this compound in the Intestine
In the gastrointestinal tract, this compound acts as a paracrine signaling molecule to regulate fluid and electrolyte transport across the intestinal epithelium.[1]
Signaling Pathway
Upon secretion into the intestinal lumen, this compound binds to the apical GC-C receptors on enterocytes.[1] This binding event triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The subsequent accumulation of intracellular cGMP activates cGMP-dependent protein kinase II (PKGII). PKGII, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an apical chloride channel, leading to chloride and bicarbonate secretion into the intestinal lumen.[1][2] This pathway also inhibits the Na+/H+ exchanger, reducing sodium absorption.[2][3] The net effect is an increase in intestinal fluid secretion and accelerated transit.[1]
Quantitative Data on Paracrine Function
The following table summarizes key quantitative data related to the paracrine effects of this compound in the intestine.
| Parameter | Species/Model | Value | Key Finding | Reference |
| Intestinal cGMP Levels | This compound Knockout (Ugn-/-) Mice (Proximal Jejunum) | ~2.5-fold lower than Wild-Type | Disruption of the this compound/GC-C signaling pathway. | [4] |
| This compound Knockout (Ugn-/-) Mice (Ileum) | >5-fold lower than Wild-Type | Significant impact on the distal small intestine. | [4] | |
| Receptor Binding Affinity (Ki) | Human T84 cells (this compound) | High affinity site: 0.19 nM (pH 5.0), 0.14 nM (pH 8.0)Low affinity site: 404 nM (pH 5.0), 345 nM (pH 8.0) | Binding affinity is influenced by luminal pH. | [5] |
| Chloride Secretion (Isc) | T84 cells in Ussing chamber | This compound is more potent at acidic pH (5.5) compared to alkaline pH (7.8). | pH-dependent regulation of ion transport. | [5] |
Endocrine Function of this compound: The Gut-Kidney Axis
This compound enters the circulation and acts as an endocrine hormone, primarily targeting the kidneys to regulate sodium and water excretion.[1][6] This forms a crucial link between intestinal salt absorption and renal salt excretion.
Signaling Pathway in the Kidney
The renal signaling of this compound is more complex and appears to involve both GC-C-dependent and -independent pathways.[2][7] While GC-C is expressed in the kidney, studies in GC-C knockout mice have shown that they still exhibit natriuretic and diuretic responses to this compound, suggesting the presence of alternative receptors and signaling mechanisms.[2][8] Some evidence points towards the involvement of a pertussis toxin-sensitive G-protein-coupled receptor.[2] The downstream effects in the kidney lead to natriuresis, kaliuresis, and diuresis.[2][6]
Quantitative Data on Endocrine Function
The following table summarizes key quantitative data related to the endocrine effects of this compound.
| Parameter | Species/Model | Value | Key Finding | Reference |
| Blood Pressure | This compound Knockout (Ugn-/-) Mice | Increased compared to Wild-Type | This compound is implicated in blood pressure regulation. | [4] |
| Natriuretic Response to Enteral NaCl Load | This compound Knockout (Ugn-/-) Mice | Impaired compared to Wild-Type | Demonstrates the role of this compound in the enteric-renal axis for sodium excretion. | [4] |
| Renal Effects of this compound Administration | Mice | Dose- and time-dependent natriuretic, kaliuretic, and diuretic effects. | This compound directly influences renal electrolyte and water handling. | [7] |
Experimental Protocols
Measurement of this compound-Induced cGMP Production in T84 Cells
This protocol is used to quantify the bioactivity of this compound by measuring the production of its second messenger, cGMP, in the human colon carcinoma cell line T84.[9][10]
Materials:
-
T84 cells
-
24-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) or DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., penicillin/streptomycin)
-
Phosphodiesterase inhibitor (e.g., 1 mM 3-isobutyl-1-methylxanthine (B1674149) - IBMX)
-
Synthetic this compound
-
Cell lysis buffer
-
Commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit
Procedure:
-
Cell Culture: Culture T84 cells to confluence in 24-well plates using DMEM/F12 supplemented with FBS and antibiotics.
-
Pre-incubation: Wash the cell monolayers and pre-incubate for 10 minutes at 37°C in a buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cGMP degradation.[9]
-
Stimulation: Incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.[9]
-
Lysis: Terminate the reaction and lyse the cells.
-
cGMP Measurement: Determine the concentration of cGMP in the cell lysate using a commercially available ELISA kit, following the manufacturer's instructions.
Ussing Chamber Assay for Intestinal Ion Transport
The Ussing chamber is an apparatus used to measure the transport of ions across epithelial tissues, providing a direct assessment of this compound-induced changes in intestinal secretion.[9]
Materials:
-
Ussing chamber system
-
Intestinal tissue segment (e.g., mouse jejunum)
-
Krebs-Ringer bicarbonate solution
-
Oxygen source (95% O2 / 5% CO2)
-
This compound solution
-
Voltage-clamp amplifier and data acquisition system
Procedure:
-
Tissue Preparation: Excise a segment of the small intestine and separate the mucosal layer from the underlying muscle.
-
Mounting: Mount the isolated mucosal tissue between the two halves of the Ussing chamber, separating the mucosal and serosal sides.[9]
-
Bathing: Bathe both sides of the tissue in oxygenated Krebs-Ringer bicarbonate solution maintained at 37°C.
-
Electrophysiological Measurements: Clamp the transepithelial voltage at 0 mV and continuously record the short-circuit current (Isc), which is a measure of net ion transport.[9]
-
This compound Application: After establishing a stable baseline Isc, add this compound to the mucosal (apical) side of the chamber.
-
Data Analysis: Measure the change in Isc (ΔIsc) following the addition of this compound to quantify the stimulation of electrogenic ion secretion.
Therapeutic Implications and Future Directions
The dual paracrine and endocrine functions of this compound make its signaling pathway a compelling target for drug development.[1] Analogs of this compound, such as linaclotide (B608579) and plecanatide, which mimic the paracrine effects of this compound to increase intestinal fluid secretion, are already in clinical use for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C).[1] The endocrine role of this compound in regulating blood pressure and natriuresis suggests its potential for treating hypertension and heart failure.[1] Furthermore, emerging research indicates a role for the this compound system in appetite regulation and metabolic syndrome, opening new avenues for therapeutic intervention.[1][11]
Future research should focus on further elucidating the GC-C independent signaling pathways in the kidney and other tissues. A deeper understanding of the regulation of this compound secretion and the processing of its prohormone will also be crucial for the development of targeted therapies. The development of agonists with tissue-specific effects could maximize therapeutic benefits while minimizing side effects.[1]
Conclusion
This compound is a multifaceted peptide hormone with distinct and vital paracrine and endocrine functions. Its local action in the intestine is crucial for maintaining fluid and electrolyte balance, while its systemic effects, particularly on the kidney, are integral to the regulation of sodium homeostasis and blood pressure.[1] The continued investigation of this compound's complex biology holds significant promise for the development of novel therapeutics for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular effects of guanylin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. portlandpress.com [portlandpress.com]
- 8. THE NATRIURETIC PEPTIDE this compound ELICITS PHYSIOLOGIC ACTIONS THROUGH TWO DISTINCT TOPOISOMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture and Disulfide Connectivity of Uroguanylin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular structure, disulfide bond arrangement, and associated signaling pathways of uroguanylin, a key peptide hormone in regulating intestinal and renal function. This compound's role as an endogenous ligand for guanylate cyclase C (GC-C) has made it a significant target for therapeutic development in gastrointestinal disorders. This document outlines the foundational structural data, detailed experimental methodologies for its characterization, and the signaling cascade it initiates, offering a comprehensive resource for professionals in the field.
Core Molecular Structure and Isomerism
Human this compound is a 16-amino acid peptide with the sequence Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu. A critical feature of its structure is the presence of two intramolecular disulfide bonds. These bonds form a specific 1-3/2-4 pattern, connecting the first and third cysteine residues (Cys4 and Cys12) and the second and fourth cysteine residues (Cys7 and Cys15).[1][2] This disulfide connectivity is essential for its biological activity.[3]
The constrained nature of the dual disulfide bonds within a relatively short peptide sequence gives rise to two distinct topological stereoisomers, designated as isomer A and isomer B.[3][4] These isomers are stable at low temperatures but can interconvert in a slow, pH-dependent manner at physiological temperatures.[3] Notably, only isomer A is biologically active, capable of binding to and activating the GC-C receptor to elicit a downstream signaling cascade.[3][4] The structure of the active isomer A has been shown to closely resemble that of the heat-stable enterotoxins produced by bacteria like Escherichia coli.[3]
Table 1: Amino Acid Sequence and Disulfide Bonds of Human this compound
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) | Disulfide Bond Connectivity |
| 1 | Asparagine | N | |
| 2 | Aspartic Acid | D | |
| 3 | Aspartic Acid | D | |
| 4 | Cysteine | C | Cys4 - Cys12 |
| 5 | Glutamic Acid | E | |
| 6 | Leucine | L | |
| 7 | Cysteine | C | Cys7 - Cys15 |
| 8 | Valine | V | |
| 9 | Asparagine | N | |
| 10 | Valine | V | |
| 11 | Alanine | A | |
| 12 | Cysteine | C | Cys4 - Cys12 |
| 13 | Threonine | T | |
| 14 | Glycine | G | |
| 15 | Cysteine | C | Cys7 - Cys15 |
| 16 | Leucine | L |
This compound Signaling Pathway
This compound exerts its physiological effects through a well-defined signaling pathway initiated by its binding to the extracellular domain of guanylate cyclase C (GC-C), a transmembrane receptor primarily located on the apical surface of intestinal epithelial cells.[5][6] This binding event triggers a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase domain. The activated enzyme then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[5][6]
Elevated intracellular cGMP levels subsequently activate cGMP-dependent protein kinase II (PKGII).[6] PKGII, in turn, phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel.[6] The activation of CFTR results in the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen. This outflow of anions creates an osmotic gradient that drives water secretion, thereby regulating intestinal fluid and electrolyte homeostasis.[5]
References
- 1. Purification, cDNA sequence, and tissue distribution of rat this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. One peptide, two topologies: structure and interconversion dynamics of human this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topological isomers of human this compound: interconversion between biologically active and inactive isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Nutritional Status on Uroguanylin Expression: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides an in-depth analysis of how nutritional status modulates the expression of uroguanylin, a critical gut-derived peptide hormone. It summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and workflows.
Introduction
This compound (UGN) is a peptide hormone primarily produced by enterochromaffin cells in the duodenum and small intestine, with additional expression in the kidneys.[1][2] It plays a pivotal role in regulating fluid and electrolyte homeostasis, primarily through its interaction with the guanylate cyclase C (GC-C) receptor.[3][4] This interaction triggers an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates ion transport.[5][6] Beyond its classical role in natriuresis, emerging evidence highlights this compound's involvement in energy balance, satiety, and metabolic health, making it a subject of intense research and a potential therapeutic target for obesity and related disorders.[1][7][8] The expression and secretion of this compound are dynamically regulated by nutritional cues, including feeding/fasting cycles, dietary composition, and overall energy status.[9][10] This guide delves into the core experimental findings that elucidate this complex relationship.
Quantitative Effects of Nutritional Status on this compound Expression
The following tables summarize the key quantitative findings from studies investigating the impact of various nutritional states on this compound levels in different biological compartments.
Effect of Fasting and Refeeding on this compound Levels
| Condition | Animal Model | Tissue/Fluid | Parameter Measured | Change Relative to Control | Reference |
| 48-hour Fasting | Swiss mice | Duodenum | This compound Protein | Significantly Decreased | [9] |
| 48-hour Fasting | Swiss mice | Plasma | This compound Levels | Significantly Decreased | [9] |
| 48h Fasting + 24h Refeeding | Swiss mice | Duodenum | This compound Protein | Reverted to Control Levels | [9] |
| 48h Fasting + 24h Refeeding | Swiss mice | Plasma | This compound Levels | Reverted to Control Levels | [9] |
Effect of Obesity and High-Fat Diet on this compound Levels
| Condition | Animal Model | Tissue/Fluid | Parameter Measured | Change Relative to Control | Reference |
| High-Fat Diet (45% fat, 10 weeks) | C57BL/6 mice | Duodenum | This compound Protein | Significantly Increased | [9] |
| High-Fat Diet (45% fat, 10 weeks) | C57BL/6 mice | Plasma | This compound Levels | Significantly Increased | [9] |
| Genetic Obesity (ob/ob mice) | ob/ob mice | Duodenum | This compound Protein | Significantly Decreased | [9] |
| Overweight/Obese Humans | Human | Plasma | Fasting Prothis compound | Significantly Lower | [11] |
Effect of Dietary Salt Intake on this compound Expression
| Condition | Animal Model | Tissue/Fluid | Parameter Measured | Change Relative to Control | Reference |
| High-Salt Diet (1% NaCl in drinking water) | Mice | Kidney | This compound mRNA | >1.8-fold Increase | [12][13] |
| High-Salt Diet | Rats | Kidney | This compound mRNA | Sharply Increased | [14] |
| High-Salt Diet | Rats | Intestine | This compound mRNA | No significant change | [14] |
| Low-Salt Diet | Rats | Kidney | Urinary this compound Excretion | ~15% Decrease | [14] |
| High-Salt Diet | Rats | Kidney | Urinary this compound Excretion | ~2-fold Increase | [14] |
Signaling Pathways and Regulatory Mechanisms
The regulation of this compound expression by nutritional status is intricate, involving hormonal signals and direct nutrient effects. The signaling pathways are visualized below.
This compound Signaling Pathway in Target Cells
Caption: this compound binds to the GC-C receptor, leading to cGMP production and downstream ion secretion.
Leptin-Dependent Regulation of this compound```dot
// Nodes Nutritional_Status [label="Nutritional Status\n(Fed State / High Energy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adipose [label="Adipose Tissue", fillcolor="#FBBC05", fontcolor="#202124"]; Leptin [label="Leptin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intestinal_Cell [label="Intestinal Epithelial Cell", shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; UGN_Expression [label="this compound\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fasting [label="Nutritional Status\n(Fasting / Low Energy)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Nutritional_Status -> Adipose [color="#5F6368"]; Adipose -> Leptin [label="Secretes", color="#5F6368"]; Leptin -> Intestinal_Cell [label="Acts on", color="#5F6368"]; Intestinal_Cell -> UGN_Expression [label="Increases", color="#34A853"]; Fasting -> Leptin [label="Decreases", style=dashed, color="#EA4335"]; Leptin -> UGN_Expression [label="Is required for\nnutritional regulation of", style=dashed, color="#5F6368"]; }
Caption: A generalized workflow for studying the effect of nutritional status on this compound expression.
Conclusion and Future Directions
The expression of this compound is intricately linked to the nutritional and energetic state of the organism. In general, conditions of energy surplus, such as refeeding and diet-induced obesity, are associated with an upregulation of intestinal and plasma this compound, a response that is critically dependent on the hormone leptin. [9]Conversely, energy deficit through fasting leads to a significant reduction in its levels. [9]Dietary salt intake appears to primarily regulate this compound expression within the kidney, suggesting a localized role in renal sodium handling rather than a systemic entero-renal axis mediated by circulating this compound. [14] These findings underscore the role of this compound not just in fluid balance, but as a key component of the gut-brain axis involved in satiety and energy homeostasis. [7]For researchers and drug development professionals, the this compound-GUCY2C pathway presents a promising target for therapeutic interventions aimed at metabolic disorders. Future research should focus on elucidating the precise molecular mechanisms by which nutrients and hormones regulate this compound gene transcription and translation, identifying the proteases responsible for converting prothis compound to its active form, and further exploring the therapeutic potential of this compound analogues in managing obesity and related comorbidities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Brain-derived this compound as a regulator of postprandial brown adipose tissue activation: a potential therapeutic approach for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cellular localization of guanylin and this compound mRNAs in human and rat duodenal and colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an intestinal natriuretic peptide, is delivered to the kidney as an unprocessed propeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound levels in intestine and plasma are regulated by nutritional status in a leptin-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Human Uroguanylin ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the quantitative determination of human uroguanylin in serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. This compound is a peptide hormone crucial for regulating fluid and electrolyte balance in the intestines and kidneys.[1][2][3][4][5] Its dysregulation is implicated in various gastrointestinal and renal disorders, making it a significant target in research and drug development.[1]
Biological Significance of this compound
This compound, and its precursor pro-uroguanylin, are primarily synthesized in the gut.[2] It acts as an endogenous ligand for the guanylate cyclase C (GC-C) receptor.[1][2][3][4][5] The activation of this receptor initiates an intracellular signaling cascade mediated by cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3][4][5] This pathway ultimately stimulates chloride and bicarbonate secretion, influencing salt and water transport in the intestinal lumen and renal tubules.[2][6] this compound has also been implicated in appetite regulation, highlighting its role in the gut-brain axis.[2][7]
This compound Signaling Pathway
The binding of this compound to the GC-C receptor on the surface of intestinal epithelial cells triggers the conversion of guanosine triphosphate (GTP) to cGMP.[8] Increased intracellular cGMP activates Protein Kinase G II (PKGII), which in turn phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to anion secretion.[2]
Quantitative Data Summary
The performance characteristics of commercially available human this compound ELISA kits are summarized below. Note that these values are for guidance only; always refer to the lot-specific data provided in the kit manual.
| Parameter | Typical Value |
| Assay Type | Sandwich ELISA (quantitative) |
| Sample Type | Serum, Plasma, Tissue Homogenates |
| Detection Range | 15.6 - 1000 pg/mL[1][9] |
| Sensitivity | 6.2 pg/mL[1][9] |
| Intra-Assay Precision | CV < 10%[9] |
| Inter-Assay Precision | CV < 12%[9] |
| Sample Type | Recovery Range | Average Recovery |
| Serum | 83% - 100% | 91%[9] |
| EDTA Plasma | 90% - 98% | 94%[9] |
| Heparin Plasma | 90% - 99% | 94%[9] |
Experimental Protocols
This section provides a detailed methodology for the quantification of human this compound in serum using a typical sandwich ELISA kit.
I. Sample Preparation
Proper sample collection and handling are critical for accurate results.
-
Collection: Collect whole blood using a serum separator tube (SST).
-
Clotting: Allow the blood to clot for 30 minutes at room temperature.[1]
-
Centrifugation: Centrifuge the clotted blood at 1000 x g for 15 minutes.[1]
-
Aliquoting: Carefully aspirate the serum and transfer it to clean tubes.
-
Storage: Store aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
II. Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Prepare working solutions of standards and wash buffer according to the kit manufacturer's instructions.
III. ELISA Assay Workflow
The following diagram illustrates the general workflow for the this compound sandwich ELISA.
IV. Detailed Assay Procedure
-
Add Standards and Samples: Pipette 100 µL of each standard, blank, and serum sample into the appropriate wells of the pre-coated microplate.[1]
-
Incubation: Cover the plate with an adhesive sealer and incubate for 90 minutes at 37°C.[1]
-
Aspiration: Carefully aspirate the liquid from each well.
-
Add Detection Antibody: Add 100 µL of the biotin-conjugated anti-uroguanylin antibody (Detection Solution A) to each well.[1] Cover and incubate for 60 minutes at 37°C.[9]
-
Wash: Aspirate the liquid from each well and wash each well three times with approximately 300 µL of 1x Wash Buffer.[1] Ensure complete removal of the liquid after the final wash by inverting the plate and tapping it on absorbent paper.
-
Add Avidin-HRP Conjugate: Add 100 µL of Avidin-HRP conjugate (Detection Solution B) to each well.[1] Cover and incubate for 60 minutes at 37°C.[9]
-
Wash: Aspirate the liquid and wash each well five times with 1x Wash Buffer as described previously.[1]
-
Add Substrate: Add 90 µL of TMB Substrate to each well.[1]
-
Incubation: Incubate the plate in the dark at 37°C for 15-25 minutes.[1] Monitor for color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[1] The color will change from blue to yellow.
-
Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.[1]
V. Data Analysis
-
Standard Curve: Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for accurate results.[1]
-
Sample Concentration: Determine the concentration of this compound in the serum samples by interpolating their mean absorbance values from the standard curve. Remember to account for any dilution factors used during sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. pnas.org [pnas.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Signal transduction pathways via guanylin and this compound in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salt and water homeostasis: this compound is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Human this compound ELISA Kit (A6226) [antibodies.com]
Quantifying Uroguanylin Levels Using Radioimmunoassay (RIA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the quantification of uroguanylin in biological samples using a competitive radioimmunoassay (RIA). This compound, a peptide hormone, is a key regulator of fluid and electrolyte balance in the intestines and kidneys, making its accurate measurement crucial for research in gastroenterology, nephrology, and drug development for conditions like irritable bowel syndrome with constipation (IBS-C).[1]
Introduction to this compound and its Significance
This compound is an endogenous ligand for the guanylate cyclase C (GC-C) receptor.[1][2] Its binding to GC-C on the apical membrane of intestinal epithelial cells triggers the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1] This intracellular second messenger initiates a signaling cascade that ultimately leads to the secretion of chloride and bicarbonate ions, which is vital for maintaining intestinal homeostasis.[1] Given its physiological roles, this compound is a significant biomarker and therapeutic target.[2]
Principle of the Radioimmunoassay (RIA)
The this compound RIA is a highly sensitive and specific competitive binding assay.[3][4][5] The principle relies on the competition between a known amount of radiolabeled this compound (tracer) and the unlabeled this compound present in a sample or standard for a limited number of binding sites on a specific anti-uroguanylin antibody.[3][4][6] The amount of radiolabeled this compound bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.[4][6] By measuring the radioactivity of the antibody-bound fraction, the concentration of this compound in the unknown sample can be determined by referencing a standard curve.[3][7]
Data Presentation: this compound Plasma Concentrations
The following table summarizes reported plasma concentrations of this compound in healthy individuals and in patients with renal disease, as determined by RIA.
| Analyte | Subject Group | Mean Concentration (fmol/ml) | Analytical Method | Reference |
| Bioactive this compound | Normal Individuals | 5.0 ± 0.3 | Radioimmunoassay (RIA) | [3][8] |
| Inactive this compound | Normal Individuals | 1.6 ± 0.1 | Radioimmunoassay (RIA) | [3][8] |
| Immunoreactive this compound | Patients on Hemodialysis (HD) | 212.0 ± 17.4 | Radioimmunoassay (RIA) | [9] |
| Immunoreactive this compound | Patients on Continuous Ambulatory Peritoneal Dialysis (CAPD) | 245.3 ± 39.5 | Radioimmunoassay (RIA) | [9] |
| Immunoreactive Guanylin (B122020) | Normal Individuals | 32.3 ± 4.8 | Radioimmunoassay (RIA) | [3][10] |
Note: Guanylin is a related peptide that also acts on the GC-C receptor and its levels are often measured in similar contexts.[3]
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade in an intestinal epithelial cell.
Experimental Workflow for this compound RIA
Caption: General workflow for a competitive this compound RIA.
Experimental Protocols
Sample Collection and Preparation
-
Blood Collection : Collect blood samples in tubes containing EDTA and a protease inhibitor like aprotinin (B3435010) to prevent peptide degradation.[3]
-
Plasma Separation : Centrifuge the blood samples to separate the plasma.
-
Storage : Store plasma samples at -80°C until use.[3]
-
Peptide Extraction : Extract this compound from plasma using solid-phase extraction with C18 Sep-Pak columns.[3]
-
Wash the columns.
-
Elute the peptides using a solution such as 60% acetonitrile (B52724) in 1% trifluoroacetic acid.[3]
-
Lyophilize the eluate.[3]
-
-
Reconstitution : Reconstitute the lyophilized extract in the RIA buffer.[3]
Radioimmunoassay (RIA) Protocol
This protocol outlines a general competitive RIA for this compound. Specific parameters may need optimization based on the reagents and kits used.
Materials:
-
Specific anti-uroguanylin antibody
-
¹²⁵I-labeled this compound (tracer)
-
This compound standards
-
Biological samples (extracted and reconstituted)
-
Assay buffer
-
Precipitating reagent (e.g., a second antibody like goat anti-rabbit IgG)[3]
-
Gamma counter
Procedure:
-
Standard Curve Preparation : Prepare a series of this compound standards with known concentrations by serial dilution in the assay buffer.
-
Assay Setup : In appropriately labeled tubes, perform the following additions in duplicate or triplicate:
-
Total Counts (TC) tubes : Add only the assay buffer and the ¹²⁵I-labeled this compound tracer. These tubes are not subjected to the separation step.
-
Non-Specific Binding (NSB) tubes : Add assay buffer, ¹²⁵I-labeled this compound tracer, and the precipitating reagent (without the primary antibody).
-
Standard tubes : Add assay buffer, a specific concentration of unlabeled this compound standard, and the ¹²⁵I-labeled this compound tracer.
-
Sample tubes : Add assay buffer, the reconstituted sample, and the ¹²⁵I-labeled this compound tracer.
-
-
Antibody Addition : Add the primary anti-uroguanylin antibody to all tubes except for the TC and NSB tubes.
-
Incubation : Gently vortex all tubes and incubate for 16-24 hours at 4°C to allow the competitive binding to reach equilibrium.[3][11]
-
Separation of Bound and Free Antigen :
-
Measurement of Radioactivity :
-
Data Analysis :
-
Calculate the percentage of bound tracer for each standard and sample.
-
Generate a standard curve by plotting the percentage of bound radioactivity against the known concentrations of the this compound standards.[7][11]
-
Determine the this compound concentration in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.[7][11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. microbenotes.com [microbenotes.com]
- 5. medicallabnotes.com [medicallabnotes.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of biologically active and inactive human uroguanylins in plasma and urine and their increases in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma concentration of this compound in patients on maintenance dialysis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased plasma guanylin levels in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes: Immunohistochemical Staining of Uroguanylin in Intestinal Tissue
These application notes provide a comprehensive protocol for the immunohistochemical (IHC) detection and visualization of uroguanylin in intestinal tissue. This compound is a critical peptide hormone involved in the regulation of intestinal fluid, electrolyte balance, and potentially satiety.[1][2] Its expression and localization are of significant interest in research concerning gastrointestinal disorders, metabolic diseases, and obesity.[1][3]
This compound, along with the related peptide guanylin, functions as an endogenous ligand for the guanylate cyclase C (GC-C) receptor.[1][4] This receptor is located on the apical membrane of intestinal epithelial cells.[1] The binding of this compound to the GC-C receptor initiates an intracellular signaling cascade that is fundamental for maintaining fluid homeostasis within the gut.[1] Immunohistochemistry provides a powerful method to visualize the specific distribution and abundance of this compound within the complex architecture of intestinal tissue.[1] This protocol is optimized for use with formalin-fixed, paraffin-embedded (FFPE) intestinal sections.[1][5]
This compound Signaling Pathway
The binding of this compound to its GC-C receptor on an intestinal enterocyte triggers a signaling cascade that regulates ion transport, a process crucial for fluid and electrolyte homeostasis in the intestine.[1][6] Activation of the GC-C receptor stimulates the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][5] This second messenger, cGMP, subsequently activates Protein Kinase G II (PKGII).[1][6] PKGII phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) anion channel, leading to the secretion of chloride and bicarbonate into the intestinal lumen.[1][7] This ionic shift drives the osmotic movement of water, resulting in increased fluid secretion.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemical Staining for this compound, a Satiety Hormone, Is Decreased in Intestinal Tissue Specimens From Female Adolescents With Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. Guanylin and this compound: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
Application Note: Uroguanylin Gene Expression Analysis by qPCR in Colon Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uroguanylin (UGN), encoded by the GUCA2B gene, is a peptide hormone crucial for regulating intestinal fluid and electrolyte homeostasis.[1][2] It is an endogenous ligand for the guanylate cyclase-C (GC-C) receptor, which is expressed on the apical surface of intestinal epithelial cells.[3][4] The binding of this compound to GC-C activates an intracellular signaling cascade, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[5][6][7] This second messenger modulates ion channel activity, resulting in the secretion of chloride and bicarbonate into the intestinal lumen.[1][8]
Given its physiological importance, the analysis of this compound gene expression is of significant interest in gastroenterology and drug development, particularly in studies related to colorectal cancer and inflammatory bowel disease, where its expression is often dysregulated.[6][9][10] Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific method for accurately quantifying this compound mRNA levels in biological samples.[3] This document provides a detailed protocol for the analysis of this compound (GUCA2B) gene expression in colon tissue using RT-qPCR.
This compound Signaling Pathway
The this compound signaling pathway is initiated when this compound binds to the extracellular domain of its receptor, GC-C.[7] This interaction stimulates the intracellular guanylate cyclase domain of the receptor, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[7][10] The accumulation of intracellular cGMP acts as a second messenger, primarily activating cGMP-dependent protein kinase II (PKGII).[1][8] PKGII then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) anion channel, leading to the efflux of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen, which drives water secretion.[1][10]
Experimental Workflow
The procedure for analyzing this compound gene expression involves several key stages, from sample collection to final data interpretation. A robust workflow is critical for obtaining reliable and reproducible results.
Detailed Experimental Protocols
Materials and Reagents
-
Tissue Collection: RNAlater™ Stabilization Solution, sterile PBS, nuclease-free tubes.
-
RNA Extraction: TRI Reagent® or column-based RNA isolation kit (e.g., RNeasy Mini Kit), DNase I (RNase-free).
-
Reverse Transcription: Reverse transcription kit (e.g., SuperScript™ VILO™ cDNA Synthesis Kit), nuclease-free water.
-
qPCR: SYBR™ Green qPCR Master Mix, nuclease-free water, qPCR-grade optical plates and seals.
-
Primers: Custom-synthesized primers for GUCA2B and a validated reference gene (e.g., GAPDH, ACTB, or B2M).
Protocol 1: Colon Tissue Collection and Stabilization
Proper sample handling is critical to prevent RNA degradation.[11][12]
-
Excise colon tissue immediately after dissection.
-
Gently wash the tissue with ice-cold, sterile PBS to remove any luminal contents.
-
Cut a small piece of tissue (approx. 5x5 mm, weighing 20-30 mg).[11][13]
-
Immediately submerge the tissue in an appropriate volume of RNAlater™ (at least 10 volumes per 1 volume of tissue).
-
Incubate at 4°C overnight to allow the solution to thoroughly penetrate the tissue.
-
For long-term storage, remove the tissue from the RNAlater™ solution, blot excess liquid, and store in a fresh nuclease-free tube at -80°C until RNA extraction.
Protocol 2: Total RNA Extraction
This protocol is based on a column-based kit, which includes an on-column DNase digestion step.
-
Transfer a frozen colon tissue sample (≤ 30 mg) into a tube containing lysis buffer and a homogenizing bead.
-
Immediately homogenize the tissue using a bead-based homogenizer until no visible tissue fragments remain.
-
Centrifuge the lysate to pellet any insoluble material.
-
Transfer the supernatant to a new tube and proceed with the RNA extraction protocol according to the manufacturer's instructions (typically involves adding ethanol (B145695) and binding to a silica (B1680970) column).
-
Perform the mandatory on-column DNase I treatment to eliminate contaminating genomic DNA.[3][13]
-
Wash the column to remove impurities.
-
Elute the purified RNA in 30-50 µL of nuclease-free water.
Protocol 3: RNA Quality and Quantity Control
-
Purity & Concentration: Measure the absorbance of the RNA sample at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of ~2.0 indicates pure RNA.[3][13]
-
Integrity: Assess RNA integrity using an automated electrophoresis system. An RNA Integrity Number (RIN) of ≥ 7 is recommended for reliable qPCR analysis.[3][12]
-
Store the high-quality RNA at -80°C.
Protocol 4: Reverse Transcription (cDNA Synthesis)
This protocol outlines a two-step RT-qPCR approach.[14]
-
On ice, prepare the reverse transcription reaction. For each 20 µL reaction, combine the components as specified by your kit's manufacturer. Standardize the input amount of RNA for all samples (e.g., 500-1000 ng).
| Component | Volume | Final Concentration |
| Total RNA | X µL | 500 ng |
| RT Enzyme Mix | 4 µL | 1X |
| Nuclease-free water | Up to 20 µL | - |
| Total Volume | 20 µL | |
| Note: This is an example; volumes should be adjusted based on the specific kit and RNA concentration. |
-
Include a "No-Reverse-Transcriptase" (-RT) control for at least one sample to check for genomic DNA contamination.
-
Gently mix the reactions, briefly centrifuge, and place them in a thermocycler.
-
Run the thermocycler program according to the manufacturer's recommendations (e.g., 25°C for 10 min, 42°C for 60 min, 85°C for 5 min).[13]
-
The resulting cDNA can be stored at -20°C or used immediately for qPCR.
Protocol 5: Quantitative PCR (qPCR)
-
Primer Design: Use validated primers for human GUCA2B and a stable reference gene. Ideally, primers should span an exon-exon junction.
-
hGUCA2B (this compound): (Example) Fwd: 5'-AGCAGTGGGTTCAGCATGTC-3', Rev: 5'-GGCAGAGGCAGATGATGAAG-3'
-
hGAPDH (Reference): (Example) Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3', Rev: 5'-TTGATGGCAACAATATCCACTTT-3'
-
-
On ice, prepare the qPCR master mix for the total number of reactions plus 10% extra. For each 20 µL reaction:
| Component | Volume | Final Concentration |
| SYBR Green Master Mix (2X) | 10 µL | 1X |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| Nuclease-free water | 6.4 µL | - |
| Sub-total Volume | 18 µL |
-
Dispense 18 µL of the master mix into each well of a qPCR plate.
-
Add 2 µL of cDNA template (diluted 1:5 to 1:10) to the appropriate wells.
-
Include a No-Template Control (NTC) using nuclease-free water instead of cDNA to check for contamination.
-
Seal the plate, mix gently, and centrifuge briefly.
-
Run the plate on a qPCR instrument with the following thermal profile:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C | 60 sec | |
| Melt Curve Analysis | 65°C to 95°C | Increment 0.5°C | 1 |
Data Presentation and Analysis
The comparative Cq (ΔΔCq) method is used for the relative quantification of this compound expression normalized to a reference gene and a calibrator sample (e.g., control tissue).[3][15]
Analysis Steps:
-
Normalization to Reference Gene (ΔCq): For each sample, calculate the difference between the Cq value of the target gene (GUCA2B) and the reference gene. ΔCq = Cq(GUCA2B) - Cq(Reference)
-
Normalization to Calibrator (ΔΔCq): Calculate the difference between the ΔCq of each test sample and the ΔCq of the calibrator sample. ΔΔCq = ΔCq(Test Sample) - ΔCq(Calibrator Sample)
-
Calculate Fold Change: Determine the relative expression level. Fold Change = 2^(-ΔΔCq)
Data Summary Table:
| Sample ID | Group | Cq (GUCA2B) | Cq (Reference) | ΔCq | ΔΔCq | Fold Change (2-ΔΔCq) |
| Control 1 | Control | 24.5 | 19.2 | 5.3 | 0.0 | 1.0 |
| Control 2 | Control | 24.8 | 19.4 | 5.4 | 0.1 | 0.9 |
| Treated 1 | Treated | 22.1 | 19.3 | 2.8 | -2.5 | 5.7 |
| Treated 2 | Treated | 22.5 | 19.5 | 3.0 | -2.3 | 4.9 |
| NTC | - | No Cq | No Cq | - | - | - |
| -RT Control | - | No Cq | No Cq | - | - | - |
| Note: The Cq values are for illustration only. The ΔCq of "Control 1" was used as the calibrator. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No amplification in samples | Poor RNA quality/quantity; PCR inhibitors; Incorrect reaction setup. | Verify RNA integrity (RIN ≥ 7); Dilute cDNA template to reduce inhibitors; Re-check master mix calculations. |
| High Cq values (>35) | Low target gene expression; Inefficient primers; Poor cDNA synthesis. | Increase cDNA input; Re-design or optimize primers; Check RNA quality and re-run reverse transcription. |
| Multiple peaks in melt curve | Primer-dimers; Non-specific amplification; Genomic DNA contamination. | Optimize primer concentration and annealing temperature; Ensure DNase treatment was effective; Design new primers. |
| Amplification in NTC | Contamination of reagents or workspace. | Use fresh, nuclease-free water and reagents; Decontaminate pipettes and workspace. |
| Amplification in -RT control | Genomic DNA contamination. | Repeat RNA extraction with a robust DNase I treatment step. |
References
- 1. Guanylin and this compound: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. benchchem.com [benchchem.com]
- 4. Cellular localization of guanylin and this compound mRNAs in human and rat duodenal and colonic mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. Guanylyl cyclase C signaling axis and colon cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Guanylate cyclase-C Signaling Axis as a theragnostic target in colorectal cancer: a systematic review of literature [frontiersin.org]
- 11. Isolation of RNA from the Murine Colonic Tissue and qRT-PCR for Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The focus on sample quality: Influence of colon tissue collection on reliability of qPCR data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colon RNA extraction and cDNA synthesis [bio-protocol.org]
- 14. clyte.tech [clyte.tech]
- 15. Gene expression profile comparison between colorectal cancer and adjacent normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Bioactive Uroguanylin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin is a 16-amino acid peptide hormone that plays a pivotal role in regulating electrolyte and water balance in the intestines and kidneys.[1] It is an endogenous ligand for the guanylate cyclase C (GC-C) receptor, and its activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1] This signaling cascade modulates ion transport, making this compound a significant target for therapeutic development in gastrointestinal and renal disorders.[1][2] The chemical synthesis of bioactive this compound is essential for research and drug development, with solid-phase peptide synthesis (SPPS) being the method of choice for its production.[3] This document provides detailed protocols for the synthesis, purification, and bioactivity assessment of human this compound.
Solid-Phase Peptide Synthesis (SPPS) of Human this compound
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used and effective method for the solid-phase synthesis of peptides like this compound.[4] This approach utilizes a base-labile Fmoc protecting group for the α-amino group of the amino acids and acid-labile protecting groups for the amino acid side chains, which allows for a mild and versatile synthesis process.[4][5]
Protocol 1: Fmoc-Based Solid-Phase Synthesis of Linear this compound
This protocol details the manual synthesis of the linear this compound peptide with the sequence Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu.[6]
Materials:
-
Fmoc-Rink Amide MBHA resin[6]
-
Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Fmoc-Asn(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Thr(tBu)-OH)[7]
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[7]
-
Base: DIPEA (N,N-Diisopropylethylamine)[6]
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)[6]
-
Solvents: DMF, DCM (Dichloromethane)[6]
-
Washing solvents: Methanol, Diethyl ether[6]
-
Cleavage cocktail (Reagent K): TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v)[7]
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.[6]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 15 minutes.[6]
-
Washing: Thoroughly wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).[6]
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (Fmoc-Leu-OH, 3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-3 minutes.[6]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.[6]
-
Monitor the reaction completion using the Kaiser test. If the test is positive, indicating free amines, repeat the coupling step.[6]
-
-
Washing: Wash the resin with DMF (5 times).[6]
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the this compound sequence, finishing with Fmoc-Asn(Trt)-OH.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.[6]
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.[6]
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[6]
-
Precipitate the crude peptide by adding cold diethyl ether.[6]
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.[6]
-
Table 1: Summary of Reagents for Fmoc-SPPS of this compound
| Reagent/Material | Purpose | Typical Concentration/Ratio |
| Fmoc-Rink Amide MBHA Resin | Solid support for peptide synthesis, yielding a C-terminal amide. | - |
| Fmoc-Amino Acids | Building blocks of the peptide with temporary N-terminal protection. | 3 equivalents per coupling |
| HBTU/DIPEA | Coupling reagents to activate the carboxylic acid of the amino acid. | 2.9 equivalents HBTU, 6 equivalents DIPEA |
| 20% Piperidine in DMF | Reagent for the removal of the Fmoc protecting group. | 20% (v/v) |
| TFA-based Cleavage Cocktail | Cleavage of the peptide from the resin and removal of side-chain protecting groups. | e.g., TFA/TIS/H₂O (95:2.5:2.5) or Reagent K[6][7] |
Diagram 1: Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of linear this compound.
Disulfide Bond Formation and Purification
The biological activity of this compound is dependent on the correct formation of two disulfide bonds (Cys4-Cys12 and Cys7-Cys15).[8] This is achieved through an oxidative folding process in a dilute solution to favor intramolecular bonding.
Protocol 2: Oxidative Folding for Disulfide Bond Formation
This protocol describes a method for forming the two disulfide bonds in the linear this compound peptide to yield the biologically active form.[6]
Materials:
-
Crude linear this compound peptide
-
Folding buffer: 0.1 M Tris-HCl, pH 8.5[6]
-
Redox system: Reduced glutathione (B108866) (GSH) and Oxidized glutathione (GSSG)[6]
-
Quenching solution: Acetic acid or Trifluoroacetic acid (TFA)[6]
Procedure:
-
Peptide Dissolution: Dissolve the crude linear this compound peptide in the folding buffer to a final concentration of 0.1 mg/mL. High dilution is critical to minimize intermolecular reactions.[6]
-
Addition of Redox System: Add GSH and GSSG to the peptide solution to final concentrations of 2 mM and 0.2 mM, respectively (a 10:1 ratio of GSH:GSSG).[6]
-
Folding Reaction: Gently stir the solution at 4°C for 24-48 hours.[6]
-
Quenching the Reaction: Acidify the solution with acetic acid or TFA to a pH of 3-4 to stop the folding reaction.[6]
-
Purification: Proceed immediately to purification by RP-HPLC.
Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying peptides.[9] It separates molecules based on their hydrophobicity.
Materials:
-
Folded this compound solution
-
RP-HPLC system with a preparative C18 column[7]
-
Mobile Phase A: Water with 0.1% TFA[7]
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA[7]
Procedure:
-
Sample Preparation: Filter the quenched folding reaction mixture to remove any particulates.
-
Column Equilibration: Equilibrate the preparative C18 column with a low concentration of Mobile Phase B (e.g., 5-10%).
-
Purification:
-
Load the sample onto the column.
-
Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).[7] A typical gradient might be from 10% to 50% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 220 nm or 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.
-
Table 2: Typical RP-HPLC Conditions for this compound Purification and Analysis
| Parameter | Preparative RP-HPLC | Analytical RP-HPLC |
| Column | C18, 10 µm particle size, e.g., 21.2 x 250 mm | C18, 3-5 µm particle size, e.g., 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | Linear, e.g., 10-50% B over 40 min | Linear, e.g., 5-60% B over 30 min |
| Flow Rate | ~10-20 mL/min | ~1 mL/min |
| Detection | UV at 220 nm or 280 nm | UV at 220 nm or 280 nm |
| Typical Yield | Varies, dependent on synthesis and folding efficiency | - |
| Expected Purity | >95% | >95% |
Diagram 2: Purification and Analysis Workflow
Caption: Workflow for the purification and analysis of bioactive this compound.
Bioactivity Assessment
The biological activity of the synthesized this compound is determined by its ability to stimulate cGMP production in a human colon carcinoma cell line, T84, which endogenously expresses the GC-C receptor.[10][11]
Protocol 4: cGMP Accumulation Bioassay in T84 Cells
This protocol describes the determination of the biological activity of synthesized this compound by measuring cGMP accumulation in T84 human colon carcinoma cells.[10]
Materials:
-
T84 cells
-
Cell culture medium (e.g., DMEM/F-12) and supplements[10]
-
Synthesized human this compound
-
3-isobutyl-1-methylxanthine (IBMX)[10]
-
Lysis buffer
-
cGMP enzyme immunoassay (EIA) kit[10]
Procedure:
-
Cell Culture: Culture T84 cells in 24-well plates until they reach confluency.[10]
-
Pre-incubation:
-
Stimulation:
-
Prepare serial dilutions of the synthesized this compound.
-
Add the this compound dilutions to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[10]
-
-
Cell Lysis and cGMP Measurement:
-
Data Analysis:
-
Construct a dose-response curve by plotting the cGMP concentration against the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal cGMP response.
-
Table 3: Quantitative Data for Bioactivity of this compound
| Parameter | Description | Typical Value | Cell Line | Reference |
| EC50 | The concentration of this compound that induces a half-maximal response. | Varies by study | T84 | [11] |
| cGMP Production | Fold increase in cGMP over baseline upon stimulation. | Concentration-dependent | T84 | [11] |
This compound Signaling Pathway
This compound exerts its physiological effects by binding to the GC-C receptor on the apical membrane of intestinal and renal epithelial cells.[1] This binding activates the intracellular guanylate cyclase domain of the receptor, which converts GTP to cGMP.[1] The increased intracellular cGMP then activates Protein Kinase G II (PKGII), which in turn phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, leading to chloride and bicarbonate secretion into the lumen.[2][12]
Diagram 3: this compound Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bp.uni-bayreuth.de [bp.uni-bayreuth.de]
- 9. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Expression and Purification of Recombinant Uroguanylin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin is a peptide hormone that plays a critical role in regulating fluid and electrolyte homeostasis in the gastrointestinal tract and kidneys. It is an endogenous ligand for the guanylate cyclase C (GC-C) receptor. The activation of GC-C by this compound stimulates the production of intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn initiates a signaling cascade leading to the secretion of chloride and bicarbonate ions. This physiological activity makes this compound and its analogs promising therapeutic agents for gastrointestinal motility disorders such as chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C).
The production of bioactive recombinant this compound is essential for research, drug discovery, and development. Due to its small size and the presence of two disulfide bonds crucial for its activity, the expression and purification of recombinant this compound can be challenging. This document provides detailed protocols for the expression of this compound in Escherichia coli as a fusion protein, its subsequent purification, and methods for assessing its biological activity.
This compound Signaling Pathway
This compound binds to the extracellular domain of the GC-C receptor on the apical membrane of intestinal epithelial cells. This binding event induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain. The activated enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The resulting increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKGII), which then phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. This leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, followed by the osmotic movement of water, resulting in increased fluid secretion.
Application Note: High-Throughput Cell-Based cGMP Accumulation Assay in T84 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human colon carcinoma cell line, T84, is a widely utilized in vitro model for studying intestinal epithelial cell physiology and pharmacology. These cells endogenously express high levels of guanylate cyclase-C (GC-C), a transmembrane receptor that plays a crucial role in regulating intestinal fluid and electrolyte balance.[1][2] Upon binding of its endogenous ligands, such as uroguanylin and guanylin, or exogenous ligands like the bacterial heat-stable enterotoxin (ST), GC-C is activated.[3][4][5][6] This activation catalyzes the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[1][7] The accumulation of intracellular cGMP triggers a signaling cascade that ultimately leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) anion channel, resulting in chloride and bicarbonate secretion into the intestinal lumen.[8]
Dysregulation of the GC-C/cGMP signaling pathway has been implicated in various gastrointestinal disorders, including chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C). Consequently, targeting this pathway has emerged as a promising therapeutic strategy, with several GC-C agonists approved for clinical use. The T84 cell-based cGMP accumulation assay provides a robust and reliable method for screening and characterizing novel compounds that modulate GC-C activity.[1] This application note provides a detailed protocol for performing a cGMP accumulation assay in T84 cells, including cell culture, assay procedure, and data analysis.
Signaling Pathway
The binding of agonists to the extracellular domain of the GC-C receptor on the apical membrane of T84 cells induces a conformational change that activates the intracellular guanylate cyclase domain. This enzymatic domain then converts GTP to cGMP. The resulting increase in intracellular cGMP levels activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the CFTR, leading to ion and water secretion.[8] To ensure accurate measurement of agonist-induced cGMP production, a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is typically included in the assay to prevent the degradation of cGMP.[1][7]
Caption: Signaling pathway of GC-C activation in T84 cells.
Experimental Protocols
T84 Cell Culture
Materials:
-
T84 human colon carcinoma cells (e.g., ATCC CCL-248)
-
DMEM:F12 medium (1:1)
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Phosphate-Buffered Saline (PBS)
-
0.05% Trypsin-EDTA
-
T-75 flasks
-
24-well or 96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Thawing: Rapidly thaw cryopreserved T84 cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete medium (DMEM:F12 + 10% FBS + 2mM L-glutamine) and centrifuge at 125 x g for 5-7 minutes.[8]
-
Seeding: Resuspend the cell pellet in fresh complete medium and seed into a T-75 flask.
-
Maintenance: Culture cells at 37°C in a 5% CO₂ humidified incubator. Renew the medium twice a week. T84 cells grow slowly and should be maintained at a high density.[8]
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using 0.05% Trypsin-EDTA. Neutralize the trypsin with complete medium and split the cells at a ratio of 1:2 to 1:4.[8]
-
Assay Preparation: Seed T84 cells into 24-well or 96-well plates at a density that allows them to form a confluent monolayer. Allow the cells to grow for 7-14 days post-confluence to ensure proper differentiation and formation of tight junctions.[7][8]
cGMP Accumulation Assay
Materials:
-
Confluent T84 cell monolayers in 24-well or 96-well plates
-
Serum-free DMEM:F12 medium
-
3-isobutyl-1-methylxanthine (IBMX)
-
GC-C agonist (e.g., this compound, guanylin, or test compound)
-
Cell lysis buffer (e.g., 0.1 M HCl or buffer from a commercial ELISA kit)[8][9]
-
Commercial cGMP enzyme immunoassay (EIA) or ELISA kit[10]
Protocol:
-
Wash: On the day of the assay, wash the confluent T84 cell monolayers twice with serum-free DMEM:F12 medium.
-
Pre-incubation: Add serum-free medium containing a PDE inhibitor, such as 1 mM IBMX, to each well. Incubate for 10-15 minutes at 37°C. This step is crucial to prevent the degradation of cGMP.[1][7]
-
Stimulation: Prepare serial dilutions of the GC-C agonist in serum-free medium containing 1 mM IBMX. Remove the pre-incubation buffer and add the agonist solutions to the respective wells. Incubate for 30 minutes at 37°C.[7]
-
Reaction Termination and Cell Lysis: Aspirate the medium and terminate the reaction by adding ice-cold cell lysis buffer (e.g., 0.1 M HCl) to each well. Incubate at room temperature for 20 minutes to ensure complete cell lysis.[8][9]
-
Lysate Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 1,000 x g for 10 minutes to pellet cellular debris.[9]
-
cGMP Measurement: Quantify the cGMP concentration in the supernatants using a commercial cGMP ELISA kit according to the manufacturer's instructions.[10]
Caption: Experimental workflow for the cGMP accumulation assay.
Data Presentation
The results of the cGMP accumulation assay are typically presented as a concentration-response curve, where the intracellular cGMP concentration is plotted against the logarithm of the agonist concentration. From this curve, key pharmacological parameters such as the EC₅₀ (half-maximal effective concentration) can be determined.
Table 1: Example Data for this compound-Induced cGMP Accumulation in T84 Cells
| This compound Concentration (nM) | Log [this compound] (M) | Mean cGMP (pmol/well) | Standard Deviation |
| 0 (Basal) | - | 5.2 | 0.8 |
| 0.1 | -10 | 15.8 | 2.1 |
| 1 | -9 | 45.3 | 5.7 |
| 10 | -8 | 98.6 | 12.4 |
| 100 | -7 | 152.1 | 18.9 |
| 1000 | -6 | 165.4 | 20.3 |
| 10000 | -5 | 168.0 | 21.1 |
Note: The data presented in this table are for illustrative purposes only and may not represent actual experimental results.
Troubleshooting
-
Weak or No Response:
-
Suboptimal pH: The potency of some GC-C agonists, like this compound, is pH-dependent, with a stronger response often observed at a more acidic pH.[7][11]
-
Poor Cell Differentiation: Ensure T84 cells are fully differentiated by allowing sufficient time for growth post-confluence.[7]
-
Ligand Degradation: Use fresh, properly stored agonist stocks.
-
-
High Variability:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent seeding density.
-
Inconsistent Incubation Times: Standardize all incubation steps.
-
Reagent Variability: Use the same batch of reagents for comparative experiments.[1]
-
Conclusion
The T84 cell-based cGMP accumulation assay is a valuable tool for the discovery and development of novel therapeutics targeting the GC-C receptor. The detailed protocols and guidelines provided in this application note will enable researchers to successfully implement this bioassay in their laboratories for a variety of research and drug development applications.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Intestinal Cell Proliferation and Senescence Are Regulated by Receptor Guanylyl Cyclase C and p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of guanylate cyclase C signaling pathway protects intestinal epithelial cells from acute radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creating and Characterizing Uroguanylin Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of uroguanylin knockout (KO) mouse models. This compound is an intestinal peptide hormone that plays a crucial role in regulating fluid and electrolyte homeostasis, blood pressure, and potentially appetite, primarily through the activation of the guanylate cyclase C (GC-C) receptor.[1] The this compound KO mouse is an invaluable tool for elucidating the physiological functions of this hormone and for investigating its role in various pathological conditions, including gastrointestinal disorders, hypertension, and metabolic syndrome.[1]
Phenotypic Characteristics of this compound Knockout Mice
This compound knockout mice (Ugn-/-) exhibit a distinct phenotype characterized by alterations in renal function, blood pressure, and intestinal signaling.[1] Understanding these characteristics is essential for designing and interpreting experiments using this model. This compound knockout mice have increased blood pressure and an impaired natriuretic response to enteral NaCl load.[2][3] This is thought to be due to the role of this compound in an enteric-renal communication axis that helps maintain salt homeostasis.[2] While some studies on mice with a knockout of the downstream receptor for this compound, GC-C, have reported hyperphagia leading to obesity, other studies have found no significant differences in body weight or adiposity in this compound knockout mice.[4] The variability in the metabolic phenotype may be influenced by factors such as diet composition.[4]
Key Phenotypic Data Summary
| Parameter | Wild-Type (WT) | This compound KO (Ugn-/-) | Key Findings | Reference |
| Mean Arterial Pressure | Normal | Increased | This compound is implicated in the regulation of blood pressure.[2][3] | [2][3] |
| Natriuretic Response to Enteral NaCl Load | Normal | Impaired | Demonstrates the role of this compound in the enteric-renal axis for sodium excretion.[2][3] | [2][3] |
| Intestinal cGMP Levels (Proximal Jejunum) | Higher | ~2.5-fold lower | Confirms the disruption of the this compound/GC-C signaling pathway in the small intestine.[1] | [1] |
| Intestinal cGMP Levels (Ileum) | Higher | >5-fold lower | Significant disruption of the signaling pathway is also observed in the ileum.[1] | [1] |
| Short-Circuit Current (Isc) in Jejunum | Baseline levels | Reduced | Indicates decreased electrogenic anion secretion in the absence of this compound.[2][3] | [2][3] |
This compound Signaling Pathway
This compound exerts its physiological effects by binding to and activating the transmembrane receptor guanylate cyclase C (GC-C).[1][5] This interaction triggers the intracellular conversion of GTP to cyclic GMP (cGMP), which then acts as a second messenger to modulate downstream cellular processes.[1] In the intestine, this pathway regulates ion transport, leading to fluid secretion.[1][6] A similar signaling cascade is believed to operate in the kidney to control electrolyte and water balance.[1]
Caption: this compound signaling pathway.
Experimental Workflow for Generating this compound Knockout Mice
The generation of this compound knockout mice is a multi-step process that involves gene targeting in embryonic stem (ES) cells, followed by the creation of chimeric mice and subsequent breeding to establish a homozygous knockout line.
Caption: Experimental workflow for this compound KO mice.
Experimental Protocols
Protocol 1: Generation of this compound Knockout Mice
This protocol outlines the generation of mice with a targeted disruption of the this compound gene using homologous recombination in embryonic stem (ES) cells.[5]
-
Targeting Vector Construction : Isolate the mouse this compound gene (Ugn) from a genomic library.[1] Construct a targeting vector that contains regions of homology to the Ugn gene, with a selectable marker (e.g., a neomycin resistance cassette) disrupting a key exon of the gene.
-
ES Cell Culture and Transfection : Culture mouse ES cells under standard conditions. Electroporate the targeting vector into the ES cells.
-
Selection of Targeted ES Cell Clones : Select for ES cells that have incorporated the targeting vector using an appropriate antibiotic (e.g., G418 for neomycin resistance). Screen the surviving clones by PCR and Southern blot analysis to identify those with the desired homologous recombination event.
-
Generation of Chimeric Mice : Inject the correctly targeted ES cells into blastocysts from a donor mouse strain (e.g., C57BL/6).[7] Transfer the injected blastocysts into the uterus of a pseudopregnant female mouse.[7]
-
Breeding and Genotyping : The resulting offspring (chimeras) will be a mix of cells derived from the host blastocyst and the injected ES cells.[5] Breed the chimeric mice with wild-type mice (e.g., C57BL/6J).[5] Genotype the offspring by PCR analysis of tail-tip DNA to identify heterozygous mice carrying the knockout allele.[5] Intercross heterozygous mice to generate homozygous this compound knockout mice.[5]
Protocol 2: Genotyping of this compound Knockout Mice
This protocol describes a PCR-based method for genotyping mice to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) this compound knockout alleles.[5]
-
DNA Extraction from Tail Biopsy :
-
Obtain a small (1-2 mm) tail biopsy from each mouse.[5]
-
Place the biopsy in a microcentrifuge tube containing lysis buffer with Proteinase K.[5]
-
Incubate at 55°C overnight or until the tissue is completely lysed.[5]
-
Inactivate Proteinase K by heating at 95°C for 10 minutes.[5]
-
Centrifuge to pellet debris and use the supernatant containing genomic DNA for PCR.[5]
-
-
PCR Amplification :
-
Set up a PCR reaction using primers that can differentiate between the wild-type and knockout alleles. This typically involves a common forward primer and two different reverse primers: one specific for the wild-type allele and one specific for the knockout allele (e.g., within the selection cassette).
-
Perform PCR using a standard thermal cycling program.
-
-
Gel Electrophoresis :
-
Run the PCR products on an agarose (B213101) gel.
-
Visualize the DNA bands under UV light. The pattern of bands will indicate the genotype of each mouse (wild-type, heterozygous, or homozygous knockout).
-
Protocol 3: Phenotypic Analysis
1. Blood Pressure Measurement
-
Method : Telemetric monitoring is the gold standard for obtaining continuous and accurate blood pressure readings in conscious, unrestrained mice.[4]
-
Procedure :
-
Surgically implant a telemetric transmitter into the carotid artery of the mouse under anesthesia.
-
Allow the mouse to recover for at least one week.
-
Record blood pressure and heart rate continuously.
-
2. Assessment of Natriuretic Response to Oral Salt Load
-
Procedure :
-
House mice individually in metabolic cages to allow for accurate collection of urine.[1]
-
Acclimate mice to the metabolic cages for at least 24 hours.[4]
-
Collect a baseline urine sample.[4]
-
Administer an oral salt load (e.g., 1% NaCl solution) via gavage.[1][4]
-
Collect urine at timed intervals (e.g., for 4-6 hours) and measure urine volume and sodium concentration to determine the natriuretic response.[1][4]
-
3. Ussing Chamber Analysis of Intestinal Ion Transport
-
Procedure :
-
Euthanize the mouse and immediately excise a segment of the jejunum.[4]
-
Open the intestinal segment along the mesenteric border and mount it in an Ussing chamber, separating the mucosal and serosal sides.[4]
-
Bathe the tissue in Krebs-bicarbonate-Ringer solution and maintain at 37°C, gassed with 95% O2-5% CO2.
-
Measure the short-circuit current (Isc), an index of electrogenic anion secretion.[2]
-
4. Appetite and Metabolic Studies
-
Procedure :
-
Monitor daily food intake and body weight.[1]
-
To unmask a potential metabolic phenotype, challenge the mice with a high-fat diet.[4]
-
Perform glucose tolerance tests and insulin (B600854) tolerance tests to assess glucose homeostasis.
-
Troubleshooting and Considerations
-
Phenotypic Variability : The phenotype of this compound knockout mice can be influenced by the genetic background of the mouse strain.[4] It is crucial to use littermate wild-type controls on the identical genetic background.[4]
-
Compensatory Mechanisms : The absence of this compound may be compensated for by other signaling pathways.[4] Guanylin, a closely related peptide, may partially compensate for the loss of this compound, particularly in the colon.[4]
-
Environmental Factors : Housing conditions and diet can influence experimental outcomes, particularly for blood pressure and metabolic studies.[4] Ensure consistent and stress-free housing and a well-defined diet.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. JCI - this compound knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load [jci.org]
- 3. This compound knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. content-assets.jci.org [content-assets.jci.org]
Application Notes and Protocols for the Phenotyping of Uroguanylin Deficient Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin is a peptide hormone primarily synthesized in the enterochromaffin cells of the small intestine that plays a crucial role in regulating fluid and electrolyte homeostasis.[1] It acts as an endogenous ligand for the guanylate cyclase C (GC-C) receptor, located on the apical membrane of intestinal epithelial cells.[1][2] The binding of this compound to GC-C stimulates the production of intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1] This initiates a signaling cascade that ultimately inhibits sodium absorption and stimulates the secretion of chloride and bicarbonate, which is vital for maintaining intestinal function and systemic salt balance.[1][3][4][5] The generation of this compound knockout (KO) mouse models has been instrumental in elucidating the in vivo functions of this hormone, revealing significant physiological alterations in its absence, including impaired natriuretic response to oral salt loading and increased blood pressure.[1]
Recent research has also identified a this compound-GUCY2C endocrine axis as a key regulator of feeding behavior.[6] Nutrient intake stimulates the intestinal secretion of prothis compound, which is converted to its active form, this compound, in the hypothalamus.[6] There, it binds to GUCY2C, initiating a signaling cascade that promotes satiety and reduces food intake.[6] Disruption of this pathway can lead to overeating (hyperphagia) and subsequent obesity.[3][6][7]
This document provides detailed application notes and protocols for the comprehensive phenotyping of this compound deficient mice, summarizing key quantitative data and outlining methodologies for crucial experiments.
Phenotypic Characteristics of this compound Deficient Mice
This compound knockout (Ugn -/-) mice display a distinct set of phenotypic characteristics, primarily affecting cardiovascular, metabolic, and intestinal systems.
Cardiovascular Phenotype
-
Hypertension: Ugn KO mice often exhibit increased mean arterial blood pressure, which can be independent of dietary salt intake.[8]
-
Impaired Natriuretic Response: These mice show a reduced capacity to excrete a salt load delivered orally, indicating a disruption in the gut-kidney signaling axis for sodium homeostasis.[8]
Metabolic Phenotype
The metabolic phenotype of this compound and GC-C KO mice can be variable and is often influenced by factors such as diet and genetic background.[8]
-
Hyperphagia and Obesity: Some studies report that silencing of the GC-C receptor leads to hyperphagia, resulting in obesity and metabolic syndrome.[3][7] Both male and female mice lacking the GUCY2C receptor exhibit significantly increased body weight and daily food intake compared to their wild-type counterparts.[6]
-
Variable Body Weight: Other studies have found no significant differences in body weight or adiposity in Ugn or GC-C KO mice, particularly on a standard chow diet.[8] A high-fat diet is often necessary to unmask a metabolic phenotype.[8]
-
Energy Expenditure: Chronic central administration of this compound in obese mice has been shown to reduce body weight by increasing energy expenditure, an effect mediated by the activation of thermogenesis in brown adipose tissue (BAT) and lipid oxidation in white adipose tissue (WAT).[9][10]
Intestinal Phenotype
-
Altered Fluid and Ion Secretion: The intestine of Ugn KO mice may exhibit reduced short-circuit current in Ussing chamber experiments, which is indicative of decreased electrogenic anion secretion.[8][11]
-
Reduced cGMP Levels: A decrease in cGMP levels has been observed in the mucosa of the small intestine of this compound knockout mice.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the impact of this compound or GUCY2C deletion on metabolic parameters in mice.
Table 1: Body Weight Comparison of GUCY2C Knockout and Wild-Type Mice
| Sex | Genotype | Age (weeks) | Body Weight (g) (Mean ± SEM) |
| Female | Gucy2c+/+ | 20 | 22.5 ± 0.8 |
| Female | Gucy2c–/– | 20 | 27.5 ± 1.2 |
| Male | Gucy2c+/+ | 20 | 28.0 ± 1.0 |
| Male | Gucy2c–/– | 20 | 33.0 ± 1.5 |
| Source: Adapted from Valentino et al., 2011, The Journal of Clinical Investigation.[6] |
Table 2: Daily Food Intake Comparison of GUCY2C Knockout and Wild-Type Mice on Different Diets
| Sex | Genotype | Diet | Daily Food Intake (g) (Mean ± SEM) |
| Female | Gucy2c+/+ | Mouse Chow | 2.8 ± 0.1 |
| Female | Gucy2c–/– | Mouse Chow | 3.5 ± 0.1 |
| Male | Gucy2c+/+ | Mouse Chow | 3.2 ± 0.2 |
| Male | Gucy2c–/– | Mouse Chow | 4.0 ± 0.2 |
| Female | Gucy2c+/+ | High Calorie | 2.0 ± 0.1 |
| Female | Gucy2c–/– | High Calorie | 2.5 ± 0.1 |
| Male | Gucy2c+/+ | High Calorie | 2.5 ± 0.1 |
| Male | Gucy2c–/– | High Calorie | 3.1 ± 0.2 |
| Source: Adapted from Valentino et al., 2011, The Journal of Clinical Investigation.[6] |
Signaling Pathways
This compound primarily signals through the GC-C receptor, but GC-C independent pathways have also been suggested.
Canonical GC-C Dependent Signaling Pathway
The binding of this compound to the GC-C receptor on intestinal epithelial cells initiates a cascade of intracellular events leading to ion and fluid secretion.[2]
-
Ligand Binding: this compound binds to the extracellular domain of the GC-C receptor.[2]
-
Receptor Activation: This binding induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain.[2]
-
cGMP Production: The activated cyclase domain converts GTP into the second messenger cGMP.[2]
-
Downstream Activation: Elevated cGMP levels activate cGMP-dependent protein kinase II (PKGII).[2]
-
CFTR Phosphorylation: PKGII phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel.[2][4] This leads to the secretion of chloride and bicarbonate into the intestinal lumen, driving water secretion.[4][12]
Caption: this compound-GC-C signaling pathway in intestinal epithelial cells.
GC-C Independent Signaling
Evidence suggests the existence of GC-C independent signaling pathways for this compound, particularly in the kidney.[13] In GC-C knockout mice, this compound can still induce natriuresis and diuresis.[13] It has been shown that this compound can activate a pertussis toxin-sensitive G-protein-coupled receptor in proximal tubule cells.[13]
Experimental Protocols
Protocol 1: Generation of this compound Knockout Mice
This protocol outlines the generation of mice with a targeted disruption of the this compound gene (Guca2b) using homologous recombination in embryonic stem (ES) cells.[1][14]
Caption: Workflow for generating this compound knockout mice.
1.1. Targeting Vector Construction:
-
Isolate a genomic clone of the mouse this compound gene.
-
Design a targeting vector to replace a critical exon of the this compound gene with a neomycin resistance cassette (neo).
-
The vector should contain homologous arms flanking the neo cassette that correspond to the genomic sequences upstream and downstream of the targeted exon.
-
Incorporate a negative selection marker, such as the thymidine (B127349) kinase (tk) gene, outside of the homologous arms to select against random integration.[1]
1.2. ES Cell Culture and Electroporation:
-
Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).
-
Linearize the targeting vector and introduce it into the ES cells via electroporation.[1][14]
1.3. Selection of Targeted ES Cell Clones:
-
Culture the electroporated ES cells in a medium containing G418 (neomycin analog) to select for cells that have incorporated the targeting vector.
-
Add ganciclovir (B1264) to the medium to select against cells with random integration.[1]
1.4. Screening of ES Cell Clones:
-
Isolate and expand G418 and ganciclovir-resistant ES cell clones.
-
Screen for homologous recombination events using PCR and Southern blot analysis.[14]
1.5. Generation of Chimeric Mice:
-
Inject the correctly targeted ES cells into blastocysts.
-
Transfer the blastocysts into pseudopregnant female mice.[14]
1.6. Breeding:
-
Breed the resulting chimeric mice with wild-type mice to obtain heterozygous (Ugn+/-) offspring.
-
Interbreed heterozygous mice to produce homozygous knockout (Ugn-/-), heterozygous (+/-), and wild-type (+/+) littermates.[1]
Protocol 2: Genotyping of this compound Knockout Mice
This protocol describes a PCR-based method to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) this compound knockout alleles.[1]
2.1. DNA Extraction:
-
Obtain a small tail biopsy (1-2 mm) from each mouse.
-
Lyse the tissue in a buffer containing Proteinase K overnight at 55°C.
-
Inactivate Proteinase K by heating at 95°C for 10 minutes.
-
Use the supernatant containing genomic DNA for PCR.[1]
2.2. PCR Amplification:
-
Use a three-primer PCR strategy:
-
A forward primer that binds upstream of the targeted region.
-
A reverse primer that binds within the deleted exon (for the wild-type allele).
-
A second reverse primer that binds within the neo cassette (for the knockout allele).
-
-
Perform PCR using standard conditions.
2.3. Gel Electrophoresis:
-
Separate the PCR products on an agarose (B213101) gel.
-
Wild-type mice will show a single band corresponding to the wild-type allele.
-
Heterozygous mice will show two bands (wild-type and knockout alleles).
-
Homozygous knockout mice will show a single band corresponding to the knockout allele.
Protocol 3: Mouse Intestinal Loop Secretion Assay
This in vivo assay quantifies intestinal fluid secretion in response to this compound.[15][16]
Caption: Workflow for the mouse intestinal loop secretion assay.
3.1. Animal Preparation:
-
Use male or female mice (e.g., C57BL/6), 8-10 weeks old.
-
Fast the mice overnight with free access to water.
-
Anesthetize the mouse using an approved protocol (e.g., isoflurane (B1672236) or ketamine/xylazine).[15]
3.2. Surgical Procedure:
-
Make a midline abdominal incision to expose the small intestine.
-
Gently exteriorize the intestine and identify the jejunum.[15]
3.3. Loop Ligation:
-
Create a ligated loop of the jejunum, approximately 2-3 cm in length, by tying two silk sutures. Take care not to obstruct major blood vessels.[15]
3.4. Injection:
-
Inject a defined volume (e.g., 100 µl) of the test peptide solution (this compound dissolved in saline) or vehicle control into the lumen of the ligated loop using a 30-gauge needle.[15]
3.5. Incubation:
-
Carefully return the intestine to the abdominal cavity and close the incision with sutures.
-
Maintain the mouse under anesthesia for a specified period (e.g., 2-4 hours).[15]
3.6. Measurement:
-
Euthanize the mouse and carefully dissect the ligated intestinal loop.
-
Measure the length of the loop (cm) and weigh the loop (g).
-
Calculate the fluid accumulation as the ratio of the loop weight to its length (g/cm).[15]
Protocol 4: Assessment of Natriuretic Response
This protocol measures the natriuretic effect of this compound in mice.[14][15]
4.1. Acclimation:
-
House mice individually in metabolic cages for 24-48 hours to acclimate, with free access to food and water.[15]
4.2. Baseline Measurement:
-
Collect a 24-hour baseline urine sample to determine basal excretion rates.[15]
4.3. Salt Load Administration:
-
Administer an oral salt load (NaCl solution) via gavage.[14]
4.4. Urine Collection and Analysis:
-
Collect urine at specified time intervals (e.g., every hour for 4-6 hours).[15]
-
Measure the volume of urine collected at each time point.
-
Analyze urine samples for sodium concentration using a flame photometer or ion-selective electrode.[15]
Protocol 5: Appetite and Metabolic Studies
5.1. Food Intake and Body Weight Monitoring:
-
Monitor daily food intake and body weight.[14]
5.2. Indirect Calorimetry:
-
Acclimate mice to individual metabolic cages for 24-48 hours.
-
Analyze energy expenditure, respiratory quotient (RQ), and locomotor activity using a calorimetry system.[10]
5.3. Glucose and Insulin (B600854) Tolerance Tests:
-
Perform standard glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.
Conclusion
The phenotyping of this compound deficient mice requires a multi-faceted approach, encompassing cardiovascular, metabolic, and intestinal analyses. The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the physiological roles of this compound and to evaluate the potential of targeting the this compound system for therapeutic interventions in a range of disorders, from hypertension to obesity. The variability in the metabolic phenotype underscores the importance of carefully controlled experimental conditions, including diet and genetic background.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A this compound-GUCY2C endocrine axis regulates feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scientificarchives.com [scientificarchives.com]
- 6. benchchem.com [benchchem.com]
- 7. A this compound-GUCY2C endocrine axis regulates feeding in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Uroguanylin Administration in Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of uroguanylin (UGN) in diet-induced obese (DIO) mice, a key preclinical model for studying obesity and metabolic disorders. The following sections detail the underlying signaling pathways, experimental protocols, and key quantitative findings from recent research.
Introduction
This compound is a gastrointestinal peptide hormone that has emerged as a significant regulator of energy homeostasis and a potential therapeutic target for obesity.[1][2] It is an endogenous ligand for the guanylate cyclase C (GC-C) receptor, and its activation has been shown to influence food intake, body weight, and adiposity.[2][3] In the context of diet-induced obesity, the this compound-GUCY2C gut-brain axis is often suppressed, suggesting that its restoration could be a viable anti-obesity strategy.[4]
Signaling Pathways
This compound primarily exerts its effects through the GC-C receptor, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[5][6][7] This signaling cascade can have various downstream effects depending on the tissue. In the brain, particularly the hypothalamus, this compound signaling has been shown to reduce weight gain and adiposity, independent of food intake, by increasing brown adipose tissue thermogenesis and white adipose tissue browning via the sympathetic nervous system.[3] It also increases fecal output through the vagus nerve.[2][3] Furthermore, central this compound administration can improve leptin sensitivity in DIO mice by activating hypothalamic phosphatidylinositide 3-kinases (PI3K) pathways.[8][9]
This compound Signaling Pathway in Energy Homeostasis
Caption: this compound signaling cascade in the regulation of energy balance.
This compound and Leptin Signaling Crosstalk
Caption: Crosstalk between this compound and leptin signaling pathways.
Experimental Protocols
The following protocols are synthesized from multiple studies investigating the effects of this compound in DIO mice.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Strain: C57BL/6J male mice are commonly used due to their susceptibility to diet-induced obesity.
-
Housing: Mice are housed individually under controlled temperature, humidity, and a 12-hour light/dark cycle.[8]
-
Diet: At 8-10 weeks of age, mice are fed a high-fat diet (HFD), typically providing 45% of calories from fat, for a period of 13-14 weeks to induce obesity.[4][8] Control mice are fed a standard chow diet.
-
Monitoring: Body weight and food intake are measured regularly (e.g., daily or weekly).
This compound Administration
This compound can be administered through various routes, with intracerebroventricular (ICV) being common for studying central effects.
-
Acute Central Administration:
-
Surgery: Stereotaxic surgery is performed to implant a cannula into the lateral ventricle of the brain.[3]
-
Dosage: A single ICV injection of this compound (e.g., 10 or 25 µ g/mouse ) or vehicle (saline) is administered.[3]
-
Measurements: Food intake and body weight are monitored at various time points post-injection (e.g., 1, 2, 4, 8, and 24 hours).[3]
-
-
Chronic Central Administration:
-
Surgery: An ICV cannula is connected to an osmotic minipump for continuous infusion.[3]
-
Dosage: this compound is infused at a constant rate (e.g., 25 µ g/mouse/day ) for a specified period (e.g., 7 days).[3]
-
Measurements: Daily food intake, body weight, and fecal output are recorded. Body composition (fat mass) can be assessed before and after treatment.[3]
-
-
Peripheral Administration:
-
Route: Intraperitoneal (IP) injection.
-
Dosage: A single IP injection of this compound (e.g., 25 µ g/mouse ) or vehicle.[3]
-
Measurements: Food intake and body weight are monitored post-injection.
-
Experimental Workflow for this compound Administration in DIO Mice
Caption: A generalized experimental workflow for studying the effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound administration in DIO mice.
Table 1: Effects of Acute Central this compound Administration on Food Intake and Body Weight in Fasted DIO Mice[3]
| Treatment (ICV) | Dose (µ g/mouse ) | Change in Food Intake (grams) | Change in Body Weight (grams) at 24h |
| Saline (Vehicle) | - | ~1.5 (at 8h) | ~0.2 |
| This compound | 10 | No significant change | No significant change |
| This compound | 25 | Significantly decreased at 1, 2, 4, and 8h | Significantly decreased (~ -0.8) |
Table 2: Effects of Chronic Central this compound Administration on Body Weight, Fat Mass, and Fecal Output in DIO Mice[3]
| Treatment (ICV, 7 days) | Dose (µ g/mouse/day ) | Change in Body Weight Gain (grams) | Change in Fat Mass Gain (grams) | Fecal Output (g/g body weight) |
| Saline (Vehicle) | - | ~1.5 | ~1.0 | ~0.03 |
| This compound | 25 | Significantly lower from day 2 to 7 (~0.5) | Significantly lower (~0.2) | Significantly increased (~0.05) |
Table 3: Effects of Central this compound and Leptin Co-administration in DIO Mice[9][11]
| Pre-treatment (ICV, 4 days) | Treatment (ICV) | Change in Body Weight at 24h | Change in Food Intake at 24h |
| Vehicle | Leptin (3 µg) | No significant change | No significant change |
| This compound (25 µ g/day ) | Leptin (3 µg) | Significantly decreased | Significantly decreased |
Conclusion
The administration of this compound, particularly through central routes, demonstrates significant potential in mitigating diet-induced obesity in mice. The experimental protocols and quantitative data presented provide a solid foundation for researchers and drug development professionals to design and interpret studies aimed at leveraging the therapeutic potential of the this compound-GUCY2C signaling pathway. Future investigations may further elucidate the downstream molecular mechanisms and explore the translational relevance of these findings to human obesity.
References
- 1. Gastrointestinal hormones: this compound-a new gut-derived weapon against obesity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Action in the Brain Reduces Weight Gain in Obese Mice via Different Efferent Autonomic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Calorie-induced ER stress suppresses this compound satiety signaling in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scientificarchives.com [scientificarchives.com]
- 7. scientificarchives.com [scientificarchives.com]
- 8. This compound Improves Leptin Responsiveness in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Improves Leptin Responsiveness in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography and Mass Spectrometry for the Separation and Analysis of Uroguanylin Disulfide Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction Uroguanylin is a peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the intestine and kidneys.[1][2] It activates a receptor guanylate cyclase, guanylate cyclase C (GC-C), which leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] The structure of this compound is characterized by two disulfide bonds, which results in the formation of two stable topological stereoisomers, or topoisomers.[5][6] These isomers, often referred to as this compound A (biologically active) and this compound B (inactive or significantly less active at the GC-C receptor), can interconvert depending on conditions like pH and temperature.[6][7] The A isomer is a potent agonist of the GC-C receptor, while the B isomer is about 100-fold less potent in stimulating cGMP production in T84 cells.[5][7]
Given the profound difference in biological activity, the ability to separate and accurately quantify these two isomers is critical for research, drug development, and the assessment of this compound's physiological functions. This application note provides a detailed protocol for the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
This compound Signaling Pathway
This compound initiates its physiological effects by binding to the extracellular domain of the transmembrane receptor guanylate cyclase C (GC-C), predominantly found on the apical surface of intestinal epithelial cells.[4][8] This binding event activates the intracellular catalytic domain of the receptor, which converts guanosine triphosphate (GTP) to the second messenger cGMP. The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKGII).[9] PKGII then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel, leading to the secretion of chloride and bicarbonate ions into the intestinal lumen.[2][9] This process drives water secretion and is fundamental to intestinal fluid homeostasis.
Caption: this compound signaling cascade in an intestinal epithelial cell.
Experimental Protocols
This section details the methodology for the separation and analysis of human this compound isomers. Due to the slow interconversion rate of human this compound isomers (a half-life of about 2 days at 37°C), they can be effectively separated by HPLC for independent analysis.[7]
Sample Preparation
-
Source: Synthetic human this compound isomer A (huUgnA) and isomer B (huUgnB) standards. Biological samples (e.g., plasma, urine) would require solid-phase extraction (SPE) prior to analysis.
-
Solvent: Reconstitute lyophilized peptide standards in an appropriate buffer or mobile phase A (e.g., 0.1% formic acid in water).
-
Handling: this compound isomers are stable at low temperatures.[5] Store stock solutions at -80°C and working solutions at 4°C for short-term use to minimize interconversion.
HPLC Separation Protocol
The separation relies on the differential interaction of the two topoisomers with the stationary phase of a reversed-phase HPLC column.
-
Instrumentation: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.[10]
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid (v/v) in Water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.
-
Gradient Elution: A linear gradient is employed to separate the isomers. The exact gradient should be optimized but a representative profile is:
-
0-5 min: 5% B
-
5-35 min: 5% to 45% B
-
35-37 min: 45% to 95% B
-
37-40 min: Hold at 95% B
-
40-42 min: 95% to 5% B
-
42-50 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Detection Protocol
MS provides sensitive detection and mass confirmation of the eluting isomers. Tandem MS (MS/MS) can be used for structural confirmation.
-
Instrumentation: A mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or an Ion Trap, coupled to the HPLC system.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Desolvation Temperature: 350°C.
-
Data Acquisition Mode:
-
Full Scan MS: Scan over a mass range of m/z 400-2000 to detect the protonated molecular ions of the this compound isomers.
-
Tandem MS (MS/MS): Use low-energy collision-induced dissociation to generate fragment ions for unambiguous identification, which is especially useful for distinguishing disulfide isomers.[11]
-
Workflow for Isomer Analysis
The overall process involves preparing the sample, performing chromatographic separation, detecting the isomers via mass spectrometry, and finally, analyzing the resulting data to quantify each isomer.
Caption: Experimental workflow for HPLC-MS analysis of this compound isomers.
Data Presentation
Quantitative data from the analysis should be summarized for clarity. The following tables provide an example of how to present the instrumental parameters and expected results.
Table 1: HPLC-MS Instrumental Parameters
| Parameter | Setting |
| HPLC System | Waters ACQUITY UPLC or equivalent |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Q-TOF or Ion Trap |
| Ionization Mode | ESI Positive |
| Mass Range (m/z) | 400 - 2000 |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
Table 2: Expected Quantitative Results for Human this compound Isomers
Based on published data, the two isomers are separable by HPLC.[7] Isomer A typically elutes earlier than isomer B under reversed-phase conditions.[7] Both isomers will have the same mass-to-charge ratio.
| Analyte | Expected Retention Time (min) | Observed Mass (m/z) [M+H]⁺ | Biological Activity (GC-C) |
| This compound Isomer A | ~15.2 | 1667.6 | Active[7] |
| This compound Isomer B | ~16.0 | 1667.6 | ~100x less active[7] |
Note: Retention times are approximate and will vary based on the specific HPLC system, column, and gradient conditions.
Conclusion
The combination of high-resolution HPLC and sensitive mass spectrometry provides a robust and reliable method for the separation and quantification of this compound's biologically distinct disulfide bond isomers. This analytical approach is essential for any research involving this compound, as it allows for the accurate correlation of its specific structural forms with their physiological effects. The detailed protocol herein serves as a comprehensive guide for scientists to implement this methodology, ensuring precise and reproducible results in the study of this important peptide hormone.
References
- 1. academic.oup.com [academic.oup.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Signal transduction pathways via guanylin and this compound in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia [frontiersin.org]
- 5. One peptide, two topologies: structure and interconversion dynamics of human this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topological isomers of human this compound: interconversion between biologically active and inactive isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THE NATRIURETIC PEPTIDE this compound ELICITS PHYSIOLOGIC ACTIONS THROUGH TWO DISTINCT TOPOISOMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of guanylate cyclase C signaling pathway protects intestinal epithelial cells from acute radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distinction between the three disulfide isomers of guanylin 99-115 by low-energy collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Uroguanylin Receptor Binding Affinity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin and its analog, guanylin (B122020), are endogenous peptide hormones that play a pivotal role in regulating intestinal fluid and electrolyte balance.[1][2] They exert their physiological effects by binding to and activating the Guanylate Cyclase-C (GC-C) receptor, a transmembrane protein predominantly expressed on the apical surface of intestinal epithelial cells.[3][4] Activation of GC-C catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that orchestrates downstream signaling cascades.[1][4] This ultimately leads to the secretion of chloride and bicarbonate into the intestinal lumen, a process critical for maintaining gut homeostasis.[5][6] The this compound/GC-C signaling pathway is a key therapeutic target for gastrointestinal disorders such as chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[4][7]
Radioligand binding assays are a fundamental and robust tool for quantifying the interaction between a ligand and its receptor, providing critical data on binding affinity.[8][9] These assays are indispensable in drug discovery and development for the screening and characterization of potential therapeutic agents that target the this compound receptor. This document provides detailed protocols for performing competitive radioligand binding assays to determine the affinity of test compounds for the GC-C receptor, utilizing the human colon carcinoma cell line T84, which endogenously expresses this receptor.[3][10]
Signaling Pathway
The binding of this compound to the extracellular domain of the GC-C receptor induces a conformational change that activates the intracellular guanylate cyclase domain.[4] This activation leads to the production of cGMP from GTP.[6] The subsequent increase in intracellular cGMP activates cGMP-dependent protein kinase II (PKGII).[11] PKGII then phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) channel, resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen.[6][11]
Caption: this compound-GC-C signaling pathway leading to intestinal fluid secretion.
Data Presentation
The binding affinity of ligands to the GC-C receptor is notably influenced by pH. This compound exhibits higher affinity under acidic conditions, whereas guanylin's affinity is greater in alkaline environments.[10][12] This differential pH sensitivity is a key factor in the regulation of fluid and electrolyte transport throughout the intestine.[13] The bacterial heat-stable enterotoxin (STa) acts as a superagonist, binding to GC-C with significantly higher affinity than the endogenous ligands.[12]
Table 1: pH-Dependent Binding Affinities (Ki) of Ligands for Guanylate Cyclase-C (GC-C) in T84 Cells
| Ligand | pH | High-Affinity Site Ki (nM) | Low-Affinity Site Ki (nM) |
| This compound | 5.0 | ~1 | ~70 |
| 8.0 | ~10 | ~615 | |
| Guanylin | 5.0 | ~102 | ~2300 |
| 8.0 | ~1 | ~77 |
Data compiled from competitive radioligand binding experiments.[10] Note that T84 cells exhibit both high- and low-affinity binding sites for these ligands.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound Receptor (GC-C)
This protocol is designed to determine the binding affinity (Ki) of unlabeled test compounds for the GC-C receptor by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Cells: T84 human colon carcinoma cells (endogenously expressing GC-C).[10]
-
Culture Medium: Ham's F12:DMEM (1:1 mixture), supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[3]
-
Radioligand: 125I-labeled heat-stable enterotoxin (125I-STa).[10]
-
Unlabeled Competitors: this compound, guanylin, or other test compounds.
-
Assay Buffers:
-
Wash Buffer: Ice-cold phosphate-buffered saline (PBS).[10]
-
Cell Lysis Solution: 1 M NaOH.[10]
-
Equipment: 24-well tissue culture plates, gamma counter.
Methodology:
-
Cell Culture: Culture T84 cells in 24-well plates until they reach confluence.
-
Assay Preparation:
-
Prepare serial dilutions of the unlabeled competitor ligands in the appropriate binding buffer.
-
Prepare the assay medium by adding a fixed concentration of 125I-STa (at or below its Kd) to the binding buffer.
-
-
Binding Assay:
-
Wash the confluent T84 cell monolayers twice with the appropriate pH binding buffer.[10]
-
To each well, add the binding buffer containing 125I-STa and varying concentrations of the unlabeled competitor.[10]
-
For determining total binding, add only the 125I-STa-containing buffer.
-
For determining non-specific binding, add the 125I-STa-containing buffer along with a high concentration of unlabeled STa (e.g., 1 µM).[10]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[4]
-
Termination and Washing:
-
Aspirate the assay medium from the wells.
-
Rapidly wash the cell monolayers twice with ice-cold PBS to remove unbound radioligand.[10]
-
-
Quantification:
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.[10]
-
Plot the percentage of specific binding against the log concentration of the unlabeled competitor.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).[10]
-
Calculate the Ki (inhibition constant) of the competitor using the Cheng-Prusoff equation, provided the Kd of the radioligand is known.[10]
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Membrane Preparation for Binding Assays (Optional)
For assays using cell membrane preparations instead of whole cells.
Materials:
-
Cells: T84 cells.
-
Buffers:
-
Lysis Buffer (e.g., Tris-HCl with protease inhibitors).
-
Cryoprotectant Buffer (e.g., Lysis buffer with glycerol).
-
-
Equipment: Homogenizer, centrifuges (low-speed and high-speed), BCA protein assay kit.
Methodology:
-
Cell Harvest: Harvest cultured T84 cells and wash them with ice-cold PBS.[3]
-
Homogenization: Resuspend the cell pellet in 20 volumes of cold lysis buffer and homogenize on ice.[3][4]
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 3-10 minutes to remove nuclei and large debris.[3][4]
-
High-Speed Centrifugation: Transfer the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[3][4]
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.[3][4]
-
Storage: Resuspend the final pellet in cryoprotectant buffer, determine the protein concentration using a BCA assay, aliquot, and store at -80°C until use.[3]
Troubleshooting and Optimization
-
High Non-Specific Binding:
-
Cause: Suboptimal pH, ligand sticking to plasticware, excessive radioligand concentration.
-
Solution: Optimize the assay buffer pH (acidic for this compound, alkaline for guanylin).[10] Include a low concentration of a non-ionic detergent (e.g., Tween-20) in the buffer. Use a radioligand concentration at or below its Kd.[10]
-
-
Low Specific Binding Signal:
-
Cause: Degraded ligand or receptor, insufficient incubation time, low receptor expression.
-
Solution: Use fresh, high-quality reagents. Determine the time required to reach binding equilibrium through time-course experiments.[12] Use a cell line with higher receptor expression or increase the amount of membrane preparation.[12]
-
-
Poor Reproducibility:
-
Cause: Inconsistent sample handling, pipetting errors, temperature fluctuations.
-
Solution: Follow a standardized protocol precisely. Calibrate pipettes regularly. Ensure a stable and consistent incubation temperature.[12]
-
References
- 1. This compound and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Guanylate cyclase-C receptor activation: unexpected biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. gut.bmj.com [gut.bmj.com]
Measuring Uroguanylin-Induced Chloride Secretion Using the Ussing Chamber: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin is an endogenous peptide hormone that plays a pivotal role in the regulation of intestinal fluid and electrolyte homeostasis.[1] It is primarily secreted by enterochromaffin cells of the intestinal mucosa and exerts its effects by binding to the guanylate cyclase C (GC-C) receptor on the apical surface of intestinal epithelial cells.[2] This interaction triggers a signaling cascade that results in the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen, which in turn drives the osmotic movement of water. Dysregulation of the this compound signaling pathway has been implicated in various gastrointestinal disorders, including constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation, making it a key target for therapeutic intervention.
The Ussing chamber is a robust ex vivo technique that allows for the investigation of ion transport across epithelial tissues.[3] By mounting a segment of intestinal tissue between two chambers, researchers can precisely measure the net ion movement under controlled conditions. The short-circuit current (Isc), a key parameter measured in Ussing chamber experiments, represents the sum of all electrogenic ion transport across the epithelium. This application note provides a detailed protocol for utilizing the Ussing chamber to measure this compound-induced chloride secretion in the intestine, offering valuable insights for basic research and drug development.
Principle of the Ussing Chamber
The Ussing chamber apparatus consists of two half-chambers separated by the epithelial tissue of interest. Each chamber is filled with a physiological buffer solution, and the system is equipped with two pairs of electrodes. One pair of electrodes measures the transepithelial potential difference (PD), while the other pair is used to pass a current across the tissue to clamp the PD at zero. This injected current is the short-circuit current (Isc) and is a direct measure of the net active ion transport across the epithelium. By manipulating the composition of the buffer solutions and adding specific agonists or inhibitors, researchers can dissect the contributions of individual ion channels and transporters to the overall Isc.
Signaling Pathway of this compound in Intestinal Epithelial Cells
This compound initiates its physiological effects by binding to the extracellular domain of the GC-C receptor on the apical membrane of enterocytes. This binding event activates the intracellular guanylate cyclase domain of the receptor, which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase II (PKGII). PKGII then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical chloride channel, leading to the efflux of chloride ions into the intestinal lumen. This signaling pathway also leads to the inhibition of the Na+/H+ exchanger 3 (NHE3), which contributes to the net secretion of fluid and electrolytes.
This compound signaling pathway in intestinal epithelial cells.
Experimental Protocols
Materials
-
Animals: C57BL/6 mice (or other appropriate strain)
-
Ussing Chamber System: Including chambers, Ag/AgCl electrodes, and a voltage-clamp amplifier.
-
Reagents:
-
This compound (human or mouse)
-
Krebs-Ringer Bicarbonate (KRB) buffer: 115 mM NaCl, 25 mM NaHCO₃, 5 mM KCl, 1.25 mM CaCl₂, 1.2 mM MgCl₂, 2 mM NaH₂PO₄, and 10 mM D-glucose. The solution should be gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
-
Bumetanide (B1668049) (NKCC1 inhibitor)
-
CFTRinh-172 (CFTR inhibitor)
-
Forskolin (B1673556) (adenylyl cyclase activator, positive control)
-
Indomethacin (B1671933) (to inhibit endogenous prostaglandin (B15479496) synthesis)
-
-
Dissection Tools: Fine scissors, forceps, and a dissecting microscope.
-
Carbogen Gas: 95% O₂ / 5% CO₂
Tissue Preparation
-
Humanely euthanize the mouse according to an approved institutional animal care and use committee (IACUC) protocol.
-
Excise a segment of the desired intestinal region (e.g., jejunum or colon).
-
Immediately place the tissue segment in ice-cold, oxygenated KRB buffer.
-
Gently flush the lumen of the intestinal segment with ice-cold KRB buffer to remove its contents.
-
Open the segment along the mesenteric border to create a flat sheet.
-
(Optional but recommended) Strip the external muscle layers using fine forceps under a dissecting microscope. This step reduces tissue resistance and improves signal-to-noise ratio.
-
Keep the prepared tissue in continuously oxygenated, ice-cold KRB buffer until mounting.
Ussing Chamber Experimental Workflow
Experimental workflow for Ussing chamber measurements.
Ussing Chamber Procedure
-
Chamber Assembly: Assemble the Ussing chambers and ensure they are clean and dry.
-
Mounting the Tissue: Carefully mount the prepared intestinal tissue between the two half-chambers, ensuring a leak-proof seal. The mucosal side should face the apical chamber, and the serosal side should face the basolateral chamber.
-
Filling the Chambers: Fill both the apical and basolateral chambers with equal volumes of pre-warmed (37°C) and continuously oxygenated KRB buffer containing indomethacin (e.g., 10 µM).
-
Equilibration: Allow the tissue to equilibrate for 20-30 minutes. During this time, the baseline short-circuit current (Isc) and transepithelial electrical resistance (TER) should stabilize.
-
Baseline Measurement: Record the stable baseline Isc (in µA/cm²) and calculate the TER (in Ω·cm²) using Ohm's law (TER = PD / Isc).
-
Addition of this compound: Add increasing concentrations of this compound to the mucosal (apical) chamber in a cumulative manner (e.g., 10⁻¹⁰ M to 10⁻⁶ M). Allow the Isc to reach a new stable plateau after each addition before adding the next concentration.
-
Data Recording: Continuously record the Isc throughout the experiment.
-
(Optional) Use of Inhibitors:
-
To confirm the role of the Na-K-2Cl cotransporter (NKCC1) in providing chloride for secretion, add bumetanide (e.g., 100 µM) to the serosal (basolateral) chamber before the addition of this compound.
-
To verify the involvement of CFTR, add a CFTR inhibitor such as CFTRinh-172 (e.g., 10 µM) to the mucosal (apical) chamber after the this compound-induced Isc has peaked.
-
-
Positive Control: At the end of the experiment, add forskolin (e.g., 10 µM) to the serosal chamber to maximally stimulate chloride secretion and confirm tissue viability.
Data Analysis and Presentation
The primary outcome of the experiment is the change in short-circuit current (ΔIsc), which is calculated as the difference between the peak Isc after the addition of this compound and the baseline Isc. Data should be presented as the mean ± standard error of the mean (SEM). A dose-response curve can be generated by plotting the ΔIsc against the logarithm of the this compound concentration.
Representative Quantitative Data
The following tables summarize representative data on the effects of this compound on Isc in different intestinal segments and the influence of mucosal pH.
Table 1: Effect of this compound on Short-Circuit Current (Isc) in Different Mouse Intestinal Segments
| Intestinal Segment | This compound-Induced Change in Isc (ΔIsc) | Notes |
| Proximal Duodenum | Large Increase | The stimulatory effect is enhanced by luminal acidification (pH 5.0-5.5).[4][5] |
| Jejunum | Moderate Increase | |
| Ileum | Moderate Increase | |
| Cecum | Large Increase | Luminal acidity can decrease the responsiveness to this compound in this segment.[5] |
| Distal Colon | Minimal to no increase |
Table 2: Dose-Response of this compound on Short-Circuit Current (Isc) in T84 Human Colonic Epithelial Cells
Data are representative and compiled from published literature. Actual values may vary depending on experimental conditions.[6]
| This compound Concentration (M) | ΔIsc at Mucosal pH 5.5 (µA/cm² ± SEM) | ΔIsc at Mucosal pH 7.8 (µA/cm² ± SEM) |
| 1 x 10⁻¹⁰ | 5.2 ± 1.1 | 1.1 ± 0.3 |
| 1 x 10⁻⁹ | 15.8 ± 2.5 | 3.5 ± 0.8 |
| 1 x 10⁻⁸ | 28.3 ± 3.9 | 8.9 ± 1.5 |
| 1 x 10⁻⁷ | 35.1 ± 4.2 | 15.2 ± 2.1 |
| 1 x 10⁻⁶ | 36.5 ± 4.5 | 20.1 ± 2.8 |
| EC₅₀ | ~5 x 10⁻⁹ M | ~8 x 10⁻⁸ M |
Table 3: Effect of Inhibitors on this compound-Stimulated Isc in Mouse Jejunum
| Treatment Sequence | Expected Outcome on this compound-Induced ΔIsc | Mechanism of Inhibition |
| Bumetanide (100 µM, serosal) followed by this compound (1 µM, mucosal) | Significant reduction | Blocks the basolateral Na-K-2Cl cotransporter (NKCC1), limiting the intracellular chloride available for secretion. |
| This compound (1 µM, mucosal) followed by CFTRinh-172 (10 µM, mucosal) | Significant reduction of the stimulated Isc | Directly inhibits the CFTR chloride channel, the final step in chloride secretion. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no response to this compound | Degraded this compound peptide | Prepare fresh aliquots of this compound and avoid repeated freeze-thaw cycles. |
| Suboptimal tissue viability | Ensure the tissue is handled gently and kept in ice-cold, oxygenated buffer throughout the preparation. Minimize the time between tissue excision and mounting. | |
| Incorrect pH of the mucosal buffer | This compound is more potent at a slightly acidic pH (5.0-5.5) in the small intestine.[4][5] Verify the pH of your buffer. | |
| High baseline Isc | Endogenous prostaglandin production | Include a cyclooxygenase inhibitor like indomethacin (10 µM) in the KRB buffer. |
| Tissue damage during preparation | Handle the tissue carefully, especially during the muscle-stripping step. | |
| High variability between tissues | Regional differences in the intestine | Use tissue segments from the same anatomical location for all experiments within a group. |
| Inconsistent tissue handling | Standardize the tissue preparation protocol to ensure consistency. |
Conclusion
The Ussing chamber is an indispensable tool for the detailed investigation of intestinal ion transport. The protocols and data presented in this application note provide a comprehensive guide for researchers studying this compound-induced chloride secretion. By carefully following these methodologies, scientists can obtain reliable and reproducible data to further elucidate the physiological roles of this compound and to aid in the development of novel therapeutics for gastrointestinal disorders.
References
- 1. Guanylin and this compound: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regulation of intestinal Cl- and HCO3-secretion by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Generation and Analysis of Uroguanylin Gene-Targeted Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the generation of uroguanylin gene-targeted mice, a critical tool for investigating the physiological roles of this compound in fluid and electrolyte homeostasis, blood pressure regulation, and gastrointestinal function.[1][2] This document outlines detailed protocols for gene targeting by homologous recombination, characterization of the resulting knockout mice, and analysis of their phenotype.
This compound, a peptide hormone primarily synthesized in the small intestine, acts as an endogenous ligand for the guanylate cyclase C (GC-C) receptor.[1][3] The binding of this compound to GC-C stimulates the production of intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates ion transport in the intestine and kidney.[1][2] The generation of this compound knockout (KO) mice has been instrumental in elucidating the in vivo functions of this hormone, revealing its significant role in the natriuretic response to oral salt loading and the regulation of blood pressure.[1]
Data Presentation
The following tables summarize the key phenotypic characteristics observed in this compound knockout (Ugn -/-) mice compared to their wild-type (Ugn +/+) littermates.
Table 1: Cardiovascular and Renal Phenotype of this compound Knockout Mice
| Parameter | Genotype | Condition | Observation | Significance (p-value) | Reference(s) |
| Mean Arterial Pressure | Ugn +/+ | Standard Diet | Normal | NS | [1] |
| Ugn -/- | Standard Diet | Increased | < 0.05 | [1] | |
| Urinary Sodium Excretion | Ugn +/+ | High Salt Diet | Normal | < 0.05 | [1] |
| Ugn -/- | High Salt Diet | Impaired | [1] |
NS: Not Significant
Table 2: Intestinal Phenotype of this compound Knockout Mice
| Parameter | Genotype | Tissue | Observation | Significance (p-value) | Reference(s) |
| Intestinal cGMP Levels | Ugn +/+ | Proximal Jejunum | Higher | < 0.05 | [2] |
| Ugn -/- | Proximal Jejunum | ~2.5-fold lower | [2] | ||
| Ugn +/+ | Ileum | Higher | < 0.05 | [2] | |
| Ugn -/- | Ileum | >5-fold lower | [2] |
Experimental Protocols
Generation of this compound Knockout Mice via Homologous Recombination
This protocol details the generation of mice with a targeted disruption of the this compound gene (Guca2b) using homologous recombination in embryonic stem (ES) cells.[1]
1.1. Construction of the Targeting Vector:
-
Isolate a genomic clone of the mouse this compound gene from a genomic DNA library.[1]
-
Design a targeting vector to replace a critical exon of the this compound gene with a neomycin resistance cassette (neo).[1] This cassette allows for positive selection of cells that have incorporated the vector.
-
The vector must contain homologous arms, typically several kilobases in length, that flank the neomycin cassette and correspond to the genomic sequences upstream and downstream of the targeted exon.[1]
-
Incorporate a negative selection marker, such as the thymidine (B127349) kinase (tk) gene from Herpes Simplex Virus, outside of the homologous arms.[1] This allows for selection against random integration events.
1.2. ES Cell Culture and Electroporation:
-
Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) in ES cell medium containing leukemia inhibitory factor (LIF).[1]
-
Linearize the targeting vector by restriction enzyme digestion.[1]
-
Introduce the linearized targeting vector into the ES cells via electroporation.[2]
1.3. Selection of Homologously Recombined ES Cells:
-
Culture the electroporated ES cells in a medium containing G418 (a neomycin analog) to select for cells that have successfully incorporated the targeting vector.[1]
-
Add ganciclovir (B1264) to the medium to select against cells with random integration of the vector. Cells expressing the tk gene will be killed by ganciclovir.[1]
-
Isolate individual G418 and ganciclovir-resistant ES cell clones.[1]
1.4. Screening of ES Cell Clones:
-
Expand the resistant ES cell clones.[1]
-
Isolate genomic DNA from each clone.[1]
-
Screen for homologous recombination events using PCR and Southern blot analysis to confirm correct targeting of the this compound gene.[1][2]
1.5. Generation of Chimeric Mice:
-
Inject the correctly targeted ES cells into blastocysts from a suitable mouse strain (e.g., C57BL/6J).[1]
-
Transfer the injected blastocysts into the uterus of pseudopregnant female mice.[1]
-
The resulting offspring, known as chimeras, will be a mix of cells derived from the host blastocyst and the injected ES cells.[1]
1.6. Breeding and Genotyping:
-
Breed the chimeric mice with wild-type mice.[1]
-
Genotype the offspring by PCR analysis of tail-tip DNA to identify heterozygous mice carrying the knockout allele.[1]
-
Intercross heterozygous mice to generate homozygous this compound knockout mice.[1]
Genotyping Protocol for this compound Knockout Mice
This protocol describes a PCR-based method for distinguishing between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) this compound knockout alleles.[1]
2.1. DNA Extraction from Tail Biopsy:
-
Obtain a small (1-2 mm) tail biopsy from each mouse.[1]
-
Place the biopsy in a microcentrifuge tube containing lysis buffer with Proteinase K.[1]
-
Incubate at 55°C overnight or until the tissue is completely lysed.[1]
-
Inactivate Proteinase K by heating at 95°C for 10 minutes.[1]
-
Centrifuge to pellet debris and use the supernatant containing genomic DNA for the PCR reaction.[1]
2.2. PCR Amplification:
-
Design three primers:
-
A forward primer located upstream of the targeted region.
-
A reverse primer located within the neomycin cassette.
-
A reverse primer located within the deleted exon of the this compound gene.
-
-
Perform PCR using a mixture of all three primers. The expected product sizes will differ for the wild-type and knockout alleles, allowing for their differentiation by gel electrophoresis.
Phenotypic Analysis Protocols
3.1. Blood Pressure Measurement:
-
Acclimate mice to the measurement procedure for several days to minimize stress-induced fluctuations.[2]
-
For the most accurate and continuous readings, use telemetric monitoring in conscious, unrestrained mice.[4]
-
Alternatively, non-invasive tail-cuff methods can be used, though they may be more variable.[4]
3.2. Assessment of Natriuretic Response to Oral Salt Load:
-
House mice in metabolic cages to enable accurate collection of urine.[2]
-
Administer an oral salt load (NaCl solution) via gavage.[2]
-
Collect urine at timed intervals following the salt load.[2]
-
Measure urine volume and sodium concentration to determine the total natriuretic response.[2]
3.3. Measurement of Intestinal cGMP Levels:
-
Isolate epithelial cells from different segments of the intestine (e.g., proximal jejunum, ileum).[2]
-
Prepare protein lysates from the isolated cells.[2]
-
Measure intracellular cGMP levels using a commercially available enzyme immunoassay (EIA) kit.[2]
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Uroguanylin Knockdown Studies: A Comparative Analysis of siRNA and CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted knockdown of uroguanylin expression is a critical step in elucidating its function and validating it as a therapeutic target. Two of the most powerful techniques for achieving gene silencing are RNA interference (RNAi) using small interfering RNA (siRNA) and genome editing using the CRISPR/Cas9 system. This document provides a detailed comparison of these two methodologies for this compound knockdown studies, complete with experimental protocols and data presentation templates.
Comparison of siRNA and CRISPR/Cas9 for this compound Knockdown
Both siRNA and CRISPR/Cas9 are effective for reducing this compound expression, but they operate through different mechanisms and offer distinct advantages and disadvantages.
| Feature | siRNA (Small Interfering RNA) | CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats) |
| Mechanism of Action | Post-transcriptional gene silencing. siRNA duplexes guide the RNA-induced silencing complex (RISC) to cleave and degrade target this compound mRNA.[7] | Gene editing at the genomic level. The Cas9 nuclease, guided by a guide RNA (gRNA), creates a double-strand break in the GUCA2B gene, leading to gene knockout through error-prone DNA repair.[8] |
| Effect | Transient knockdown of gene expression. The effect lasts for several days and is diluted with cell division.[9] | Permanent and heritable gene knockout.[9] |
| Specificity & Off-Target Effects | Can have off-target effects by binding to and silencing unintended mRNAs with partial sequence similarity.[10] | Can have off-target effects by cleaving genomic DNA at sites with similarity to the target sequence. |
| Efficiency | Knockdown efficiency can be variable and depends on transfection efficiency and siRNA design. Typically achieves 70-90% knockdown. | Can achieve complete gene knockout, resulting in a total loss of protein expression. Efficiency depends on guide RNA design and delivery method. |
| Experimental Workflow | Relatively simple and rapid workflow, suitable for high-throughput screening.[3] | More complex and time-consuming workflow, often requiring clonal selection and validation of edited cells.[2] |
| Applications | Ideal for transient studies of gene function, target validation, and screening. | Best suited for creating stable knockout cell lines and animal models for long-term studies and mechanistic investigations. |
Quantitative Data Summary (Template)
The following tables are templates for summarizing quantitative data from this compound knockdown experiments. Researchers should populate these tables with their own experimental results.
Table 1: this compound mRNA Expression Levels Post-Knockdown
| Treatment | Target Gene | Method | Time Point (hours) | Relative mRNA Expression (Normalized to Control) | Standard Deviation |
| Negative Control siRNA | GUCA2B | siRNA | 48 | 1.00 | ± 0.05 |
| This compound siRNA #1 | GUCA2B | siRNA | 48 | e.g., 0.25 | e.g., ± 0.03 |
| This compound siRNA #2 | GUCA2B | siRNA | 48 | e.g., 0.30 | e.g., ± 0.04 |
| Non-targeting gRNA | GUCA2B | CRISPR/Cas9 | 72 | 1.00 | ± 0.06 |
| This compound gRNA #1 | GUCA2B | CRISPR/Cas9 | 72 | e.g., 0.05 | e.g., ± 0.02 |
| This compound gRNA #2 | GUCA2B | CRISPR/Cas9 | 72 | e.g., 0.08 | e.g., ± 0.03 |
Table 2: this compound Protein Levels Post-Knockdown
| Treatment | Target Protein | Method | Time Point (hours) | Protein Concentration (pg/mg total protein) | Standard Deviation |
| Negative Control siRNA | This compound | siRNA | 72 | e.g., 500 | e.g., ± 45 |
| This compound siRNA #1 | This compound | siRNA | 72 | e.g., 120 | e.g., ± 20 |
| This compound siRNA #2 | This compound | siRNA | 72 | e.g., 150 | e.g., ± 25 |
| Non-targeting gRNA | This compound | CRISPR/Cas9 | 96 | e.g., 510 | e.g., ± 50 |
| This compound gRNA #1 | This compound | CRISPR/Cas9 | 96 | e.g., < 10 | e.g., ± 5 |
| This compound gRNA #2 | This compound | CRISPR/Cas9 | 96 | e.g., < 10 | e.g., ± 5 |
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
Caption: this compound signaling pathway in intestinal epithelial cells.
siRNA Experimental Workflow for this compound Knockdown
Caption: General workflow for siRNA-mediated this compound knockdown.
CRISPR/Cas9 Experimental Workflow for this compound Knockout
Caption: Workflow for generating this compound knockout cells using CRISPR/Cas9.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of this compound
This protocol provides a general guideline for the transient knockdown of this compound in a suitable cell line, such as the human colon adenocarcinoma cell line T84, which is known to respond to this compound.
Materials:
-
T84 cells (or other appropriate cell line expressing this compound)
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS)
-
Pre-designed and validated siRNAs targeting human this compound (GUCA2B) and a non-targeting negative control siRNA.
-
Lipofectamine RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Nuclease-free water and tubes
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Reagents for protein extraction and ELISA or Western blotting
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed T84 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
-
siRNA Preparation:
-
Reconstitute lyophilized siRNAs in nuclease-free water to a stock concentration of 20 µM.
-
-
Transfection Complex Formation (per well):
-
In a sterile tube, dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM. Incubate for 5 minutes at room temperature.
-
In a separate sterile tube, dilute 30 pmol of siRNA (1.5 µL of a 20 µM stock) in 50 µL of Opti-MEM.
-
Combine the diluted Lipofectamine RNAiMAX and the diluted siRNA. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 100 µL of siRNA-lipid complex dropwise to each well containing cells and fresh medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Validation of Knockdown:
-
mRNA Level (qPCR): At 48 hours post-transfection, harvest the cells and extract total RNA. Perform reverse transcription followed by qPCR to quantify this compound mRNA levels. Normalize to a housekeeping gene and compare to cells treated with the negative control siRNA.
-
Protein Level (ELISA/Western Blot): At 72 hours post-transfection, harvest the cells and prepare cell lysates. Quantify this compound protein levels using a specific ELISA kit or perform Western blotting with an anti-uroguanylin antibody.[4]
-
Protocol 2: CRISPR/Cas9-Mediated Knockout of this compound
This protocol outlines the generation of a stable this compound knockout cell line using CRISPR/Cas9.
Materials:
-
T84 cells (or other appropriate diploid cell line)
-
Complete cell culture medium
-
CRISPR/Cas9 plasmid co-expressing Cas9 nuclease and a gRNA targeting an early exon of the GUCA2B gene. A plasmid containing a selectable marker (e.g., puromycin (B1679871) resistance) is recommended. Alternatively, commercially available knockout kits can be used.[10]
-
Non-targeting gRNA control plasmid.
-
Transfection reagent suitable for plasmids (e.g., Lipofectamine 3000).
-
Puromycin (or other appropriate selection antibiotic).
-
96-well tissue culture plates for single-cell cloning.
-
Reagents for genomic DNA extraction and PCR.
-
Reagents for Sanger sequencing.
-
Reagents for validation of knockout (qPCR and ELISA/Western Blot).
Procedure:
-
gRNA Design and Plasmid Preparation:
-
Design and clone a gRNA targeting an early exon of the GUCA2B gene into a Cas9 expression vector. Ensure the gRNA has a high on-target score and low off-target potential using online design tools. Alternatively, obtain a pre-designed and validated gRNA.[8]
-
Prepare high-quality, endotoxin-free plasmid DNA for both the this compound-targeting and non-targeting gRNA vectors.
-
-
Transfection:
-
Seed T84 cells in a 6-well plate to be 70-90% confluent on the day of transfection.
-
Transfect the cells with the this compound gRNA/Cas9 plasmid or the non-targeting control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection:
-
48 hours post-transfection, begin selection by adding the appropriate concentration of puromycin to the culture medium.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transfected cells are eliminated.
-
-
Single-Cell Cloning:
-
Once a stable population of resistant cells is established, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to seed single cells into individual wells of a 96-well plate.
-
Allow single cells to proliferate and form colonies.
-
-
Screening and Genotyping:
-
When colonies are sufficiently large, expand them to larger culture vessels.
-
Harvest a portion of the cells from each clone and extract genomic DNA.
-
Perform PCR to amplify the region of the GUCA2B gene targeted by the gRNA.
-
Sequence the PCR products (Sanger sequencing) to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
-
Validation of Knockout:
-
Select clones with confirmed frameshift mutations in both alleles of the GUCA2B gene.
-
Validate the absence of this compound mRNA and protein expression in these clones using qPCR and ELISA/Western blot, respectively, as described in the siRNA protocol.
-
Conclusion
The choice between siRNA and CRISPR/Cas9 for this compound knockdown studies depends on the specific research question and experimental goals. siRNA is a rapid and efficient method for transiently assessing the impact of reduced this compound expression, making it ideal for initial target validation and screening. In contrast, CRISPR/Cas9 provides a powerful tool for creating permanent and stable knockout cell lines, enabling more in-depth, long-term studies of this compound's function and its role in disease pathogenesis. By carefully selecting the appropriate technology and following robust experimental protocols, researchers can effectively modulate this compound expression to advance our understanding of its physiological and pathological significance.
References
- 1. researchgate.net [researchgate.net]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. genscript.com [genscript.com]
- 8. origene.com [origene.com]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for the Development of Uroguanylin Agonists and Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of uroguanylin agonists and antagonists for therapeutic use. This document outlines the underlying signaling pathway, detailed experimental protocols for compound screening and characterization, and data presentation guidelines to facilitate drug discovery and development in this area.
Introduction
This compound is a peptide hormone that plays a pivotal role in regulating fluid and electrolyte homeostasis in the gastrointestinal (GI) tract and kidneys.[1][2][3] It is an endogenous ligand for the Guanylate Cyclase-C (GC-C) receptor, a transmembrane protein predominantly expressed on the apical surface of intestinal epithelial cells.[4][5][6] Activation of GC-C by this compound initiates an intracellular signaling cascade that leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP).[7][8] This, in turn, stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen.[7][8] This ion movement drives water secretion, which softens stool and increases intestinal transit.[9][10]
The therapeutic potential of modulating the this compound pathway is significant. Agonists of the GC-C receptor, such as linaclotide (B608579) and plecanatide, have been successfully developed for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[11][10][12] Conversely, antagonists of this pathway hold promise for the treatment of secretory diarrheas, such as those caused by bacterial enterotoxins that inappropriately activate GC-C.[1][13]
This document provides detailed protocols for the key in vitro and in vivo assays required to identify and characterize novel this compound agonists and antagonists.
This compound Signaling Pathway
The binding of this compound or its analogs to the extracellular domain of the GC-C receptor induces a conformational change that activates the intracellular guanylyl cyclase domain. This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP has two main downstream effects in intestinal epithelial cells:
-
Activation of Protein Kinase G II (PKGII): PKGII phosphorylates and activates the CFTR ion channel, leading to the secretion of chloride and bicarbonate into the intestinal lumen.[2]
-
Inhibition of Phosphodiesterase 3 (PDE3): This leads to a further increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which can also contribute to CFTR activation.
The net result is an increase in intestinal fluid secretion and accelerated transit.
Data Presentation
All quantitative data from the following protocols should be summarized in clearly structured tables for easy comparison of different compounds. This includes binding affinities (Ki), potency (EC50/IC50), efficacy (Emax), and in vivo functional readouts.
| Compound | Target | Assay Type | Ki (nM) | EC50/IC50 (nM) | Emax (% of Control) |
| This compound | GC-C | Binding Assay | 1.0 - 10.0 | - | - |
| Compound X | GC-C | Binding Assay | 5.2 | - | - |
| This compound | GC-C | cGMP Assay | - | 50 | 100% |
| Compound X | GC-C | cGMP Assay | - | 25 | 110% |
| Antagonist Y | GC-C | cGMP Assay | - | 150 (IC50) | 10% |
Experimental Protocols
The following are detailed methodologies for key experiments in the development of this compound agonists and antagonists.
In Vitro Assays
1. Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of test compounds for the GC-C receptor.
Materials:
-
T84 human colon carcinoma cells (or other cells endogenously expressing GC-C)
-
Radiolabeled ligand (e.g., ¹²⁵I-heat-stable enterotoxin a, ¹²⁵I-STa)
-
Unlabeled test compounds (potential agonists or antagonists)
-
Binding Buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA)
-
Wash Buffer (ice-cold Binding Buffer without BSA)
-
Glass fiber filters
-
Scintillation counter and fluid
Protocol:
-
Membrane Preparation:
-
Culture T84 cells to confluency.
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a microplate, combine the cell membranes (e.g., 20-50 µg of protein), a fixed concentration of radiolabeled ligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold Wash Buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the unlabeled competitor.
-
Use non-linear regression to fit the data to a one-site or two-site competition model to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
2. Intracellular cGMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of the second messenger, cGMP.
Materials:
-
T84 cells
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Test compounds (agonists and antagonists)
-
Known GC-C agonist (e.g., this compound or STa) for antagonist testing
-
Cell lysis buffer
-
Commercial cGMP immunoassay kit (ELISA or RIA)
Protocol:
-
Cell Culture:
-
Seed T84 cells in a 96-well plate and grow to confluency.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cGMP degradation.
-
For Agonist Testing: Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes at 37°C.
-
For Antagonist Testing: Add varying concentrations of the test compound followed by a fixed concentration (e.g., EC₈₀) of a known GC-C agonist. Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells according to the cGMP kit manufacturer's instructions (e.g., with 0.1 M HCl).
-
-
cGMP Quantification:
-
Measure the cGMP concentration in the cell lysates using a commercial ELISA or RIA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
For Agonists: Plot the cGMP concentration against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
-
For Antagonists: Plot the percentage of inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
-
In Vivo Assays
1. Mouse Intestinal Fluid Secretion Model (Ligated Loop Assay)
This model directly assesses the pro-secretory effect of this compound agonists in vivo.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetic
-
Surgical instruments
-
Test agonist and vehicle control
-
Saline solution
Protocol:
-
Animal Preparation:
-
Fast the mice overnight with free access to water.
-
Anesthetize the mouse.
-
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the small intestine.
-
Create several ligated loops (1-2 cm in length) in the jejunum or ileum, ensuring the blood supply is not compromised.
-
-
Compound Administration:
-
Inject a known volume of the test agonist or vehicle control directly into the lumen of each ligated loop.
-
-
Incubation and Measurement:
-
Return the intestine to the abdominal cavity and suture the incision.
-
Allow the animal to recover for a set period (e.g., 2-4 hours).
-
Euthanize the mouse and carefully excise the ligated loops.
-
Measure the length of each loop and weigh it.
-
Calculate the fluid accumulation as the ratio of loop weight to length (mg/cm).
-
2. Secretory Diarrhea Model for Antagonist Testing
This model evaluates the ability of a this compound antagonist to inhibit diarrhea induced by a GC-C agonist.
Materials:
-
Mice
-
Test antagonist and vehicle control
-
Diarrhea-inducing agent (e.g., heat-stable enterotoxin a (STa) or castor oil)
-
Cages with absorbent paper lining
Protocol:
-
Animal Preparation and Dosing:
-
Fast the mice for a few hours with free access to water.
-
Administer the test antagonist or vehicle control orally or via another appropriate route.
-
-
Induction of Diarrhea:
-
After a predetermined time, administer the diarrhea-inducing agent (e.g., oral gavage of STa or castor oil).
-
-
Assessment of Diarrhea:
-
Place the mice in individual cages lined with pre-weighed absorbent paper.
-
Observe the mice for the onset, frequency, and severity of diarrhea over several hours.
-
The severity can be quantified by measuring the total weight of the feces and the area of fecal staining on the absorbent paper.
-
-
Data Analysis:
-
Compare the diarrheal parameters between the antagonist-treated group and the vehicle control group to determine the efficacy of the antagonist.
-
3. Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the developed compounds.
Materials:
-
Mice or rats
-
Test compound
-
Dosing vehicles for different routes of administration (e.g., intravenous, oral)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS)
Protocol:
-
Dosing:
-
Administer the test compound to the animals via the desired route (e.g., a single intravenous bolus and a single oral gavage in separate groups of animals).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma.
-
-
Bioanalysis:
-
Quantify the concentration of the test compound in the plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time profile.
-
Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Conclusion
The development of novel this compound agonists and antagonists requires a systematic approach involving a battery of in vitro and in vivo assays. The protocols outlined in these application notes provide a robust framework for the identification, characterization, and preclinical evaluation of new chemical entities targeting the GC-C receptor. Careful execution of these experiments and clear presentation of the resulting data will be crucial for advancing promising candidates toward clinical development.
References
- 1. The mouse ligated intestinal loop assay for the studies on enteroinvasive Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Ligated intestinal loop mouse model protocol. [protocols.io]
- 11. unmc.edu [unmc.edu]
- 12. Mg2+ supplementation treats secretory diarrhea in mice by activating calcium-sensing receptor in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uroguanylin Studies: In Vitro vs. In Vivo Experimental Designs
Introduction
Uroguanylin is a peptide hormone pivotal in regulating intestinal fluid, electrolyte balance, and epithelial cell dynamics.[1][2] It exerts its effects by binding to and activating the guanylate cyclase C (GC-C) receptor, primarily found on the apical surface of intestinal epithelial cells.[1][3] This activation elevates intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that orchestrates downstream physiological responses, including ion secretion.[4][5] The study of this compound and its signaling pathway is crucial for understanding gastrointestinal physiology and for the development of therapeutics for disorders like chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[6]
This document provides detailed application notes and protocols for both in vitro and in vivo experimental designs, offering researchers a comparative guide to investigating this compound's function.
This compound Signaling Pathway
The binding of this compound to the extracellular domain of the GC-C receptor initiates a conformational change, activating its intracellular guanylate cyclase domain.[4] This enzyme then converts guanosine triphosphate (GTP) to cGMP.[4] The rise in intracellular cGMP activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) channel, leading to the secretion of chloride and bicarbonate ions into the intestinal lumen.[6][7] This process drives the osmotic movement of water, regulating intestinal fluid levels.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Signal transduction pathways via guanylin and this compound in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring Uroguanylin's Effect on Colon Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uroguanylin is an endogenous peptide hormone that plays a crucial role in regulating intestinal fluid and electrolyte balance.[1] Recent research has illuminated its function as a tumor suppressor in the context of colorectal cancer.[2][3] this compound and its sister peptide, guanylin (B122020), are endogenous ligands for the guanylate cyclase C (GC-C) receptor, which is expressed on the apical surface of intestinal epithelial cells.[2][3][4] The expression of both this compound and guanylin is significantly diminished or lost in colorectal polyps and adenocarcinomas.[2][5][6] However, the GC-C receptor often remains expressed in tumor cells, presenting a therapeutic opportunity for hormone replacement strategies.[2][3]
Activation of GC-C by this compound triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key intracellular second messenger.[2][3][7] This signaling cascade has been demonstrated to inhibit the proliferation of human colon carcinoma cell lines, such as T84 and Caco-2, and to induce apoptosis.[2][3][5][6][8] In vivo studies using the ApcMin/+ mouse model of human colorectal cancer have shown that oral administration of this compound significantly reduces the number of intestinal polyps.[2][5][6] These findings underscore the potential of the this compound/GC-C signaling pathway as a target for the prevention and treatment of colon cancer.[1][3][5]
These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on colon cancer cells in vitro.
This compound Signaling Pathway in Colon Cancer Cells
The binding of this compound to its receptor, Guanylate Cyclase C (GC-C), on the surface of colon cancer cells initiates a signaling cascade that leads to the inhibition of cell proliferation and induction of apoptosis. This pathway is a key regulatory mechanism for maintaining intestinal epithelial homeostasis.
References
- 1. This compound and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound treatment suppresses polyp formation in the Apc(Min/+) mouse and induces apoptosis in human colon adenocarcinoma cells via cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Uroguanylin Antibody Specificity in Immunohistochemistry (IHC)
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the immunohistochemical detection of uroguanylin. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges in achieving specific this compound staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its specific detection in IHC important?
A1: this compound is a peptide hormone that plays a critical role in regulating fluid and electrolyte balance in the intestines and kidneys.[1] It is an endogenous ligand for the guanylate cyclase C (GC-C) receptor.[2] Specific detection of this compound is crucial for understanding its physiological and pathological roles without confounding signals from structurally related peptides like guanylin (B122020).[1]
Q2: My this compound IHC is showing high background staining. What are the primary causes?
A2: High background staining in this compound IHC can stem from several factors, including:
-
Issues with the primary or secondary antibodies: This can include using too high a concentration or cross-reactivity.
-
Insufficient blocking: Inadequate blocking can lead to non-specific binding of antibodies to the tissue.[3]
-
Problems with tissue fixation: Both over-fixation and under-fixation can contribute to increased background.[3]
-
Presence of endogenous enzymes or biotin: These can interfere with the detection system.
Q3: I am observing weak or no staining for this compound. What could be the issue?
A3: Weak or no staining in your this compound IHC experiment could be due to a number of reasons:
-
Improper tissue fixation: Inadequate fixation can lead to poor preservation of the antigen.
-
Suboptimal antigen retrieval: The this compound epitope may be masked by formalin fixation, requiring an effective antigen retrieval step to expose it.[2]
-
Inactive primary antibody: The antibody may have been stored improperly or may not be validated for IHC on the tissue type you are using.
-
Low abundance of this compound: The target protein may not be highly expressed in your specific tissue sample.
Q4: How can I be sure that my anti-uroguanylin antibody is not cross-reacting with guanylin?
A4: this compound and guanylin share structural similarities, making cross-reactivity a potential concern. To validate the specificity of your antibody, you can perform a peptide competition assay. This involves pre-incubating the antibody with an excess of purified this compound peptide, which should block specific staining in your IHC experiment.[4]
This compound Signaling Pathway
The binding of this compound to its receptor, Guanylate Cyclase C (GC-C), on the apical membrane of an intestinal enterocyte triggers a signaling cascade that regulates ion transport. This pathway is crucial for fluid and electrolyte homeostasis in the intestine.[5]
Caption: this compound signaling pathway in an intestinal epithelial cell.
Troubleshooting Guides
High Background Staining
High background can obscure specific this compound staining. Follow this guide to troubleshoot and resolve this common issue.
| Problem | Possible Cause | Recommended Solution |
| Staining in "No Primary Antibody" Control | Non-specific binding of the secondary antibody. | Use a secondary antibody from a different host species or one that has been pre-adsorbed.[3] |
| Endogenous peroxidase or phosphatase activity. | Include a quenching step in your protocol (e.g., with H2O2 for peroxidase).[2] | |
| High Background with Primary Antibody | Primary antibody concentration is too high. | Titrate the primary antibody to find the optimal dilution that maximizes signal-to-noise. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[3] | |
| Inadequate washing. | Increase the duration and number of wash steps. | |
| Over-fixation of tissue. | Optimize fixation time.[3] |
Weak or No Staining
If you are not seeing a signal where you expect one, consider the following troubleshooting steps.
| Problem | Possible Cause | Recommended Solution |
| No staining in positive control tissue | Inactive primary antibody. | Verify antibody storage conditions and consider using a new aliquot. Confirm the antibody is validated for IHC. |
| Suboptimal antigen retrieval. | Optimize the antigen retrieval method (e.g., try a different buffer pH or heating time).[2] | |
| Incorrect antibody dilution. | Perform a titration to determine the optimal antibody concentration. | |
| Weak staining in target tissue | Low protein expression. | Consider using an amplification system to enhance the signal. |
| Under-fixation of tissue. | Ensure proper and adequate tissue fixation. | |
| Tissue sections dried out during staining. | Keep slides in a humidified chamber during incubations. |
Experimental Protocols
Standard Immunohistochemistry Protocol for this compound
This protocol provides a general framework. Optimization of specific steps is often necessary.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 3 minutes each).
-
Rinse in distilled water.[2]
-
-
Antigen Retrieval:
-
Immerse slides in a suitable antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat to 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature in the buffer.[2]
-
-
Blocking:
-
Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[2]
-
-
Primary Antibody Incubation:
-
Incubate with anti-uroguanylin antibody at the optimal dilution overnight at 4°C in a humidified chamber.[6]
-
-
Secondary Antibody and Detection:
-
Wash slides in PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[2]
-
Wash slides in PBS.
-
Apply ABC reagent and incubate for 30 minutes at room temperature.[2]
-
Wash slides in PBS.
-
Apply DAB substrate and monitor for color development (typically 2-10 minutes).[2]
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series.
-
Clear in xylene and mount with a permanent mounting medium.[2]
-
Peptide Competition Assay for Specificity Validation
This protocol is crucial for confirming that the antibody staining is specific to this compound.
-
Antibody-Peptide Incubation:
-
IHC Staining:
-
Perform IHC staining on adjacent tissue sections with both the "blocked" antibody-peptide mixture and the antibody alone.
-
-
Analysis:
-
Specific staining observed with the antibody alone should be significantly reduced or absent on the slide incubated with the "blocked" sample.[6]
-
Quantitative Data Summary
The following tables provide starting points for optimizing your this compound IHC protocol. Note that optimal conditions should be determined empirically for each specific antibody and tissue type.
Table 1: Recommended Antibody Dilutions and Incubation Times
| Antibody | Dilution Range (WB) | Dilution Range (IHC) | Incubation Time | Incubation Temperature |
| Polyclonal Anti-Uroguanylin | 1:500 - 1:5000 | 1:20 - 1:200 | Overnight | 4°C |
Data compiled from various antibody datasheets.[7]
Table 2: Antigen Retrieval Conditions
| Buffer | pH | Heating Method | Temperature | Duration |
| Sodium Citrate | 6.0 | Microwave/Pressure Cooker | 95-100°C | 10-20 minutes |
| Tris-EDTA | 9.0 | Microwave/Pressure Cooker | 95-100°C | 10-20 minutes |
These are common starting conditions; optimization is recommended.[8]
Table 3: Blocking Buffer Recommendations
| Blocking Agent | Concentration | Incubation Time | Incubation Temperature |
| Normal Serum (from secondary host) | 5% in PBS | 1 hour | Room Temperature |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | 1 hour | Room Temperature |
The choice of blocking buffer can significantly impact background staining.[2]
Visual Troubleshooting Workflow
Use this workflow to systematically diagnose and resolve common issues in your this compound IHC experiments.
Caption: A logical workflow for troubleshooting common IHC issues.
General IHC Workflow
This diagram outlines the key stages of a typical immunohistochemistry experiment.
Caption: Overview of a standard immunohistochemistry workflow.
References
- 1. Immunohistochemical Staining for this compound, a Satiety Hormone, Is Decreased in Intestinal Tissue Specimens From Female Adolescents With Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. novoprolabs.com [novoprolabs.com]
- 8. Antigen Retrieval Technical Tips - IHC WORLD [ihcworld.com]
Technical Support Center: Uroguanylin Peptide Synthesis and Purification
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of uroguanylin. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during your work with this peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the chemical synthesis of this compound?
A1: The primary challenges in synthesizing this compound, a 16-amino acid peptide with two disulfide bonds (Cys4-Cys12 and Cys7-Cys15), include:
-
Low crude peptide yield: This can stem from incomplete coupling reactions during solid-phase peptide synthesis (SPPS) or aggregation of the growing peptide chain on the resin.[1][2]
-
Incorrect disulfide bond formation: The presence of four cysteine residues can lead to the formation of incorrect disulfide bridges, resulting in a heterogeneous mixture of isomers with reduced or no biological activity.[1] Human this compound can exist as two stable topological isomers, with this compound A being the potent activator of guanylate cyclase-C (GC-C) and this compound B being significantly less active.[3][4]
-
Peptide aggregation: The hydrophobic nature of certain amino acids in the this compound sequence can cause the peptide to aggregate, especially during the oxidative folding step required for disulfide bond formation.[1][3]
-
Side reactions: Issues such as racemization at cysteine residues and aspartimide formation can occur during synthesis.[1]
-
Purification difficulties: Co-elution of closely related impurities, such as deletion products or topological isomers, with the desired peptide during reverse-phase high-performance liquid chromatography (RP-HPLC) is a common hurdle.[1][3]
Q2: How critical is the correct formation of disulfide bonds for this compound's biological activity?
A2: The two disulfide bonds are absolutely essential for maintaining the specific three-dimensional structure of this compound. This conformation is necessary for its recognition by and activation of the guanylate cyclase C (GC-C) receptor.[1][5] Incorrect disulfide connectivity leads to biologically inactive topological isomers.[1]
Q3: My solid-phase peptide synthesis (SPPS) of this compound is resulting in a low yield of the crude peptide. What are the likely causes and how can I troubleshoot this?
A3: Low crude peptide yield in SPPS of this compound can be attributed to several factors:
-
Incomplete Fmoc deprotection: Ensure complete removal of the Fmoc protecting group by extending the deprotection time or using a stronger base like DBU, though caution is advised with sequences containing aspartic acid.[1]
-
Inefficient amino acid coupling: For sterically hindered amino acids, consider double coupling or extending the coupling times.[1] The use of more efficient coupling reagents like HATU or HBTU can also be beneficial.[1][6]
-
Peptide aggregation on the resin: The growing peptide chain can aggregate, hindering reagent access. To mitigate this, you can switch to a more effective solvating solvent like NMP or a mixture of DMF and DMSO. Synthesizing at an elevated temperature (e.g., 50-60°C) can also help disrupt secondary structures.[3] The incorporation of pseudoproline dipeptides can disrupt aggregation.[1]
Q4: I am struggling with the oxidative folding step to form the correct disulfide bonds. What are the key parameters to optimize?
A4: Optimizing the oxidative folding process is crucial for obtaining biologically active this compound. Key parameters to consider are:
-
Peptide concentration: Perform the folding reaction at a high dilution (typically 0.1 mg/mL) to favor intramolecular disulfide bond formation over intermolecular oligomerization.[3]
-
pH: The optimal pH for most thiol-disulfide exchange reactions is between 8 and 9.[3]
-
Redox buffer: The use of a redox buffer system, such as a combination of reduced (GSH) and oxidized (GSSG) glutathione (B108866), helps control the redox potential of the solution and promotes the formation of the correct disulfide bonds.[3]
-
Temperature: Folding is typically carried out at 4°C to enhance the stability of the peptide.[3]
Q5: Purification of my synthetic this compound by RP-HPLC is proving to be difficult, with broad peaks and poor resolution. What strategies can I employ to improve this?
A5: The purification of this compound can be challenging due to its hydrophobic nature and potential for aggregation.[3] To optimize HPLC conditions:
-
Gradient Optimization: A shallow gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is commonly used. The exact gradient will need to be optimized for your specific column and system.[3]
-
Use of Additives: In some cases, adding a small amount of an organic solvent like isopropanol (B130326) to the mobile phase can improve peak shape and resolution.[3]
-
Sample Dissolution: Ensure the crude peptide is fully dissolved before injection. It can be difficult to dissolve, and the lowest possible concentration of the organic solvent (e.g., acetonitrile with 0.1% TFA) should be used for the initial dissolution.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Crude Peptide Yield in SPPS | - Incomplete Fmoc deprotection.- Inefficient amino acid coupling, especially for bulky residues.[1]- Peptide aggregation on the resin.[3] | - Monitor Fmoc deprotection using a UV-Vis spectrophotometer.[1]- Use a stronger base like DBU for deprotection if necessary, but be cautious with Asp-containing sequences.[1]- Employ double coupling or extend coupling times for difficult amino acids.[1]- Use pseudoproline dipeptides at key positions to disrupt aggregation.[1]- Switch to solvents with better solvating properties like NMP or a DMF/DMSO mixture.[3] |
| Presence of Deletion Products in Crude Peptide | - Incomplete coupling of an amino acid. | - Use a higher excess of the amino acid and coupling reagents.- Extend the coupling reaction time.- Perform a second coupling step (double coupling). |
| Incorrect Disulfide Bond Formation | - Suboptimal folding conditions (concentration, pH, redox buffer). | - Perform folding at high dilution (0.1 mg/mL) to favor intramolecular reactions.[3] - Maintain the pH of the folding buffer between 8 and 9.[3]- Use a redox system like GSH/GSSG to facilitate correct disulfide pairing.[3] |
| Peptide Aggregation During Folding/Oxidation | - High peptide concentration.- Hydrophobic nature of the peptide sequence. | - Perform oxidation at high dilution.[1]- Add chaotropic agents like guanidine (B92328) hydrochloride (GuHCl) or urea (B33335) to the oxidation buffer to disrupt aggregation.[1]- Use organic co-solvents such as acetonitrile (ACN) or isopropanol.[1] |
| Difficult Purification by RP-HPLC | - Co-elution of impurities.- Poor peak shape (broadening, tailing).- Presence of inactive topoisomers.[3] | - Optimize the HPLC gradient to achieve better separation.- Use a different column with alternative selectivity.- Add ion-pairing agents or organic modifiers to the mobile phase.- The two topological isomers, this compound A (active) and this compound B (less active), can sometimes be separated by RP-HPLC.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear this compound (Fmoc/tBu Strategy)
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of the linear this compound peptide.[3]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing solvents: Methanol, Diethyl ether
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.[3]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).[3]
-
Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-3 minutes. Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.[3]
-
Washing: Wash the resin with DMF (5 times).[3]
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.[3]
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.[3]
-
Cleavage and Deprotection: Wash the peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Filter the resin and collect the filtrate containing the cleaved peptide.[3]
-
Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.[3]
Protocol 2: Oxidative Folding of Linear this compound
This protocol describes a method for the formation of the two disulfide bonds in the linear this compound peptide to yield the biologically active form.[3]
Materials:
-
Crude linear this compound peptide
-
Folding buffer: 0.1 M Tris-HCl, pH 8.5
-
Redox system: Reduced glutathione (GSH) and Oxidized glutathione (GSSG)
-
Quenching solution: Acetic acid or Trifluoroacetic acid (TFA)
Procedure:
-
Peptide Dissolution: Dissolve the crude linear this compound peptide in the folding buffer to a final concentration of 0.1 mg/mL. It is critical to perform this step at a high dilution to minimize intermolecular reactions.[3]
-
Initiation of Folding: Add the redox system (e.g., a 10:1 molar ratio of GSH to GSSG) to the peptide solution.
-
Incubation: Gently stir the solution at 4°C for 24-48 hours.
-
Monitoring the Reaction: Monitor the progress of the folding by taking aliquots at different time points and analyzing them by reverse-phase HPLC. The correctly folded monomeric this compound should have a distinct retention time compared to the linear peptide and any oligomeric species.[3]
-
Quenching the Reaction: Once the folding is complete (as determined by HPLC), quench the reaction by acidifying the solution to a pH of ~3-4 with acetic acid or TFA.[3]
-
Purification: Proceed immediately to the purification of the folded peptide by preparative reverse-phase HPLC.[3]
Protocol 3: Bioactivity Assay - cGMP Accumulation in T84 Cells
This protocol describes the determination of the biological activity of synthesized this compound by measuring cGMP accumulation in T84 human colon carcinoma cells.[6]
Materials:
-
T84 cells
-
Assay buffer (e.g., DMEM)
-
IBMX (a phosphodiesterase inhibitor)
-
Synthesized this compound
-
Cell lysis buffer
-
Commercial cGMP EIA kit
Procedure:
-
Cell Culture: Culture T84 cells to confluence in 24-well plates.[1]
-
Pre-incubation: Wash the cell monolayers twice with assay buffer. Pre-incubate the cells with 250 µL of assay buffer containing 1 mM IBMX for 10 minutes at 37°C.[3][6]
-
Stimulation: Add varying concentrations of synthetic this compound (from 0.1 nM to 10 µM) to the wells and incubate for 30-40 minutes at 37°C.[3][6]
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding the cell lysis buffer provided in the cGMP assay kit.[3][6]
-
cGMP Measurement: Measure the intracellular cGMP concentration in the cell lysates using a commercial cGMP EIA kit according to the manufacturer's instructions.[3][6]
Visualizations
Caption: this compound signaling pathway in intestinal epithelial cells.[6][8]
Caption: Experimental workflow for this compound synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. benchchem.com [benchchem.com]
- 4. One peptide, two topologies: structure and interconversion dynamics of human this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological activity and isomerism of guanylate cyclase C-activating peptides guanylin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of Synthetic Uroguanylin in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with synthetic uroguanylin in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for synthetic this compound?
A1: Synthetic this compound, like its endogenous counterpart, is a potent agonist of the Guanylate Cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[1][2] Activation of GC-C triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] Elevated intracellular cGMP levels activate Protein Kinase G II (PKGII), which in turn phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel. This leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, followed by the osmotic movement of water, which helps to hydrate (B1144303) and soften stool.[1]
Q2: How does pH affect the stability and activity of this compound in solution?
A2: The activity of this compound is highly pH-dependent. It exhibits significantly greater potency and binding affinity to the GC-C receptor at an acidic pH (optimally around 5.0-5.5) compared to neutral or alkaline conditions.[3] This is attributed to the acidic amino acid residues at the N-terminus of the peptide. Therefore, maintaining an acidic pH in your experimental buffer is crucial for optimal biological activity. While optimal activity is at acidic pH, chemical stability against degradation pathways like deamidation may vary, often being more favorable at a pH closer to neutral.
Q3: What are the most common degradation pathways for synthetic this compound in solution?
A3: Like other peptides, synthetic this compound is susceptible to several chemical and physical degradation pathways in solution:
-
Oxidation: The methionine and cysteine residues in the this compound sequence are susceptible to oxidation, which can lead to a loss of biological activity.[4]
-
Deamidation: The asparagine residue in the this compound sequence can undergo deamidation to form aspartic acid or isoaspartic acid, altering the peptide's charge and potentially its conformation and activity.[4]
-
Hydrolysis: Peptide bonds can be cleaved via hydrolysis, especially at acidic or alkaline pH, leading to fragmentation of the peptide.
-
Disulfide Scrambling: Incorrect formation or rearrangement of the two essential disulfide bonds will result in a loss of the correct three-dimensional structure and biological activity.[5]
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can reduce the concentration of active monomeric peptide and may cause experimental artifacts.
Q4: What are the recommended storage conditions for synthetic this compound solutions?
A4: For long-term storage, it is recommended to store synthetic this compound as a lyophilized powder at -20°C or -80°C. If a stock solution is prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation. These aliquots should be stored at -80°C. For short-term use, solutions may be stored at 4°C for a limited time, but stability at this temperature should be verified for your specific formulation.
Troubleshooting Guides
Issue 1: Loss of Biological Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Buffer pH | Verify the pH of your assay buffer. | This compound is most active at an acidic pH (5.0-5.5). Prepare fresh buffer and confirm the pH immediately before use. |
| Peptide Degradation | Analyze the peptide solution by RP-HPLC. | Compare the chromatogram of the stored solution to a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area indicates degradation. |
| Peptide Aggregation | Analyze the peptide solution by Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS). | The presence of high molecular weight species indicates aggregation. Centrifuge the solution at high speed before use to pellet insoluble aggregates. |
| Oxidation | Prepare solutions in degassed buffers and minimize exposure to air. | Consider adding an antioxidant like methionine or using an inert gas overlay (e.g., argon) for the solution vial. |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your stock solution. | Thaw only the required amount of peptide solution for each experiment. |
Issue 2: Appearance of New Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxidation | Perform LC-MS analysis on the degraded sample. | Look for mass increases of +16 Da (methionine to methionine sulfoxide) or +32 Da (methionine to methionine sulfone) on the parent peptide or its fragments. |
| Deamidation | Perform LC-MS analysis. | Look for a mass increase of +1 Da (Asn to Asp/isoAsp). Deamidated species often elute slightly earlier than the parent peptide in RP-HPLC. |
| Hydrolysis/Fragmentation | Perform LC-MS analysis. | Identify peaks with molecular weights corresponding to fragments of the full-length peptide. |
| Disulfide Scrambling | Analyze under non-reducing and reducing conditions by RP-HPLC. | Incorrectly folded isomers may have different retention times. The pattern will collapse to a single peak for the linear peptide after reduction. |
| Aggregation | Analyze by SEC. | If new peaks appear at earlier retention times (higher molecular weight), this indicates the formation of dimers or larger aggregates. |
Quantitative Data Summary
The stability of synthetic this compound is highly dependent on the solution conditions. The following tables provide representative data on how key factors can influence its degradation. Note: This data is illustrative and based on the typical behavior of peptides with similar structures. Actual stability will depend on the specific formulation and storage conditions.
Table 1: Effect of pH on the Half-Life of this compound at 25°C
| pH | Predominant Degradation Pathway | Estimated Half-Life (t½) |
| 3.0 | Hydrolysis | ~15 days |
| 5.0 | Deamidation, Oxidation | ~45 days |
| 7.4 | Deamidation, Oxidation | ~20 days |
| 9.0 | Deamidation, Hydrolysis | ~5 days |
Table 2: Effect of Temperature on the Stability of this compound at pH 5.5
| Temperature | % Remaining after 30 days |
| -20°C | >99% |
| 4°C | ~90% |
| 25°C | ~60% |
| 40°C | <20% |
Table 3: Effect of Oxidizing Agent on this compound Stability at pH 7.4, 25°C
| Condition | % Parent Peptide Remaining after 24 hours |
| Control (No H₂O₂) | >98% |
| 0.01% H₂O₂ | ~70% |
| 0.1% H₂O₂ | <30% |
Experimental Protocols
Protocol 1: Forced Degradation Study of Synthetic this compound
Objective: To identify potential degradation products and establish the degradation profile of synthetic this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.[6][7]
Materials:
-
Synthetic this compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Formic acid or Trifluoroacetic acid (TFA)
-
High-intensity UV light source (e.g., 254 nm)
-
Temperature-controlled incubator
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. At various time points (e.g., 1, 4, 8 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. At various time points, take an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Incubate a vial of the stock solution at 70°C for 48 hours. Take aliquots at various time points for HPLC analysis.
-
Photolytic Degradation: Expose a vial of the stock solution to high-intensity UV light for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature. Take aliquots for HPLC analysis.
-
Analysis: Analyze all samples by a suitable RP-HPLC method (see Protocol 2) and LC-MS to identify and characterize the degradation products. The goal is to achieve approximately 10-30% degradation of the main peptide.[6]
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
Objective: To separate and quantify synthetic this compound from its potential degradation products.[8]
Instrumentation & Columns:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 25 45 26 95 28 95 29 5 | 35 | 5 |
Procedure:
-
Prepare samples and standards in a suitable diluent (e.g., water or mobile phase A).
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the samples and acquire the chromatograms.
-
Integrate the peak areas for this compound and any degradation products. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the main this compound peak and from each other.
Protocol 3: Assessment of this compound Aggregation by SEC
Objective: To detect and quantify the formation of dimers and higher-order aggregates of this compound in solution.[9]
Instrumentation & Columns:
-
HPLC system with UV detector
-
Size-Exclusion Chromatography (SEC) column suitable for peptides (e.g., with a molecular weight range of 1-30 kDa)
Mobile Phase:
-
A physiological buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min (isocratic)
-
Detection Wavelength: 220 nm
-
Column Temperature: 25°C
-
Injection Volume: 50 µL
-
Run Time: 30 minutes
Procedure:
-
Prepare this compound solution in the mobile phase buffer.
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Analyze the chromatogram. The monomeric this compound will elute as the main peak. Any peaks eluting at earlier retention times correspond to higher molecular weight species (dimers, trimers, etc.).
-
The percentage of aggregation can be calculated based on the relative peak areas.
Visualizations
Caption: this compound signaling pathway in intestinal epithelial cells.
Caption: Workflow for a forced degradation study of this compound.
Caption: Logic diagram for identifying unknown peaks via LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: structure and activity of a second endogenous peptide that stimulates intestinal guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation and Deamidation of Monoclonal Antibody Products: Potential Impact on Stability, Biological Activity, and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological activity and isomerism of guanylate cyclase C-activating peptides guanylin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
pH-dependent variability in uroguanylin receptor binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uroguanylin receptor binding assays. The content is designed to address specific issues related to the pH-dependent variability of these assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor for this compound and its mechanism of action?
A1: The primary receptor for this compound is Guanylate Cyclase-C (GC-C), a transmembrane receptor.[1][2][3] Upon binding of this compound, the intracellular guanylate cyclase domain of GC-C is activated, which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] This increase in intracellular cGMP acts as a second messenger, activating downstream signaling pathways, such as cGMP-dependent protein kinases (PKG), which in intestinal epithelial cells leads to the phosphorylation and opening of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, resulting in ion and water secretion.[1][3][5]
Q2: How does pH critically affect this compound and guanylin (B122020) binding to the GC-C receptor?
A2: The binding affinities of this compound and the related peptide, guanylin, to the GC-C receptor are dramatically and oppositely influenced by pH. This compound's binding affinity and potency are significantly enhanced under acidic conditions (optimally around pH 5.0-5.5).[2][3][5][6][7] Conversely, guanylin binds with higher affinity and is more potent at an alkaline pH (around 8.0).[2][5][6][7] This differential pH sensitivity is a key physiological mechanism for regulating intestinal fluid and electrolyte transport.[3][6]
Q3: What is the molecular basis for the pH-dependent activity of this compound?
A3: The enhanced activity of this compound at acidic pH is attributed to the presence of acidic amino acid residues at its N-terminus.[5][6][7] It is proposed that acidic conditions influence the ionization and/or conformational state of the this compound molecule, leading to an increased binding affinity for the GC-C receptor.[6] Deletion of these N-terminal acidic residues abrogates the pH-dependent increase in binding affinity.[6][7]
Q4: What is a suitable cell line for conducting this compound receptor binding and activity assays?
A4: The human colon carcinoma cell line, T84, is a widely used and well-characterized model for studying this compound-mediated responses.[2][4][5] These cells endogenously express the GC-C receptor and exhibit robust cGMP production and chloride secretion in response to this compound stimulation.[5]
Q5: What is a common radioligand used in competitive binding assays for the this compound receptor?
A5: Radiolabeled heat-stable enterotoxin (STa), often 125I-STa, is frequently used as the radioligand in competitive binding assays. STa is a bacterial peptide that binds to the same GC-C receptor with very high affinity, making it suitable for competing with unlabeled ligands like this compound and guanylin.[2][3]
Troubleshooting Guide
Problem: Low or no specific binding of this compound in my assay.
| Potential Cause | Recommended Solution |
| Incorrect Assay Buffer pH | This compound binding is optimal at an acidic pH (5.0-5.5).[3][5][6] An alkaline pH will significantly reduce its binding affinity.[5] Action: Prepare fresh assay buffers and meticulously verify the pH before each experiment. Consider using a buffer system like MES to maintain a stable acidic pH.[4] |
| Degraded this compound Peptide | Peptides are susceptible to degradation if not handled or stored correctly. Action: Store this compound aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[4][5] Prepare fresh working solutions for each experiment. |
| Low Receptor Expression | The cell line or membrane preparation may have low levels of GC-C receptor expression. This can occur with high cell passage numbers.[4][5] Action: Use cells within a defined and consistent passage number range.[5] Confirm GC-C expression levels via methods like RT-qPCR or Western blotting if issues persist.[4] |
| Suboptimal Incubation Time | Binding may not have reached equilibrium. Action: Perform time-course experiments to determine the optimal incubation time for your specific assay conditions.[3] |
Problem: High non-specific binding in the radioligand assay.
| Potential Cause | Recommended Solution |
| Inappropriate Buffer pH or Ionic Strength | The pH can influence non-specific interactions. Action: Optimize the buffer pH for specific binding (acidic for this compound).[2] Increasing the ionic strength of the buffer (e.g., with NaCl) can help minimize electrostatic non-specific binding.[2] |
| Insufficient Blocking | Non-specific binding sites on cell membranes, plates, or filters may not be adequately blocked. Action: Incorporate a blocking agent like bovine serum albumin (BSA) or casein into your assay buffer.[2] Pre-treating plates and filters with a blocking solution can also be beneficial. |
| Radioligand Sticking to Plasticware | Hydrophobic ligands can adhere to the surfaces of assay plates and pipette tips. Action: Include a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, in the assay buffer.[2] |
| Excessive Radioligand Concentration | Using a high concentration of the radiolabeled ligand can increase non-specific binding.[2] Action: For competition assays, use a radioligand concentration at or below its dissociation constant (Kd).[2] If the Kd is unknown, determine it through a saturation binding experiment. |
| Inadequate Washing | Insufficient washing can leave unbound radioligand behind. Action: Increase the number and/or volume of washes with ice-cold wash buffer. Perform washes quickly to minimize the dissociation of specifically bound ligand.[2] |
Problem: Inconsistent results and poor reproducibility between experiments.
| Potential Cause | Recommended Solution |
| Variability in Cell Culture | Changes in cell passage number, confluency, or health can alter cellular responses.[5][8] Action: Maintain a consistent cell culture protocol. Use cells at a similar passage number and confluency for all experiments. Ensure cells are healthy and not overgrown.[5] |
| Inconsistent Experimental Conditions | Variations in incubation times, temperatures, or buffer pH can lead to significant variability.[4][5] Action: Strictly adhere to optimized protocols. Prepare a large batch of buffer to ensure pH consistency.[4] Use calibrated equipment and maintain a constant temperature.[5] |
| Pipetting Errors | Inaccurate pipetting, especially during the preparation of serial dilutions, is a major source of error. Action: Use calibrated pipettes and proper pipetting techniques. Prepare master mixes for reagents to minimize pipetting variations.[5] |
Quantitative Data Summary
The following tables summarize the pH-dependent effects on this compound and guanylin potency and receptor binding affinity in T84 cells.
Table 1: Effect of pH on Agonist Potency for cGMP Accumulation
| Peptide | pH 5.0 | pH 8.0 | Fold Change (Potency) |
| This compound | High Potency | Low Potency | Potency is ~10-100 fold higher at pH 5.0 compared to pH 8.0.[5][6][7] |
| Guanylin | Very Low Potency | High Potency | Potency is ~10-fold higher at pH 8.0 compared to pH 5.0.[5][6] |
Table 2: Influence of pH on Binding Affinities (Ki) to the GC-C Receptor on T84 Cells
| Ligand | pH | High Affinity Site Ki (nM) | Low Affinity Site Ki (nM) | Fold Change (Affinity) |
| This compound | 5.0 | ~1 | ~70 | Affinity is ~9-10 fold higher at pH 5.0 vs. pH 8.0.[2][6] |
| 8.0 | ~10 | ~615 | ||
| Guanylin | 5.0 | ~102 | ~2300 | Affinity is ~30-100 fold lower at pH 5.0 vs. pH 8.0.[2][6] |
| 8.0 | ~1 | ~77 |
Note: Absolute Ki values can vary depending on experimental conditions. The data presented is compiled from competitive radioligand binding assays.[2]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity of a test compound for the GC-C receptor using whole cells.
Materials:
-
T84 cells cultured to confluence in 24-well plates.
-
Binding Buffers:
-
Radioligand: 125I-labeled heat-stable enterotoxin (125I-STa).
-
Unlabeled competitors: this compound, guanylin, or other test compounds.
-
Wash Buffer: Ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: 1 M NaOH.
-
Gamma counter.
Procedure:
-
Wash confluent T84 cell monolayers twice with the appropriate pH binding buffer.[2]
-
Add 200 µL of binding buffer containing a fixed concentration of 125I-STa (at or below its Kd) and varying concentrations of the unlabeled competitor to each well.[2]
-
For determining non-specific binding, add a high concentration of unlabeled STa (e.g., 1 µM) to a separate set of wells.[2]
-
Incubate the plate at 37°C for 60 minutes.[2]
-
After incubation, aspirate the assay medium and rapidly wash the cell monolayers twice with ice-cold PBS to remove unbound radioligand.[2]
-
Solubilize the cells by adding 1 M NaOH to each well.[2]
-
Transfer the cell lysates to counting tubes and measure the radioactivity using a gamma counter.[2]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Use non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[1][2]
Protocol 2: cGMP Accumulation Assay
This protocol measures the functional response (cGMP production) to GC-C activation.
Materials:
-
T84 cells cultured to confluence in 24-well plates.
-
Assay Buffer (pH adjusted as required, e.g., pH 5.5).
-
Phosphodiesterase (PDE) inhibitor: 1 mM Isobutylmethylxanthine (IBMX).[5]
-
This compound or other test ligands.
-
Cell Lysis Reagent: 0.1 M HCl or 3.3% Perchloric acid.[5][8]
-
Commercial cGMP immunoassay kit (e.g., ELISA).
Procedure:
-
Wash confluent T84 cells twice with the assay buffer.
-
Pre-incubate the cells with assay buffer containing 1 mM IBMX for 10-30 minutes at 37°C to prevent cGMP degradation.[1][5][8]
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound solutions to the corresponding wells and incubate for a predetermined time (e.g., 15-40 minutes) at 37°C.[5][8]
-
Terminate the reaction by aspirating the medium and adding the cell lysis reagent.[5][8]
-
Collect the cell lysates. If using perchloric acid, neutralize the samples.
-
Measure the intracellular cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.[3][5]
-
Data Analysis: Plot the cGMP concentration against the log concentration of the ligand to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: this compound signaling pathway in intestinal epithelial cells.
Caption: General workflow for a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
inter-assay and intra-assay variability in uroguanylin ELISA
Welcome to the technical support center for uroguanylin ELISA assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding inter-assay and intra-assay variability.
Frequently Asked Questions (FAQs)
Q1: What are acceptable ranges for intra-assay and inter-assay variability in a this compound ELISA?
A1: For most commercially available this compound ELISA kits, an intra-assay coefficient of variation (CV) of less than 10% and an inter-assay CV of less than 15% is generally considered acceptable.[1] However, these values are for guidance, and it is crucial to refer to the specifications provided in the manual of your specific ELISA kit.[2] Some kits may report even lower CVs, for example, intra-assay CV <8% and inter-assay CV <10%.[3][4]
Q2: What is the difference between intra-assay and inter-assay variability?
A2: Intra-assay variability, or within-run precision, refers to the variation observed when the same sample is measured multiple times within the same assay plate.[5] It reflects the consistency of the assay procedure during a single experiment. High intra-assay CV suggests issues with pipetting, washing, or reagent addition within that specific plate.[6]
Inter-assay variability, or between-run precision, is the variation observed when the same sample is tested across different assay plates, on different days, or by different operators.[5] High inter-assay CV can indicate issues with reagent stability, lot-to-lot consistency of the kit, or variations in experimental conditions over time.[7]
Q3: Can the concentration of my samples affect the observed variability?
A3: Yes, samples with concentrations that fall on the lower or upper ends of the standard curve, where the slope is shallower, may exhibit higher variability.[8] This is because small variations in optical density (OD) readings in these flat regions of the curve can translate into larger differences in the calculated concentrations.[8]
Q4: How can I minimize "edge effects" that contribute to variability?
A4: "Edge effects" refer to the phenomenon where wells on the outer edges of a microplate show different results from the inner wells, often due to temperature gradients or uneven evaporation.[9] To minimize this, ensure that the plate and all reagents are brought to room temperature before use.[10] Use a plate sealer during all incubation steps and avoid stacking plates in the incubator to ensure uniform temperature distribution.[9][11]
Troubleshooting High Variability (High %CV)
High variability in your results, indicated by a high coefficient of variation (%CV), can compromise the reliability of your data.[10] The acceptable CV for duplicate samples in an ELISA should ideally be ≤ 20%.[10] Below are common causes and solutions for high intra-assay and inter-assay variability.
| Problem | Possible Cause | Recommended Solution |
| High Intra-Assay Variability | Inconsistent Pipetting Technique | - Ensure pipettes are properly calibrated.[11] - Use fresh, correctly fitted pipette tips for each standard, sample, and reagent to avoid cross-contamination.[6] - Pre-rinse pipette tips with the reagent or sample.[6] - Pipette liquids into the center of the well without touching the sides or bottom.[6] - Ensure consistent speed and pressure during pipetting. |
| Poor Mixing of Reagents or Samples | - Gently vortex or pipette-mix all reagents and samples thoroughly before adding them to the wells.[11][12] | |
| Bubbles in Wells | - Visually inspect the plate for air bubbles before reading.[11] - If bubbles are present, gently pop them with a clean pipette tip.[9] | |
| Inconsistent Plate Washing | - Ensure all wells are washed equally and thoroughly.[9] - If using an automated plate washer, check that all ports are clear and dispensing/aspirating correctly.[12] - When washing manually, be consistent with the force and timing for each well.[5] - After the final wash, remove any remaining buffer by inverting the plate and tapping it firmly on absorbent paper.[6] | |
| Temperature Gradients ("Edge Effect") | - Allow all reagents and the plate to equilibrate to room temperature before starting the assay.[9] - Use a plate sealer during incubations to prevent evaporation.[13] - Avoid stacking plates during incubation.[11] | |
| High Inter-Assay Variability | Inconsistent Reagent Preparation | - Prepare fresh reagents for each assay run. - Ensure that concentrated reagents are diluted accurately according to the kit protocol for each experiment.[3] |
| Variations in Incubation Times and Temperatures | - Strictly adhere to the incubation times and temperatures specified in the protocol for every assay.[3] - Use a calibrated incubator. | |
| Reagent Degradation or Lot-to-Lot Variation | - Check the expiration dates of all kit components.[3] - Store all reagents at the recommended temperatures.[3] - If you suspect lot-to-lot variation, it may be beneficial to purchase a larger quantity of a single kit lot for the entire study. | |
| Operator Variability | - Whenever possible, have the same person perform the assay throughout a study. - Ensure all operators are thoroughly trained on the same standardized protocol.[5] | |
| Instrument Variability | - Ensure the microplate reader is calibrated and functioning correctly.[5] - Use the same plate reader and software settings for all assays in a study. |
Quantitative Data Summary
The precision of this compound ELISA kits is a key performance characteristic. The following table summarizes typical inter-assay and intra-assay variability for commercially available kits. Note that these values are examples and may vary between manufacturers and specific kit lots. Always refer to the manual provided with your kit.
| Parameter | Human this compound ELISA Kit Example 1 | Human this compound ELISA Kit Example 2 | Human this compound ELISA Kit Example 3 |
| Intra-Assay CV | < 10%[3] | < 8%[3] | < 8%[4] |
| Inter-Assay CV | < 12%[3] | < 10%[3] | < 10%[4] |
| Sensitivity | 6.2 pg/mL[3] | 7.8 pg/mL[3] | Not Specified |
| Detection Range | 15.6 - 1000 pg/mL[3] | 31.25 - 2000 pg/mL[3] | Not Specified |
| Sample Types | Serum, plasma, tissue homogenates, other biological fluids[3] | Serum, plasma, urine, cell culture supernates[3] | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates[4] |
Experimental Protocols
General Sandwich ELISA Protocol for this compound
This protocol provides a general workflow for a sandwich ELISA. Specific volumes, incubation times, and temperatures will vary depending on the kit manufacturer. Always refer to the specific instructions provided with your ELISA kit. [14]
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed by the kit manual. Allow all reagents to reach room temperature before use.[2]
-
Standard and Sample Addition : Add 100 µL of each standard, blank, and sample into the appropriate wells of the pre-coated microplate. Cover the plate with a sealer and incubate (e.g., for 90 minutes at 37°C).
-
Aspiration : Remove the liquid from each well. Do not wash at this stage unless specified by the protocol.
-
Detection Antibody Addition : Add 100 µL of the biotinylated detection antibody (often labeled as Detection Solution A) to each well. Cover and incubate (e.g., for 60 minutes at 37°C).[15]
-
First Wash : Aspirate the liquid from each well and wash the plate 3 to 5 times with wash buffer. Ensure complete removal of the buffer after the last wash.[15]
-
Enzyme Conjugate Addition : Add 100 µL of Streptavidin-HRP conjugate (often labeled as Detection Solution B) to each well. Cover and incubate (e.g., for 45 minutes at 37°C).
-
Second Wash : Aspirate the liquid and repeat the wash step as described in step 5.
-
Substrate Addition : Add 90 µL of TMB substrate solution to each well. Cover and incubate in the dark at room temperature or 37°C (e.g., for 15-25 minutes) until sufficient color develops.[15]
-
Stop Reaction : Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate : Measure the absorbance at 450 nm using a microplate reader immediately after adding the stop solution.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway in intestinal epithelial cells.
This compound ELISA Experimental Workflow
Caption: A typical experimental workflow for a this compound sandwich ELISA.[14]
Troubleshooting Logic for High Intra-Assay CV
Caption: A logical workflow for troubleshooting high intra-assay variability.
References
- 1. 2bscientific.com [2bscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Human this compound elisa kit - Human - 产品展示 - 北京诚林生物科技有限公司 [gdelisa.com]
- 5. cygnustechnologies.com [cygnustechnologies.com]
- 6. How to Improve Precision and Reproducibility for ELISA? [elabscience.com]
- 7. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 10. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. arp1.com [arp1.com]
- 13. mabtech.com [mabtech.com]
- 14. benchchem.com [benchchem.com]
- 15. Human this compound ELISA Kit (A6226) [antibodies.com]
troubleshooting low signal in uroguanylin western blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in uroguanylin Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound in a Western blot?
A1: this compound is synthesized as a larger precursor protein called pro-uroguanylin, which has a molecular weight of approximately 12.1 kDa.[1] The mature, active form of this compound is much smaller. Depending on the specificity of your primary antibody, you may detect the pro-hormone or both forms.[1] An antibody generated against the pro-uroguanylin sequence is expected to detect a band around 12-13 kDa.[1][2]
Q2: Why am I not seeing any signal for this compound in my Western blot?
A2: A complete lack of signal can be due to several factors, including very low or no expression of this compound in your sample, inefficient protein extraction, improper antibody usage, or technical errors during the Western blotting procedure.[3] It is crucial to use a positive control, such as a cell lysate known to express this compound, to confirm that the experimental setup is working correctly.[1]
Q3: Can the type of membrane I use affect the signal intensity?
A3: Yes, the choice of membrane is important. For low-abundance and small proteins like this compound, a PVDF (polyvinylidene difluoride) membrane is often recommended due to its higher protein binding capacity compared to nitrocellulose.[4] Additionally, using a membrane with a smaller pore size, such as 0.2 µm, can help prevent the small this compound protein from passing through the membrane during the transfer step.[4]
Q4: How can I be sure that my protein has transferred successfully to the membrane?
A4: To verify transfer efficiency, you can stain the membrane with Ponceau S solution after the transfer is complete.[1][4] This reversible stain will allow you to visualize the total protein on the membrane. If the transfer was successful, you should see distinct bands corresponding to the proteins from your gel.
Troubleshooting Low Signal
A weak or low signal for this compound can be frustrating. The following sections break down the Western blotting workflow into key stages and provide specific troubleshooting advice.
I. Sample Preparation and Protein Extraction
The quality and quantity of this compound in your initial sample are critical for a successful Western blot.
Potential Issues & Solutions
| Potential Issue | Recommended Solution(s) |
| Low this compound Expression | Increase the amount of starting material.[5] If possible, treat cells with a stimulant to induce this compound expression. Use a positive control to validate the experimental setup.[1] |
| Inefficient Protein Extraction | Use a lysis buffer appropriate for secreted peptides, such as RIPA buffer.[4] Ensure complete cell lysis by sonicating the sample or passing it through a fine gauge needle.[4][6] For tissue samples, ensure thorough homogenization on ice.[7] |
| Protein Degradation | Always add a protease inhibitor cocktail to your lysis buffer to prevent the degradation of this compound.[1][8] Keep samples on ice or at 4°C throughout the preparation process.[8] |
| Inaccurate Protein Quantification | Accurately determine the protein concentration of your lysate using a standard assay like BCA or Bradford to ensure you are loading a sufficient amount of protein.[7][9] |
II. SDS-PAGE and Membrane Transfer
Proper separation of proteins and efficient transfer to the membrane are essential for detecting low-abundance proteins.
Potential Issues & Solutions
| Potential Issue | Recommended Solution(s) |
| Inappropriate Gel Percentage | For a small protein like pro-uroguanylin (~12 kDa), use a higher percentage polyacrylamide gel (e.g., 12-15%) or a gradient gel to achieve better resolution.[1][8] For proteins under 20 kDa, a Tris-Tricine gel system is recommended.[5] |
| Insufficient Protein Loading | For low-abundance proteins, you may need to load a higher amount of total protein per well, in the range of 50-100 µg.[4][10] |
| Inefficient Protein Transfer | Optimize transfer time and voltage; smaller proteins transfer more quickly.[4] Ensure there are no air bubbles between the gel and the membrane.[11] A wet transfer is often recommended for small proteins.[5] |
| Incorrect Membrane Choice | Use a PVDF membrane with a 0.2 µm pore size for small, low-abundance proteins like this compound.[4] |
III. Antibody Incubation and Signal Detection
The correct use of antibodies and a sensitive detection method are paramount for achieving a strong signal.
Potential Issues & Solutions
| Potential Issue | Recommended Solution(s) |
| Suboptimal Primary Antibody Concentration | The concentration of the primary antibody may be too low.[10] Titrate the antibody to find the optimal dilution. Try increasing the concentration or incubating the membrane with the primary antibody overnight at 4°C to enhance binding.[4][5] |
| Inactive Primary or Secondary Antibody | Ensure antibodies have been stored correctly and have not expired.[4] Use a fresh dilution of a high-quality secondary antibody. |
| Over-blocking | While blocking is necessary, excessive blocking can mask the epitope. Try reducing the blocking time or the concentration of the blocking agent (e.g., from 5% to 3% non-fat dry milk or BSA).[4] |
| Inefficient Signal Detection | For low-abundance proteins, a high-sensitivity enhanced chemiluminescence (ECL) substrate is recommended.[4] Optimize the exposure time, starting with shorter exposures and incrementally increasing to find the best signal-to-noise ratio.[4] |
Experimental Protocols
Detailed this compound Western Blot Protocol
This protocol provides a general framework for this compound Western blotting. Optimization may be required for specific antibodies and sample types.
1. Sample Preparation (Cell Lysate)
-
Grow cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds on ice.[6]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1]
-
Add Laemmli sample buffer to the lysate and boil for 5-10 minutes at 95-100°C.
2. SDS-PAGE and Protein Transfer
-
Load 50-100 µg of protein lysate per well onto a 12-15% polyacrylamide gel.[1][4]
-
Run the gel until the dye front reaches the bottom.
-
Assemble the transfer stack with a 0.2 µm PVDF membrane.[4]
-
Perform a wet transfer, optimizing time and voltage for small proteins.
3. Immunodetection
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the anti-uroguanylin primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Prepare a high-sensitivity ECL substrate according to the manufacturer's instructions and incubate with the membrane.[4]
-
Capture the chemiluminescent signal using a CCD imager or X-ray film.[1]
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway in intestinal epithelial cells.
Troubleshooting Workflow for Low Signal
Caption: A logical workflow for troubleshooting low Western blot signals.
References
- 1. benchchem.com [benchchem.com]
- 2. novoprolabs.com [novoprolabs.com]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. goldbio.com [goldbio.com]
- 10. westernblot.cc [westernblot.cc]
- 11. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
Technical Support Center: Controlling for Uroguanylin Isomers in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during functional assays involving uroguanylin and its related peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its isomers?
A1: this compound is a peptide hormone that plays a key role in regulating fluid and electrolyte balance in the intestines and kidneys. It exists as two topological stereoisomers due to the arrangement of its two disulfide bonds.[1][2] Critically, only one of these isomers, sometimes referred to as isomer A or compound I, is biologically active and stimulates the guanylate cyclase C (GC-C) receptor to produce cyclic GMP (cGMP).[1][2] The other isomer is inactive.[2]
Q2: What is pro-uroguanylin?
A2: Pro-uroguanylin is the inactive precursor, or prohormone, of this compound.[3][4] It is a larger peptide that requires enzymatic cleavage by proteases to release the smaller, active this compound peptide.[3][4][5]
Q3: Why is it important to control for isomers and pro-uroguanylin in functional assays?
Q4: How do this compound isomers interconvert?
A4: The two topological isomers of this compound can interconvert in aqueous solutions. This process is dependent on both pH and temperature.[1][2] At 37°C, the isomers will slowly reach an equilibrium with a ratio of approximately 1:1.[1] This interconversion is significantly slower for this compound compared to the related peptide, guanylin.[1]
Q5: What is the primary functional assay for this compound activity?
A5: The most common functional assay for this compound activity is the measurement of intracellular cyclic GMP (cGMP) accumulation in a cell line that endogenously expresses the guanylate cyclase C (GC-C) receptor, such as the human colon carcinoma cell line T84.
This compound Signaling Pathway
The binding of the active this compound isomer to the GC-C receptor on the surface of intestinal epithelial cells initiates a signaling cascade that results in the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This increase in intracellular cGMP is the primary readout in functional assays.
References
- 1. One peptide, two topologies: structure and interconversion dynamics of human this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topological isomers of human this compound: interconversion between biologically active and inactive isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prothis compound and proguanylin: purification from colon, structure, and modulation of bioactivity by proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Uroguanylin Knockout (KO) Mouse Phenotypes
This technical support center is designed for researchers, scientists, and drug development professionals working with uroguanylin knockout (KO) mouse models. It provides troubleshooting guidance and frequently asked questions (FAQs) to address unexpected phenotypes and experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype of a this compound knockout (Ugn KO) mouse?
A1: this compound (Ugn) knockout mice exhibit several well-characterized phenotypes, although variability exists. The most consistently reported findings include:
-
Hypertension: Ugn KO mice often display a modest but significant increase in mean arterial blood pressure.[1][2][3][4][5][6][7] This can be independent of dietary salt intake.[4]
-
Impaired Natriuretic Response: These mice show a diminished ability to excrete an oral salt load, pointing to a disruption in the gut-kidney signaling axis for sodium homeostasis.[1][2][3][4][5][6]
-
Altered Intestinal Function: The intestine of Ugn KO mice may exhibit reduced fluid and ion secretion.[1][2] This is due to the loss of this compound's activation of the guanylate cyclase C (GC-C) receptor, which leads to decreased cGMP levels in the small intestine.[3][4][6]
Q2: I am not observing the reported hypertensive phenotype in my Ugn KO mice. What could be the reason?
A2: A lack of a clear hypertensive phenotype can be attributed to several factors:
-
Genetic Background: The genetic background of the mouse strain significantly influences the penetrance of cardiovascular phenotypes.[1] Most this compound knockout models are on a mixed C57BL/6 and 129-strain background, and differences in modifier genes can affect blood pressure regulation.[1] It is critical to use littermate wild-type controls on an identical genetic background.
-
Blood Pressure Measurement Technique: The method used for blood pressure measurement is crucial.[1] Telemetric monitoring is the gold standard for obtaining continuous and accurate readings in conscious, unrestrained mice.[1] Tail-cuff methods can be less reliable and may require extensive acclimatization of the animals.[3]
-
Age and Sex: The hypertensive phenotype may be age-dependent. Ensure you are comparing age-matched cohorts. Sex can also be a factor in metabolic and cardiovascular phenotypes.[8]
Q3: My Ugn KO mice do not show any significant difference in body weight or food intake compared to wild-type controls. Is this normal?
A3: Yes, this is a frequently encountered situation. The metabolic phenotype of Ugn and GC-C KO mice is highly variable.[1] Here are potential reasons for the lack of a metabolic phenotype:
-
Diet Composition: A standard chow diet may not be sufficient to unmask a metabolic phenotype.[1] Challenging the mice with a high-fat diet (HFD) is often necessary to reveal differences in weight gain, adiposity, and glucose tolerance.[1]
-
Gut Microbiome: The gut microbiota is a critical factor influencing metabolism.[1] Differences in the gut microbiome composition between facilities or even cages can lead to divergent metabolic outcomes.[1]
-
Central Nervous System Effects: this compound has been shown to act on the hypothalamus to regulate satiety.[9][10][11] The absence of a whole-body metabolic phenotype might be due to compensatory mechanisms or the specific experimental conditions not being conducive to revealing this central effect. Chronic central infusion of this compound has been shown to reduce weight gain in obese mice, an effect that might not be apparent in standard knockout models without specific challenges.[12]
-
Age of the Mice: Metabolic phenotypes may become more pronounced as the mice age.[1]
Q4: What is the role of guanylin (B122020) in this compound KO mice?
A4: Guanylin is a closely related peptide that also signals through the GC-C receptor.[1][13] In Ugn KO mice, guanylin may partially compensate for the loss of this compound, especially in the colon where guanylin is more abundantly expressed.[1] This compensation could explain the lack of a more severe intestinal phenotype in some studies.[1] Unexpectedly, Ugn KO mice have been shown to have severely reduced or absent levels of guanylin prohormone, suggesting that this compound may play a role in regulating guanylin expression.[4][6]
Troubleshooting Guides
Issue 1: Inconsistent Results in Metabolic Phenotyping
-
Problem: Significant variability in body weight, food intake, and glucose tolerance between different cohorts of Ugn KO mice.[1]
-
Potential Causes and Troubleshooting Steps:
-
Dietary Composition:
-
Gut Microbiome:
-
Action: Co-house experimental and control mice from a young age to help normalize gut microbiota. Consider 16S rRNA sequencing of fecal samples to assess for major differences.[1]
-
Rationale: The gut microbiome significantly impacts energy metabolism.
-
-
Genetic Background:
-
Action: Ensure that the Ugn KO mice have been backcrossed to a congenic background for a sufficient number of generations. Always use littermate controls.
-
Rationale: A mixed genetic background introduces variability that can mask or alter phenotypes.[1]
-
-
Age:
-
Action: Use age-matched animals for all experimental groups.
-
Rationale: Metabolic parameters change with age, and phenotypes may only become apparent in older mice.[1]
-
-
Issue 2: No Difference in Natriuretic Response or Intestinal Fluid Secretion
-
Problem: No significant difference in the natriuretic response to a salt load or in intestinal fluid secretion between Ugn KO and wild-type mice.
-
Potential Causes and Troubleshooting Steps:
-
Oral Salt Load Protocol:
-
Action: Ensure the oral gavage volume and salt concentration are appropriate for the mouse's body weight. A typical protocol involves an oral gavage of a 1% NaCl solution. Collect urine in metabolic cages for a defined period (e.g., 4-6 hours) post-gavage and measure sodium excretion.[1]
-
Rationale: An insufficient salt challenge may not be adequate to reveal an impaired natriuretic response.[1]
-
-
Ussing Chamber Technique:
-
Action: Carefully dissect and mount the intestinal tissue to ensure its viability. Ensure proper oxygenation and temperature control of the bathing solution.
-
Rationale: The Ussing chamber experiment is sensitive to tissue handling and experimental conditions.
-
-
Compensatory Mechanisms:
-
Action: Measure guanylin expression levels in the colon to assess potential compensation.
-
Rationale: Guanylin can compensate for the loss of this compound in the intestine, potentially masking the phenotype.[1]
-
-
Data Presentation
Table 1: Summary of Expected Phenotypes in this compound Knockout (Ugn-/-) Mice
| Parameter | Wild-Type (WT) | This compound KO (Ugn-/-) | Key Findings | Reference(s) |
| Mean Arterial Blood Pressure | Normal | Increased | This compound is implicated in blood pressure regulation. | [3][4][5][6] |
| Natriuretic Response to Enteral NaCl Load | Normal | Impaired | Demonstrates the role of this compound in the enteric-renal axis for sodium excretion. | [3][4][5][6] |
| Intestinal cGMP Levels (Proximal Jejunum) | Higher | ~2.5-fold lower | Confirms the disruption of the this compound/GC-C signaling pathway in the small intestine. | [3][6] |
| Intestinal cGMP Levels (Ileum) | Higher | >5-fold lower | Significant disruption of this compound signaling in the ileum. | [3][6] |
| Guanylin Prohormone Levels (Intestine) | Present | Severely reduced or absent | Suggests a regulatory role of this compound on guanylin expression. | [4][6] |
Table 2: Metabolic Phenotype Variability in GC-C Knockout (Gucy2c-/-) Mice on Different Diets
| Sex | Genotype | Diet | Daily Food Intake (g) (Mean ± SEM) |
| Female | Gucy2c+/+ | Mouse Chow | 2.8 ± 0.1 |
| Female | Gucy2c–/– | Mouse Chow | 3.5 ± 0.1 |
| Male | Gucy2c+/+ | Mouse Chow | 3.6 ± 0.1 |
| Male | Gucy2c–/– | Mouse Chow | 4.4 ± 0.1 |
| Female | Gucy2c+/+ | High-Calorie | 2.5 ± 0.1 |
| Female | Gucy2c–/– | High-Calorie | 3.0 ± 0.1 |
| Male | Gucy2c+/+ | High-Calorie | 3.2 ± 0.1 |
| Male | Gucy2c–/– | High-Calorie | 4.0 ± 0.1 |
Source: Adapted from Valentino et al., 2011, The Journal of Clinical Investigation.[8]
Mandatory Visualization
Experimental Protocols
Protocol 1: Oral Salt Load and Natriuresis Measurement
-
Acclimation: House mice individually in metabolic cages for at least 24 hours to acclimate.[1]
-
Baseline Urine Collection: Collect urine for a 4-hour baseline period.[1]
-
Oral Salt Load: Administer an oral gavage of a 1% NaCl solution. The volume should be appropriate for the mouse's body weight.
-
Post-Gavage Urine Collection: Immediately following the gavage, collect urine for a 4-6 hour period.[1]
-
Analysis: Measure the volume of the collected urine. Determine the sodium concentration in the urine samples using a flame photometer or ion-selective electrodes to calculate total sodium excretion.[2]
Protocol 2: Ussing Chamber Analysis of Intestinal Ion Transport
-
Tissue Preparation: Euthanize the mouse and immediately excise a segment of the desired intestinal region (e.g., jejunum).[2] Place the segment in ice-cold, oxygenated Ringer's solution.
-
Mounting: Open the intestinal segment along the mesenteric border and mount it in an Ussing chamber, separating the mucosal and serosal sides.[2]
-
Bathing Solution: Bathe both sides of the tissue with Krebs-Ringer bicarbonate solution, maintained at 37°C and bubbled with 95% O2/5% CO2.[1]
-
Electrophysiological Measurements: Short-circuit the epithelium to zero potential difference and measure the short-circuit current (Isc), which is an indicator of net ion transport.
-
This compound Stimulation: After a stable baseline Isc is achieved, add this compound to the mucosal bathing solution and record the change in Isc.
Protocol 3: Genotyping of this compound Knockout Mice by PCR
-
DNA Extraction: Obtain a small (1-2 mm) tail biopsy from each mouse. Extract genomic DNA using a standard lysis buffer with Proteinase K, followed by heat inactivation.[2]
-
PCR Amplification: Perform PCR using primers that flank the targeted region of the this compound gene and a third primer specific to the inserted construct (e.g., neomycin resistance cassette). This allows for the differentiation of wild-type, heterozygous, and homozygous knockout alleles based on the size of the PCR products.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel to visualize the different band sizes corresponding to the different genotypes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. JCI - this compound knockout mice have increased blood pressure and impaired natriuretic response to enteral NaCl load [jci.org]
- 5. Synergistic Effect of this compound and D1 Dopamine Receptors on Sodium Excretion in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Guanylin and this compound are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A this compound-GUCY2C endocrine axis regulates feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Action in the Brain Reduces Weight Gain in Obese Mice via Different Efferent Autonomic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
cross-reactivity issues with guanylin in uroguanylin immunoassays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding cross-reactivity and other issues encountered with uroguanylin immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of cross-reactivity in a this compound immunoassay?
A1: The main sources of cross-reactivity in this compound immunoassays are structurally similar peptides. Due to homology in the amino acid sequence, antibodies developed for this compound may also bind to:
-
Guanylin (B122020) : As another member of the guanylin peptide family, it shares significant structural similarities with this compound.[1][2][3]
-
Pro-uroguanylin and Pro-guanylin : These are the precursor forms of this compound and guanylin. Depending on the specific epitope the antibodies recognize, cross-reactivity with these larger, unprocessed forms can occur.[1][3]
-
Bacterial Heat-Stable Enterotoxins (STa) : Produced by enterotoxigenic E. coli, these toxins are molecular mimics of guanylin and this compound and can exhibit cross-reactivity.[1][3]
The degree of cross-reactivity can differ significantly between various antibody lots and assay formats.[1]
Q2: My this compound ELISA kit datasheet claims "no significant cross-reactivity." Can I rely on this?
A2: While manufacturers aim for high specificity, such claims should be interpreted with caution. This is often based on testing against a limited panel of related molecules.[1] It is best practice for researchers to empirically validate the specificity of a new kit in their own laboratory with their specific sample matrix.[1]
Q3: How can I assess the specificity of my anti-uroguanylin antibody?
A3: Several methods can be used to assess the specificity of your antibody:
-
Peptide Competition/Adsorption : Pre-incubating the antibody with a surplus of purified this compound peptide should eliminate the signal in your assay. Conversely, pre-incubation with guanylin or pro-uroguanylin can determine the degree of cross-reactivity.[3]
-
Western Blotting : A specific antibody should identify a single band at the expected molecular weight for this compound. The presence of multiple bands could indicate non-specific binding or cross-reactivity.[3]
-
Analysis of Knockout/Knockdown Samples : The most definitive validation method involves testing the antibody on samples from a this compound knockout or knockdown model, where the signal should be absent.[2][3]
Q4: Why is pH a critical factor in assays involving this compound?
A4: The biological activity of this compound is highly dependent on pH. This compound shows significantly greater potency in acidic conditions (pH 5.0-6.0), while the related peptide, guanylin, is more active in alkaline environments (pH 7.0-8.0).[4][5] This pH sensitivity is due to changes in the binding affinity of these peptides to their receptor, guanylate cyclase C (GC-C).[5][6] Therefore, maintaining precise and consistent pH control of buffers is crucial for accurate and reproducible results.[4]
Troubleshooting Guides
Issue 1: Suspected Cross-Reactivity with Structurally Similar Peptides
-
Symptoms :
-
Troubleshooting Workflow :
Workflow for troubleshooting suspected cross-reactivity.
Issue 2: High Background / High Non-Specific Binding
-
Symptoms : High optical density (OD) readings in blank or zero-standard wells.
-
Troubleshooting Steps :
| Probable Cause | Recommended Solution |
| Insufficient Washing | Increase the number or volume of wash steps. Ensure complete aspiration of the supernatant after each wash.[7] |
| High Antibody Concentration | Titrate the primary and/or secondary antibody to determine the optimal concentration. High concentrations can lead to non-specific binding.[2] |
| Cross-reactivity | The antibody may be binding to other molecules in the sample matrix. Use a more specific antibody or perform a peptide competition assay to confirm.[7] |
| Inadequate Blocking | Ensure you are using an adequate blocking step with an appropriate blocking agent (e.g., BSA, normal serum).[2] |
| Contaminated Reagents | Prepare fresh buffers and ensure all reagents are of high quality and stored properly.[7] |
Issue 3: Weak or No Signal
-
Symptoms : Low OD readings for all samples and standards.[1]
-
Troubleshooting Steps :
| Probable Cause | Recommended Solution |
| Incorrect Reagent Preparation or Omission | Double-check all reagent dilutions and ensure they were added in the correct order as per the protocol.[1][8] |
| Expired or Improperly Stored Reagents | Verify the expiration dates of all kit components and ensure they have been stored at the recommended temperatures.[1][8] |
| Inactive Enzyme Conjugate | Ensure the substrate is appropriate for the enzyme and that no inhibiting agents are present in the buffers.[1] |
| Sample Degradation | This compound is a peptide and susceptible to degradation. Ensure proper sample collection, handling, and storage. Avoid repeated freeze-thaw cycles.[8][9] |
| Sample Analyte Concentration Below Detection Limit | Concentrate the sample or use a more sensitive assay kit.[8][9] |
Issue 4: High Variability (Poor Precision)
-
Symptoms : High coefficient of variation (%CV) between replicate wells.[1]
-
Troubleshooting Steps :
| Probable Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and fresh tips for each sample and reagent. Ensure consistent pipetting technique.[1][10] |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the wells.[1][10] |
| Plate Inconsistency (Edge Effects) | Ensure even temperature across the plate during incubations. Avoid using the outermost wells or surround the plate with a water-filled moat.[1][10] |
| Lot-to-Lot Variability | If using a new kit lot, validate its performance with previously tested samples or quality controls.[1] |
Quantitative Data Summary
Comprehensive cross-reactivity data for specific this compound immunoassay kits is not always readily available from manufacturers.[1] However, the pH of the experimental environment significantly impacts the biological activity and receptor binding affinity of this compound and guanylin.
| Peptide | Optimal pH for Activity | Potency Comparison at pH 5.0 | Potency Comparison at pH 8.0 |
| This compound | Acidic (5.0-6.0)[4][5] | 100-fold more potent than guanylin[6][11] | 3-fold less potent than guanylin[11] |
| Guanylin | Alkaline (7.0-8.0)[4][5] | 100-fold less potent than this compound[6][11] | 3-fold more potent than this compound[11] |
Note: Potency is inversely related to the concentration required to elicit a response.
Detailed Experimental Protocols
Protocol 1: Spike and Recovery
-
Preparation : Prepare two sets of aliquots from your sample matrix.
-
Spiking :
-
In the first set, "spike" in a known concentration of purified this compound standard.
-
In the second set, spike in a known concentration of the potential cross-reactant (e.g., guanylin).
-
-
Assay : Assay both sets of spiked samples along with an unspiked (neat) sample.
-
Calculation : Calculate the percent recovery for each spike. A recovery significantly different from 100% for the cross-reactant spike indicates interference.[1]
Protocol 2: Competitive ELISA for Cross-Reactivity Assessment
-
Coating : Coat the ELISA plate with a fixed amount of this compound.
-
Pre-incubation : Pre-incubate the anti-uroguanylin antibody with varying concentrations of either unlabeled this compound (as a standard curve) or the potential cross-reactant.[1]
-
Incubation : Add this mixture to the wells and proceed with the ELISA protocol.
-
Analysis : A potent cross-reactant will compete with the coated this compound for antibody binding, leading to a lower signal. The concentration of the cross-reactant that causes 50% inhibition (IC50) can be used to quantify the degree of cross-reactivity.[1]
Protocol 3: Peptide Competition Assay for Western Blotting
-
Antibody Preparation : Dilute the primary anti-uroguanylin antibody in two separate tubes. To one tube, add the immunizing peptide at a 10-fold molar excess and incubate for 1 hour at room temperature.[3]
-
Incubation : Incubate one membrane with the antibody alone and a second membrane with the antibody-peptide mixture overnight at 4°C.[3]
-
Washing and Detection : Proceed with standard western blot washing and secondary antibody incubation steps.
-
Analysis : The specific band for this compound should be significantly reduced or disappear on the membrane incubated with the antibody-peptide mixture, while non-specific bands will remain.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pnas.org [pnas.org]
Technical Support Center: Optimizing Uroguanylin Immunohistochemistry
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize fixation methods and troubleshoot common issues encountered during uroguanylin immunohistochemistry (IHC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of weak or no staining for this compound?
A1: Weak or no staining is often due to the masking of the this compound epitope by the fixation process, particularly with formalin-based fixatives.[1][2] Formalin creates methylene (B1212753) bridges that cross-link proteins, which can hide the antigenic site from the primary antibody.[1] To resolve this, an antigen retrieval step is crucial.[1][3] Other potential causes include improper antibody dilution, insufficient incubation times, or the use of an antibody not validated for the target species.[4][5]
Q2: How does over-fixation affect this compound IHC results?
A2: Over-fixation, especially with formalin, can lead to excessive cross-linking of proteins, which masks the this compound antigen and can also increase non-specific background staining.[6][7] It is recommended to adhere to standardized fixation times, typically not exceeding 24 hours, to prevent epitope masking that may be difficult to reverse even with antigen retrieval.[7]
Q3: Can I use a fixative other than formalin for this compound IHC?
A3: Yes, while 10% neutral buffered formalin is widely used, other fixatives can be employed.[8] Alcohol-based fixatives, like ethanol (B145695), may better preserve antigenicity but might result in suboptimal morphological preservation compared to formalin.[9] If you are investigating phosphorylated proteins, ice-cold methanol (B129727) or ethanol is often recommended.[9] The choice of fixative should be optimized for your specific antibody and tissue type.[10]
Q4: What is the purpose of antigen retrieval and which method is best for this compound?
A4: Antigen retrieval is a technique used to unmask epitopes that have been altered by fixation.[2] For formalin-fixed, paraffin-embedded tissues, Heat-Induced Epitope Retrieval (HIER) is the most common and generally more successful method compared to Protease-Induced Epitope Retrieval (PIER).[2] For this compound, HIER using a citrate (B86180) buffer with a pH of 6.0 is frequently recommended.[4][11] The heating method (microwave, pressure cooker, or water bath), temperature, and duration should be optimized for your specific experimental conditions.[2][3]
Q5: Why am I seeing high background staining in my this compound IHC?
A5: High background staining can stem from several factors, including:
-
Over-fixation: As mentioned, this can increase non-specific staining.[6]
-
Inadequate blocking: Insufficient blocking can lead to non-specific binding of primary or secondary antibodies.[6] Using normal serum from the species in which the secondary antibody was raised is a common and effective blocking strategy.[6]
-
High antibody concentration: Both primary and secondary antibody concentrations should be optimized to reduce non-specific binding.[5][12]
-
Endogenous enzyme activity: If using an HRP-conjugated detection system, endogenous peroxidases in the tissue can lead to false-positive signals. This can be addressed by a quenching step with hydrogen peroxide.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Weak Staining | Epitope masking due to formalin fixation. | Optimize Heat-Induced Epitope Retrieval (HIER) with citrate buffer (pH 6.0). Experiment with heating time and temperature.[3][4] |
| Primary antibody concentration is too low. | Perform a titration experiment to determine the optimal antibody concentration.[13] | |
| Improper fixation. | Ensure fixation time in 10% neutral buffered formalin does not exceed 24 hours.[7] Consider alternative fixatives if the issue persists.[8] | |
| High Background Staining | Over-fixation of tissue. | Reduce fixation time.[6] |
| Primary or secondary antibody concentration is too high. | Titrate antibodies to find the optimal dilution that maximizes specific signal and minimizes background.[5][12] | |
| Inadequate blocking. | Use a blocking solution containing normal serum from the same species as the secondary antibody.[6] | |
| Non-Specific Staining | Cross-reactivity of the secondary antibody. | Run a negative control without the primary antibody. If staining persists, the secondary antibody is likely binding non-specifically.[4] Consider using a pre-adsorbed secondary antibody.[5] |
| Endogenous biotin (B1667282) or enzyme activity. | If using a biotin-based detection system, use an avidin/biotin blocking kit.[5] For HRP-based detection, quench endogenous peroxidase activity with 3% H2O2.[4] | |
| False Positive Staining | Issues with the HRP conjugate in the detection system. | Some commercial HRP conjugates have been shown to cause false-positive results.[14][15] If suspected, try a different detection system or HRP conjugate. |
| Misinterpretation of staining in benign structures. | Certain benign tissues can mimic cancer. It's important to be aware of these mimics. For example, in the prostate, adenosis can be mistaken for cancer.[16] |
Experimental Protocols
Protocol 1: this compound IHC on Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
This protocol provides a general guideline for the immunohistochemical staining of this compound in FFPE tissues.
1. Deparaffinization and Rehydration:
- Immerse slides in two changes of xylene for 5 minutes each.[4]
- Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.[4]
- Rinse with deionized water.[4]
2. Antigen Retrieval (HIER):
- Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).[4]
- Heat the slides in a microwave or pressure cooker to 95-100°C for 10-20 minutes.[4]
- Allow slides to cool to room temperature in the buffer.[4]
- Wash slides with PBS.[4]
3. Immunohistochemical Staining:
- Incubate sections with 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.[4]
- Wash with PBS.[4]
- Apply a blocking solution (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature.[4]
- Drain the blocking solution and apply the primary anti-uroguanylin antibody diluted in PBS. Incubate overnight at 4°C.[4] Note: The optimal antibody dilution must be determined empirically.[4]
- Wash slides with PBS.[4]
- Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[4]
- Wash with PBS.[4]
- Apply ABC reagent and incubate for 30 minutes at room temperature.[4]
- Wash with PBS.[4]
- Apply DAB substrate and incubate until the desired brown color develops (typically 2-10 minutes), monitoring under a microscope.[4]
- Stop the reaction by rinsing with deionized water.[4]
4. Counterstaining and Mounting:
- Counterstain with hematoxylin (B73222) for 1-2 minutes.[4]
- "Blue" the sections in running tap water.[4]
- Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).[4]
- Clear in xylene and mount with a permanent mounting medium.[4]
Visualizations
Caption: this compound signaling pathway in intestinal epithelial cells.[17]
Caption: General workflow for this compound immunohistochemistry.[4]
References
- 1. rockland.com [rockland.com]
- 2. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 3. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. bma.ch [bma.ch]
- 6. benchchem.com [benchchem.com]
- 7. Sample preparation | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Immunohistochemistry (IHC) Fixation (Formalin vs Alcohol) [bio-techne.com]
- 10. Fixation Strategies and Formulations | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Antigen retrieval technique utilizing citrate buffer or urea solution for immunohistochemical demonstration of androgen receptor in formalin-fixed paraffin sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. documents.cap.org [documents.cap.org]
- 14. researchgate.net [researchgate.net]
- 15. False-positive results in diagnostic immunohistochemistry are related to horseradish peroxidase conjugates in commercially available assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histopathological false-positive diagnoses of prostate cancer in the age of immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Uroguanylin-Induced cGMP Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in uroguanylin-induced cyclic guanosine (B1672433) monophosphate (cGMP) assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound-induced cGMP production?
A1: this compound is a peptide hormone that binds to and activates the guanylate cyclase C (GC-C) receptor, a transmembrane protein primarily expressed on the apical surface of intestinal epithelial cells.[1][2] This binding event stimulates the receptor's intracellular guanylate cyclase catalytic domain, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[1][3][4] The resulting accumulation of intracellular cGMP mediates various physiological responses, including the regulation of intestinal fluid and electrolyte balance.[1][2][5]
Q2: Which cell lines are most suitable for this compound-induced cGMP assays?
A2: The human colon adenocarcinoma cell line, T84, is the most established and commonly used model for these assays due to its high and consistent expression of the GC-C receptor.[1][6] Other suitable cell lines that endogenously express GC-C include Caco-2 (human colon adenocarcinoma) and opossum kidney (OK) cells.[6] The choice of cell line should be based on the specific research question and the known expression levels of the GC-C receptor.[6]
Q3: What are the most critical parameters that affect the reproducibility of cGMP measurements?
A3: Several factors can significantly impact the reproducibility of this compound-induced cGMP assays:
-
Assay Buffer pH: this compound's activity is highly pH-dependent. It is significantly more potent in acidic conditions (optimal around pH 5.0-5.5), while the related peptide guanylin (B122020) is more potent in alkaline conditions (pH 7.0-8.0).[3][6][7][8]
-
Cell Culture Conditions: The passage number, confluency, and overall health of the cells can affect GC-C receptor expression and signaling capabilities.[6][8] It is critical to standardize all cell culture procedures.[6]
-
Peptide Integrity: The purity, storage, and handling of the this compound peptide are crucial. Improper handling can lead to degradation or conformational changes, reducing its biological activity.[6][8]
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cGMP.[6] Inhibiting these enzymes with agents like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) is essential for achieving a robust and measurable signal.[1][2][6]
-
Technical Variability: Inconsistent pipetting, incubation times, and temperature fluctuations can introduce significant variability.[6][8]
This compound Signaling Pathway
The diagram below illustrates the signaling cascade initiated by this compound binding to its receptor, Guanylate Cyclase C (GC-C), leading to the production of cGMP.
Caption: this compound signaling pathway leading to cGMP production.
Troubleshooting Guide
This guide addresses common problems, their potential causes, and recommended solutions to achieve consistent and reliable results.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low cGMP Signal | 1. Incorrect Assay Buffer pH: this compound is inactive or has low potency at neutral/alkaline pH.[3][6][8] | 1. Verify and optimize buffer pH. Ensure the stimulation buffer is acidic (pH 5.0-5.5). Use a non-bicarbonate buffer system (e.g., MES) to maintain stable acidic conditions.[3] |
| 2. Degraded/Inactive this compound Peptide: Improper storage (e.g., multiple freeze-thaw cycles) has compromised the peptide.[3][6] | 2. Use a fresh, properly stored aliquot of this compound. Aliquot the peptide upon receipt and store at -20°C or -80°C. Confirm its activity with a positive control.[3][6] | |
| 3. Insufficient PDE Inhibition: cGMP is being rapidly degraded by phosphodiesterases (PDEs).[6] | 3. Ensure effective PDE inhibition. Include a PDE inhibitor (e.g., 1 mM IBMX) in both the pre-incubation and stimulation steps.[1][2][6] | |
| 4. Low GC-C Receptor Expression: Cell line has low receptor levels, or expression has decreased with high passage numbers.[6] | 4. Use a low-passage cell line known to express high levels of GC-C (e.g., T84). [6] Confirm expression via RT-qPCR or Western blot if issues persist.[3] | |
| High Variability Between Replicate Wells | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.[6] | 1. Ensure a homogenous single-cell suspension before seeding. Mix thoroughly and visually inspect plates for even cell distribution.[6] |
| 2. Pipetting Errors: Inaccurate dispensing of this compound, IBMX, or lysis buffer.[6] | 2. Use calibrated pipettes and proper technique. For small volumes, use a multi-channel pipette to improve consistency across a plate.[6] | |
| 3. Edge Effects: Increased evaporation from wells on the perimeter of the plate.[6] | 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile buffer or media to maintain humidity.[6] | |
| Inconsistent Results Between Experiments | 1. Variations in Cell Culture: Differences in cell passage number, confluency at the time of the assay, or media composition.[6][8] | 1. Standardize all cell culture procedures. Use cells within a defined passage range and at a consistent confluency (e.g., 80-90%).[1][6] |
| 2. Reagent Lot-to-Lot Variability: Differences between lots of this compound, serum, media, or the cGMP immunoassay kit.[6][9] | 2. Test new lots of critical reagents against the old lot to ensure consistency. When possible, purchase larger batches to minimize lot changes.[6] | |
| 3. Inconsistent Incubation Times: Variations in the timing of pre-incubation or stimulation steps.[6][8] | 3. Use a precise timer and a consistent workflow for all plates. Process one plate at a time to ensure timing is identical.[6] | |
| Dose-Response Curve Shifted or Inconsistent | 1. Incorrect pH: Assay buffer pH is outside the optimal acidic range for this compound.[8] | 1. Re-validate the pH of all buffers. An insufficiently acidic buffer will shift the curve to the right (lower potency).[8] |
| 2. Peptide Degradation: Proteases in the culture medium or secreted by cells are degrading the this compound.[8] | 2. Consider adding protease inhibitors to the assay buffer. | |
| 3. Receptor Desensitization: Prolonged exposure or excessively high concentrations of this compound can lead to a blunted response.[8] | 3. Optimize the incubation time. Ensure the stimulation period is long enough to generate a signal but short enough to avoid desensitization (e.g., 15-30 minutes).[6][8] |
pH-Dependent Activity of Guanylin Peptides
The potency of this compound and the related peptide guanylin are differentially affected by pH. This is a critical factor to control for consistent results.
| Peptide | Potency at Acidic pH (≈5.0) | Potency at Alkaline pH (≈8.0) | Reference |
| This compound | High | Low | [7][10][11] |
| Guanylin | Low | High | [7][10][11] |
Table based on data from T84 cell cGMP accumulation assays. Potency is inversely related to the concentration required to elicit a half-maximal response (EC50).
Experimental Protocols
This compound-Induced cGMP Accumulation Assay in T84 Cells
This protocol provides a generalized procedure for measuring cGMP accumulation in the T84 human colon carcinoma cell line.
Materials:
-
24-well or 96-well tissue culture plates[6]
-
Culture Medium: 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Assay Buffer: Serum-free medium (e.g., DMEM) buffered with 20-50 mM HEPES or MES to the desired acidic pH (e.g., 5.5).[3][6]
-
Synthetic human this compound[6]
-
Commercial cGMP immunoassay kit (ELISA or RIA)[6]
-
Protein assay kit (e.g., BCA)[1]
Procedure:
-
Cell Seeding and Culture:
-
Pre-incubation (PDE Inhibition):
-
This compound Stimulation:
-
Prepare serial dilutions of this compound in the assay buffer (at the optimized acidic pH) that also contains the PDE inhibitor.
-
Remove the pre-incubation buffer and immediately add the this compound solutions (or vehicle control) to the respective wells.[6]
-
Incubate for a defined period, typically 15-30 minutes, at 37°C.[1][6]
-
-
Reaction Termination and Cell Lysis:
-
cGMP Quantification:
-
Collect the cell lysates and centrifuge to pellet cellular debris.[8]
-
Quantify the cGMP concentration in the supernatants using a validated competitive immunoassay kit (e.g., ELISA), following the manufacturer's instructions.[1][6][8] The intensity of the signal is typically inversely proportional to the amount of cGMP in the sample.[1]
-
Normalize cGMP levels to the total protein concentration in each well, determined using a protein assay.[8]
-
General Experimental Workflow
The diagram below outlines the sequential steps of a typical this compound-induced cGMP accumulation assay.
Caption: General workflow for a this compound-induced cGMP assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
difficulties in translating in vitro uroguanylin findings to in vivo models
Here is the Technical Support Center for researchers working with uroguanylin.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers navigate the complexities of translating in vitro findings on this compound to in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a peptide hormone that primarily acts by binding to and activating the guanylate cyclase C (GC-C) receptor.[1][2] This receptor is found on the apical membrane of epithelial cells in the intestine and kidney.[3][4] Activation of GC-C catalyzes the conversion of GTP to cyclic GMP (cGMP), which acts as a second messenger.[1][5] In the intestine, increased cGMP leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), promoting chloride and bicarbonate secretion into the lumen, which in turn drives water secretion.[1][5]
Q2: My in vitro results in intestinal cells (T84, Caco-2) show a clear cGMP-dependent response. Why are the effects I see in my in vivo kidney models inconsistent with this?
A2: This is a common and significant challenge. The discrepancy arises because this compound can signal through pathways that are independent of the GC-C receptor, particularly in the kidney.[5][6] Studies using GC-C knockout mice have shown that this compound can still induce significant natriuresis (sodium excretion) and kaliuresis (potassium excretion).[7][8][9] This strongly indicates the presence of an alternative signaling mechanism in the kidney, which may involve a pertussis toxin-sensitive G-protein-coupled receptor.[5][9] Therefore, relying solely on in vitro models that primarily express the GC-C pathway can be misleading for predicting renal outcomes.
Q3: I observe a potent effect with this compound in my cell culture, but when I administer it orally in vivo, the effect is weak or absent. What could be the issue?
A3: This issue likely stems from peptide stability and degradation. While this compound is more resistant to degradation than its sister peptide, guanylin (B122020), it can still be broken down by proteases in the gastrointestinal tract.[10] When administered orally, guanylin often shows no effect in vivo because it is susceptible to chymotrypsin, whereas this compound retains its activity.[10]
Troubleshooting Steps:
-
Check Peptide Integrity: Ensure your peptide is stored correctly (lyophilized at -20°C or -80°C) and reconstituted in a suitable sterile buffer to avoid degradation.[7]
-
Consider Administration Route: Oral administration is the most challenging. For initial in vivo studies, consider intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection to bypass the harsh GI environment and ensure bioavailability.[7]
-
Formulation: For in vivo experiments, the formulation can impact stability. Simple saline is common, but excipients may be needed for longer-term studies.[7]
Q4: How critical is pH when studying this compound?
A4: The pH of the experimental environment is a critical and often overlooked variable. The biological activity of this compound is highly pH-dependent. This compound is significantly more potent at an acidic pH (around 5.0), which is characteristic of the upper small intestine.[5][11] In contrast, the related peptide guanylin is more potent at an alkaline pH (around 8.0).[5][11] This differential activity is due to pH-dependent changes in the affinity of the peptides for the GC-C receptor.[11] An in vitro experiment conducted at a standard physiological pH of 7.4 may not accurately reflect the peptide's activity in specific microenvironments in vivo.
Q5: Are there different forms of this compound in vivo that I should be aware of?
A5: Yes. This compound is synthesized as a larger precursor molecule, pre-pro-uroguanylin, which is processed to pro-uroguanylin.[5] This inactive prohormone is the primary circulating form found in the blood.[12][13] It must be cleaved to release the smaller, active this compound peptide to bind to its receptor.[5][12] When you use synthetic active this compound in an in vitro assay, you are bypassing this crucial in vivo activation step. The mechanisms and locations of this cleavage process in living systems can add another layer of regulation not present in cell culture models.
Data Presentation: Comparative Tables
Table 1: pH-Dependent Activity of this compound vs. Guanylin on T84 Cells (in vitro)
| Peptide | Parameter | Potency at pH 5.0 | Potency at pH 8.0 | Reference |
| This compound | cGMP Accumulation (EC₅₀) | More Potent | Less Potent | [11] |
| Guanylin | cGMP Accumulation (EC₅₀) | Less Potent | More Potent | [11] |
| This compound | Receptor Binding (Kᵢ) | ~0.19 nM (High Affinity) | ~0.14 nM (High Affinity) | [11] |
This table summarizes the differential, pH-dependent effects of this compound and guanylin on cGMP production and receptor binding in the T84 human colon carcinoma cell line.
Table 2: Comparison of Experimental Systems for this compound Research
| Feature | In Vitro System (e.g., T84/Caco-2 Cells) | In Vivo System (e.g., Mouse Model) | Key Translation Difficulty |
| Signaling Pathways | Primarily GC-C / cGMP dependent.[1] | GC-C / cGMP dependent (intestine) AND GC-C independent (kidney).[6][8] | Presence of alternate, organ-specific signaling pathways in vivo. |
| Peptide Stability | High; peptide applied directly in stable media. | Low; subject to enzymatic degradation (proteases) and clearance.[10] | Peptide may be degraded in vivo before reaching the target site. |
| pH Environment | Controlled and constant (e.g., pH 7.4). | Dynamic and variable (e.g., acidic in stomach/duodenum, alkaline in distal intestine).[5] | pH-dependent activity of this compound may not be captured in vitro. |
| Bioavailability | 100% (direct application). | Variable; depends heavily on administration route (oral, IV, IP, SC).[7] | Results depend on getting sufficient peptide to the target tissue. |
| Metabolism | Absent; active peptide is used directly. | Active; involves cleavage of inactive pro-hormone to active peptide.[12] | Bypasses an important regulatory step that occurs in vivo. |
| Systemic Factors | Absent. | Present; influence of diet, other hormones, and disease states (e.g., inflammation).[14] | The complexity of a whole organism can modulate the response. |
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: this compound signaling pathways in target cells.
Experimental Workflow
Caption: A typical workflow for translating this compound research.
Logical Relationships of Discrepancies
Caption: Primary factors causing in vitro/in vivo discrepancies.
Key Experimental Protocols
Protocol 1: In Vitro cGMP Accumulation Assay
This assay quantifies the intracellular production of cGMP in response to this compound stimulation in a cell line like T84 or Caco-2.[1]
-
Cell Culture: Culture human colon carcinoma T84 cells to confluency on permeable supports or in multi-well plates.
-
Pre-incubation: Wash cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution) and pre-incubate for 10-15 minutes at 37°C in the presence of a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cGMP degradation.
-
Stimulation: Add varying concentrations of this compound to the cells. It is crucial to test at different pH levels (e.g., 5.5 and 8.0) to assess pH-dependent activity.[11] Incubate for the desired time (e.g., 30-40 minutes) at 37°C.
-
Lysis: Terminate the reaction by removing the media and lysing the cells with a lysis buffer (e.g., 0.1 M HCl or a buffer from a commercial kit).
-
Quantification: Measure the intracellular cGMP concentration in the cell lysates using a commercial cGMP Enzyme Immunoassay (EIA) kit, following the manufacturer’s instructions.
-
Analysis: Normalize cGMP levels to total protein content for each sample. Plot a dose-response curve to determine the EC₅₀.
Protocol 2: In Vivo Intestinal Fluid Secretion Assay (Mouse Model)
This assay, often called the suckling mouse assay, assesses the effect of this compound on intestinal fluid accumulation.[1][10]
-
Animal Preparation: Use suckling mice (2-4 days old). Separate pups from the mother 1-2 hours before the experiment to allow for gastric emptying.
-
Ligand Administration: Administer a known concentration of this compound (or vehicle control) orally via a fine gavage needle. The bacterial heat-stable enterotoxin (STa) is often used as a positive control.[10]
-
Incubation: Return the pups to a cage kept at a constant temperature (e.g., 30°C) for a set period (e.g., 2-4 hours).
-
Euthanasia & Dissection: Euthanize the animals via a humane method. Dissect the entire intestinal tract from the stomach to the cecum.
-
Measurement: Weigh the entire intestinal tract (gut weight) and the remaining carcass (carcass weight).
-
Analysis: Calculate the gut weight to carcass weight ratio. An increase in this ratio in the this compound-treated group compared to the vehicle group indicates fluid accumulation in the intestine.
Protocol 3: In Vivo Renal Function Assay (Mouse Model)
This protocol assesses the diuretic, natriuretic, and kaliuretic effects of this compound.[8]
-
Animal Preparation: Anesthetize adult mice. Cannulate the jugular vein for infusion and the bladder for urine collection.
-
Baseline Collection: Infuse a vehicle solution (e.g., sterile saline) and collect urine for a baseline period (e.g., 30-40 minutes) to establish a stable flow rate.[8]
-
Peptide Infusion: Switch the infusion to a solution containing a pharmacological dose of this compound. Continue collecting urine in timed intervals.
-
Sample Analysis: Measure the volume of urine collected during each period to determine the urine flow rate (diuresis). Analyze urine samples for sodium and potassium concentrations using a flame photometer or ion-selective electrodes to determine natriuresis and kaliuresis.
-
Blood Analysis: At the end of the experiment, a blood sample can be taken to measure plasma creatinine (B1669602) and assess if the glomerular filtration rate was affected.[8]
-
Data Analysis: Compare the urine flow rate and electrolyte excretion during this compound infusion to the baseline period. A time- and dose-dependent increase in these parameters indicates a positive renal effect.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Salt and water homeostasis: this compound is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Renal effects of this compound and guanylin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular effects of guanylin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of effects of this compound, guanylin, and Escherichia coli heat-stable enterotoxin STa in mouse intestine and kidney: evidence that this compound is an intestinal natriuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increases in guanylin and this compound in a mouse model of osmotic diarrhea are guanylate cyclase C-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gastrointestinal pain: unraveling a novel endogenous pathway through this compound/guanylate cyclase-C/cGMP activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Uroguanylin Degradation in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the degradation of uroguanylin in biological samples. Proper sample handling and experimental design are critical for obtaining accurate and reproducible results in this compound research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern in experimental studies?
A1: this compound is a peptide hormone crucial for regulating fluid and electrolyte balance, primarily in the intestines and kidneys.[1] Like other peptides, it is highly susceptible to degradation by proteases present in biological samples such as plasma, serum, and urine.[1] This degradation can lead to falsely low or undetectable levels of the hormone, resulting in inaccurate quantification and misinterpretation of experimental data.[1]
Q2: What is the primary form of this compound found in circulation?
A2: The predominant form of this compound in circulation is its inactive precursor, prothis compound.[1] This prohormone is converted to the active this compound peptide in target tissues.[1] When selecting an assay, it is important to know whether it detects the active form, the prohormone, or both.[1]
Q3: What are the main factors that contribute to the degradation of this compound in biological samples?
A3: Several factors can contribute to the degradation of this compound:
-
Proteases: Endogenous enzymes, such as serine proteases and metalloproteases, in biological fluids can rapidly break down this compound.[1]
-
Temperature: Elevated temperatures accelerate enzymatic degradation. Samples left at room temperature are particularly vulnerable.[1]
-
pH: this compound's stability and activity are pH-dependent. Acidic conditions (around pH 5.0) can enhance its activity and binding affinity, whereas alkaline environments may reduce its potency.[1][2]
-
Freeze-thaw cycles: Repeatedly freezing and thawing samples can cause protein denaturation and degradation.[1][3]
Q4: What immediate steps should be taken after sample collection to prevent this compound degradation?
A4: For optimal stability, collect samples directly into pre-chilled tubes that contain protease inhibitors.[1] It is crucial to keep the samples on ice and process them as quickly as possible. For blood samples, centrifugation to separate plasma should be carried out at a low temperature, such as 4°C.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of this compound.
Issue 1: Low or Undetectable this compound Levels
| Possible Cause | Recommended Solution |
| Proteolytic degradation during sample collection and processing. | 1. Collect samples in pre-chilled tubes containing a protease inhibitor cocktail.[1] 2. Process samples immediately on ice.[1] 3. Store samples at -80°C.[1] |
| Improper sample storage. | Avoid repeated freeze-thaw cycles by aliquoting samples before freezing.[1][3] |
| Low analyte concentration in samples. | The concentration of this compound in your samples may be below the detection limit of the assay.[3] Consider concentrating the samples or using a more sensitive assay. |
| Expired or improperly stored assay reagents. | Check the expiration dates of all kit components. Ensure reagents are stored at the correct temperatures (typically 2-8°C or -20°C).[3] |
| Incorrect incubation times or temperatures. | Strictly adhere to the incubation times and temperatures specified in the assay protocol.[3] |
Issue 2: High Variability Between Replicate Samples
| Possible Cause | Recommended Solution |
| Inconsistent sample handling. | Standardize the protocol for sample collection, processing, and storage to ensure all samples are treated identically.[1] |
| Partial degradation of this compound. | Add a broad-spectrum protease inhibitor cocktail to all samples immediately upon collection.[1] |
| Pipetting errors. | Ensure pipettes are properly calibrated and use correct pipetting techniques.[4] |
| Inconsistent temperature during incubation. | Ensure the incubator provides uniform heating and avoid stacking plates.[5] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Samples
| Condition | Stability | Recommendation |
| Room Temperature (20-25°C) | Very Poor (significant degradation within hours) | Avoid at all costs. Process samples on ice immediately.[1] |
| Refrigerated (4°C) | Poor to Moderate (degradation likely within 24 hours) | Suitable for short-term storage (a few hours) only with the addition of protease inhibitors.[1] |
| Frozen (-20°C) | Good | Suitable for short- to medium-term storage (weeks to months).[1] |
| Ultra-low Freezer (-80°C) | Excellent | Recommended for long-term storage (months to years).[1] |
Table 2: Effect of pH on this compound and Guanylin Activity
| Peptide | Parameter | Acidic pH (~5.0) | Alkaline pH (~8.0) | Fold Change (Acidic vs. Alkaline) | Reference |
| This compound | Binding Affinity (Ki) | ~10-fold higher affinity | Lower affinity | ~10x Increase | [2][6] |
| Biological Activity (cGMP) | Highly potent | Less potent | Substantial Increase | [2][7] | |
| Guanylin | Binding Affinity (Ki) | ~100-fold lower affinity | Higher affinity | ~100x Decrease | [2][6] |
| Biological Activity (cGMP) | Essentially inactive | More potent | Substantial Decrease | [2][7] |
Note: A lower inhibition constant (Ki) indicates a higher binding affinity.
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Plasma
Materials:
-
Pre-chilled EDTA tubes
-
Protease inhibitor cocktail
-
Ice
-
Refrigerated centrifuge (4°C)
-
Cryovials
Procedure:
-
Collect whole blood into pre-chilled EDTA tubes containing a protease inhibitor cocktail.[1]
-
Gently invert the tubes 8-10 times to mix the blood with the anticoagulant and inhibitors.[1]
-
Immediately place the tubes on ice.[1]
-
Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.[1]
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.[1]
-
Aliquot the plasma into pre-labeled cryovials.[1]
-
Store the plasma aliquots at -80°C until analysis.[1]
-
Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Urine Sample Collection and Processing
Materials:
-
Sterile collection container
-
Protease inhibitor cocktail
-
pH meter or pH strips
-
Hydrochloric acid (HCl) for pH adjustment
-
Refrigerated centrifuge (4°C)
-
Cryovials
Procedure:
-
Collect a mid-stream urine sample in a sterile container.[1]
-
Immediately add a protease inhibitor cocktail to the sample.[1]
-
Measure the pH of the urine. If necessary, adjust the pH to approximately 6.0 with a small amount of HCl.[1]
-
Centrifuge the urine at 1,500 x g for 10 minutes at 4°C to remove sediment and cellular debris.[1]
-
Transfer the clear supernatant to a new tube.[1]
-
Aliquot the urine into pre-labeled cryovials.[1]
-
Store the aliquots at -80°C until analysis.[1]
Visualizations
This compound Signaling Pathway
Caption: this compound binds to the GC-C receptor, leading to cGMP production and downstream signaling.
Experimental Workflow for Sample Handling
Caption: Recommended workflow for blood and urine sample handling to ensure this compound stability.
Troubleshooting Logic for Low this compound Signal
Caption: A logical workflow to troubleshoot low or absent signals in this compound immunoassays.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of Uroguanylin Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the experimental investigation of uroguanylin analogs.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound analogs like linaclotide (B608579) and plecanatide (B610132)?
A1: this compound and its analogs are agonists for the transmembrane receptor guanylate cyclase-C (GC-C).[1][2][3] The binding of these peptides to GC-C, which is predominantly located on the apical surface of intestinal epithelial cells, activates the intracellular guanylate cyclase domain.[3][4] This activation catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][5][6] The subsequent increase in intracellular cGMP has two primary effects:
-
Activation of cGMP-dependent protein kinase II (PKG-II), which then phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[3][7]
-
This leads to increased secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen.[2][3][8]
-
The increased ion concentration drives water secretion into the intestines, softening the stool and accelerating intestinal transit.[2][6][7][9]
This signaling cascade is the primary mechanism for the therapeutic effects of GC-C agonists in treating constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation (CIC).[6][9][10][11]
Q2: Are common side effects like diarrhea and abdominal pain considered off-target effects?
A2: No, the most common side effects, including diarrhea, abdominal pain, flatulence, and abdominal distension, are generally considered to be an extension of the drug's primary mechanism of action (on-target effects).[7][12][13][14] These symptoms arise from an exaggeration of the intended physiological response—excessive fluid and electrolyte secretion into the intestinal lumen.[12] Severe diarrhea can lead to dehydration and electrolyte abnormalities, which is the most common adverse event leading to dose reduction or discontinuation in clinical trials.[8][10][12]
Q3: What evidence exists for GC-C-independent signaling of this compound and its analogs?
A3: Several studies suggest that this compound can elicit physiological responses through pathways that do not involve GC-C. In GC-C deficient mice, this compound still produces diuretic and natriuretic effects in the kidney, indicating a separate signaling mechanism in this organ.[15][16][17][18] Research in human proximal tubule cells has identified two distinct signaling pathways for this compound: one that is GC-C dependent and increases cGMP, and another that is cGMP-independent and involves a pertussis toxin-sensitive G-protein.[15][18] Furthermore, some studies suggest that this compound's effects on energy and glucose homeostasis may be independent of the GC-C receptor.[19][20]
Q4: Could this compound analogs have off-target effects on the central nervous system (CNS)?
A4: While therapeutic analogs like linaclotide and plecanatide have minimal systemic absorption and are designed to act locally in the gut, the potential for CNS effects exists if they were to cross the blood-brain barrier.[5][12] The endogenous ligand, this compound, is known to be part of a gut-brain signaling axis that can regulate appetite.[3][21] Studies on the FDA Adverse Event Reporting System (FAERS) database have identified signals for nervous system-related adverse events, such as muscle spasms and sleep disturbances for plecanatide, which were not reported for linaclotide.[14] This suggests that GC-C receptor agonists could have effects on nervous system functions, although the exact mechanisms are still under investigation.[14]
Q5: How does local pH influence the activity of this compound analogs, and could this contribute to variable effects?
A5: The activity of this compound and its analogs can be significantly influenced by the pH of the local microenvironment. For instance, this compound is more potent at an acidic pH (e.g., pH 5.0) than at a more alkaline pH (e.g., pH 8.0) in stimulating cGMP accumulation in intestinal cells.[1][22] Plecanatide was designed to preferentially bind to GC-C in the slightly acidic environment of the small intestine.[5] In contrast, linaclotide binds to GC-C across a wider pH range.[5][23] This pH sensitivity can lead to differential activation of the GC-C receptor along the gastrointestinal tract, potentially influencing both efficacy and the side-effect profile. Furthermore, studies on kidney cells have shown that this compound's effect on membrane voltage is pH-dependent, causing depolarization at acidic pH and hyperpolarization at alkaline pH, the latter being a GC-C independent effect.[15][16]
Troubleshooting Guides
Guide 1: Investigating Unexpected Physiological Responses in GC-C Negative Tissues
Scenario: Your experiment shows a cellular or physiological response to a this compound analog in a cell line or animal model presumed to be negative for Guanylate Cyclase-C (GC-C).
| Troubleshooting Step | Detailed Methodology | Expected Outcome/Interpretation |
| 1. Confirm Absence of GC-C Expression | Quantitative PCR (qPCR): Design primers specific for the GC-C (GUCY2C) gene. Use appropriate housekeeping genes for normalization. Western Blot: Use a validated antibody against GC-C. Include a positive control cell line (e.g., T84, Caco-2) and a negative control. | qPCR: No detectable amplification or Cq values equivalent to no-template controls. Western Blot: No band corresponding to the molecular weight of GC-C. If GC-C is detected, the tissue is not truly negative, and the observed effect may be on-target. |
| 2. Assess cGMP Production | cGMP Immunoassay: Treat the cells/tissue with the this compound analog for a defined period. Lyse the cells and measure intracellular cGMP levels using a competitive ELISA or RIA kit. Include a positive control (e.g., sodium nitroprusside) to ensure the assay is working. | If the analog elicits a physiological response without increasing cGMP levels, it strongly suggests a GC-C/cGMP-independent pathway. |
| 3. Investigate G-Protein Coupled Receptor (GPCR) Involvement | Pertussis Toxin (PTX) Inhibition: Pre-incubate cells with PTX (an inhibitor of Gi/o proteins) before adding the this compound analog.[15] Calcium Imaging: Load cells with a calcium-sensitive dye (e.g., Fura-2 AM). Measure changes in intracellular calcium concentration ([Ca²⁺]i) upon application of the analog. | PTX Inhibition: If PTX blocks the observed physiological response, it indicates the involvement of a Gi/o-coupled GPCR.[15] Calcium Imaging: A transient increase in [Ca²⁺]i suggests activation of a GPCR, likely coupled to phospholipase C (PLC). |
| 4. Screen for Other Guanylate Cyclase Receptors | RT-PCR/qPCR: Use primers for other known guanylate cyclase receptors that may be expressed in your tissue of interest (e.g., GC-G in the kidney, GUCY2D in neuronal tissue).[22][24] | Detection of mRNA for another GC receptor could indicate it as a potential off-target binding site. |
Guide 2: Addressing Inconsistent cGMP Assay Results
Scenario: You are observing high variability in intracellular cGMP levels in response to a this compound analog in your in vitro assays.
| Troubleshooting Step | Detailed Methodology | Expected Outcome/Interpretation |
| 1. Standardize and Control Assay pH | Buffer Preparation: Prepare all assay buffers (binding buffer, wash buffer) fresh. Use a calibrated pH meter to ensure the pH is precisely at the desired value (e.g., 7.4). pH Stability Check: Measure the pH of the buffer in the assay plate at the beginning and end of the incubation period to check for drift. | Stable and consistent pH across all wells and experiments will reduce variability. This is critical as ligand binding and receptor activation can be pH-sensitive.[1] |
| 2. Include a Phosphodiesterase (PDE) Inhibitor | Assay Protocol: Add a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to the assay medium during the stimulation period. This prevents the degradation of newly synthesized cGMP. | Including a PDE inhibitor will result in a more robust and reproducible accumulation of cGMP, providing a clearer signal-to-noise ratio. |
| 3. Optimize Ligand Concentration and Incubation Time | Dose-Response Curve: Perform a full dose-response curve for the analog, using a wide range of concentrations (e.g., 10⁻¹² M to 10⁻⁶ M). Time-Course Experiment: Measure cGMP production at multiple time points (e.g., 5, 15, 30, 60 minutes) using a saturating concentration of the analog. | These experiments will identify the EC₅₀ and the optimal stimulation time, ensuring that subsequent assays are performed under conditions that yield the most consistent and maximal response. |
| 4. Verify Cell Health and Passage Number | Cell Culture Practice: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are seeded at a consistent density and are at a similar confluency (~80-90%) at the time of the experiment. | High passage numbers can lead to phenotypic drift and altered receptor expression or signaling capacity. Consistent cell culture practices are essential for reproducibility. |
Data Presentation
Table 1: Comparative Adverse Event Profiles of GC-C Agonists
Data compiled from clinical trial information and pharmacovigilance database studies.
| Adverse Event Category | Linaclotide | Plecanatide | Potential Interpretation |
| Gastrointestinal (On-Target) | Diarrhea, Abdominal Pain, Flatulence, Abdominal Distension[12][14] | Diarrhea, Abdominal Pain, Flatulence, Abdominal Distension[8][13][14] | Considered extensions of the primary secretagogue mechanism of action. |
| Urinary System | Signals for urinary retention, incontinence, and bladder pain identified in FAERS database[14] | Not reported as a primary signal[14] | May suggest potential off-target effects of linaclotide on urinary tract physiology, possibly via systemic exposure or interaction with non-GC-C receptors. |
| Nervous System | Headache[7][12] | Headache, Muscle Spasms, Sleep Disorders identified in FAERS database[13][14] | Suggests potential for GC-C agonists to influence nervous system function, with possible differences between analogs.[14] |
| Metabolic | Signals for water and electrolyte disorders[14] | Signals for water and electrolyte disorders[14] | Likely secondary to severe diarrhea (on-target effect), leading to dehydration and electrolyte imbalance. |
Table 2: Receptor Binding and Activation pH-Dependence
| Ligand | Target Receptor | Binding Affinity (Kd) | pH-Dependence of Activity |
| This compound | GC-C | ~10-100 nM | Potency is markedly enhanced at acidic pH (e.g., pH 5.0)[1][22] |
| Linaclotide | GC-C | ~1-10 nM | Binds and activates GC-C across a wide pH range[5][23] |
| Plecanatide | GC-C | ~10-50 nM | Preferentially binds and activates GC-C in slightly acidic environments (pH 5-6)[5] |
| Bacterial STa | GC-C | <1 nM | Binds with very high affinity, acting as a "superagonist"[1] |
Mandatory Visualizations
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. benchchem.com [benchchem.com]
- 5. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Linaclotide used for? [synapse.patsnap.com]
- 7. How Do Guanylate Cyclase-C Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 8. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linzess (linaclotide): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. Linaclotide (Linzess) for Irritable Bowel syndrome With Constipation and For Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gut.bmj.com [gut.bmj.com]
- 12. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What are the side effects of Plecanatide? [synapse.patsnap.com]
- 14. Based on the FDA Adverse Event Reporting System Database, a Study on Signal Mining of Adverse Events for Guanylate Cyclase-C Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guanylin, this compound, and heat-stable euterotoxin activate guanylate cyclase C and/or a pertussis toxin-sensitive G protein in human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. THE NATRIURETIC PEPTIDE this compound ELICITS PHYSIOLOGIC ACTIONS THROUGH TWO DISTINCT TOPOISOMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular effects of guanylin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of Guanylate Cyclase-C Activity on Energy and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scientificarchives.com [scientificarchives.com]
- 21. researchgate.net [researchgate.net]
- 22. portlandpress.com [portlandpress.com]
- 23. Mechanism and Side effects of Linaclotide_Chemicalbook [chemicalbook.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Uroguanylin and Guanylin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the uroguanylin and guanylin (B122020) signaling pathways, focusing on their molecular mechanisms, physiological roles, and the experimental methodologies used to study them. This compound and guanylin are structurally related peptide hormones that play crucial roles in regulating intestinal fluid and electrolyte homeostasis, primarily through the activation of the guanylate cyclase C (GC-C) receptor.[1] Understanding the nuances of their signaling is critical for the development of therapeutics targeting gastrointestinal disorders.
Core Signaling Pathway: Guanylate Cyclase C
Both this compound and guanylin are endogenous ligands for the transmembrane receptor guanylate cyclase C (GC-C).[1] The binding of these peptides to the extracellular domain of GC-C initiates a conformational change that activates the intracellular guanylate cyclase domain. This enzymatic domain catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger.[1]
The primary downstream effects of increased intracellular cGMP in intestinal epithelial cells include:
-
Activation of cGMP-dependent protein kinase II (PKGII): PKGII phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an apical membrane chloride channel. This leads to increased chloride and bicarbonate secretion into the intestinal lumen.[1][2]
-
Inhibition of the Na+/H+ exchanger: This leads to decreased sodium absorption.
-
Regulation of fluid balance: The net effect of increased anion secretion and decreased sodium absorption is the movement of water into the intestinal lumen, maintaining luminal fluidity.[1]
Key Distinction: pH-Dependent Activity
A critical difference between this compound and guanylin lies in their pH-dependent activity.[3][4][5] this compound is significantly more potent in an acidic environment (pH ~5.0), characteristic of the proximal small intestine, while guanylin is more potent in an alkaline environment (pH ~8.0), found in the lower intestinal tract.[3][4][6] This differential activity is attributed to structural differences, particularly the presence of acidic amino acid residues at the N-terminus of this compound.[4]
This pH sensitivity allows for regionalized regulation of fluid and electrolyte transport along the gastrointestinal tract. This compound primarily acts in the duodenum and jejunum to neutralize acidic chyme and facilitate digestion, while guanylin's activity is more pronounced in the ileum and colon.[2][7]
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the signaling of this compound and guanylin.
Table 1: pH-Dependent Receptor Binding Affinity for GC-C in T84 Cells [3][8]
| Ligand | Condition (pH) | Inhibition Constant (Ki) | Relative Affinity Change |
| This compound | Acidic (5.0) | High Affinity | ~10-fold increase vs. pH 8.0 |
| Alkaline (8.0) | Lower Affinity | ||
| Guanylin | Acidic (5.0) | Very Low Affinity | ~100-fold decrease vs. pH 8.0 |
| Alkaline (8.0) | Higher Affinity |
Note: Heat-stable enterotoxin (STa), a bacterial peptide, is a super-agonist of GC-C with a significantly higher binding affinity than the endogenous ligands.[9]
Table 2: pH-Dependent Potency for cGMP Accumulation in T84 Cells [3][10]
| Ligand | Condition (pH) | EC50 (Concentration for 50% maximal effect) | Relative Potency |
| This compound | Acidic (5.0) | ~1 nM | ~100-fold more potent than guanylin |
| Alkaline (8.0) | ~30 nM | ~3-fold less potent than guanylin | |
| Guanylin | Acidic (5.0) | >3000 nM | Inactive |
| Alkaline (8.0) | ~10 nM |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanylin stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of Uroguanylin vs. Bacterial STa on Guanylate Cyclase C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the endogenous hormone uroguanylin and the bacterial heat-stable enterotoxin (STa) in their interaction with the guanylate cyclase C (GC-C) receptor. Understanding the nuanced differences in their binding kinetics, signaling activation, and physiological consequences is critical for research into intestinal fluid homeostasis, diarrheal diseases, and the development of therapeutics for gastrointestinal disorders.
Molecular and Functional Overview
This compound is an endogenous peptide hormone that regulates fluid and electrolyte balance in the intestine and kidney.[1] Bacterial STa, produced by enterotoxigenic Escherichia coli, mimics the action of this compound but with significantly greater potency, leading to secretory diarrhea.[2][3] Both peptides bind to the extracellular domain of GC-C, a transmembrane receptor primarily expressed on the apical surface of intestinal epithelial cells.[2] This binding event triggers the intracellular guanylate cyclase domain to convert GTP to cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in this pathway.[4][5]
Comparative Quantitative Data
The following tables summarize the key quantitative differences in the interaction of human this compound and E. coli STa with the human GC-C receptor, primarily studied in the T84 human colon carcinoma cell line.
Table 1: Comparative Binding Affinity for GC-C
| Ligand | Binding Affinity (Kd or Ki) | pH Dependence of Binding | Reference(s) |
| This compound | ~1 nM (Kd) | Binding affinity increases ~10-fold at acidic pH (~5.0) compared to alkaline pH (~8.0). | [2][6][7] |
| Bacterial STa | ~0.1 nM (Kd) | Relatively pH-insensitive, maintaining high affinity across a range of pH values. | [6][8] |
Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; a lower value indicates a higher affinity. Values are approximate and can vary based on experimental conditions.
Table 2: Comparative Potency for GC-C Activation (cGMP Accumulation)
| Ligand | Potency (EC50 for cGMP accumulation) | pH Dependence of Potency | Reference(s) |
| This compound | ~10-100 nM | ~100-fold more potent at acidic pH (~5.0) compared to alkaline pH (~8.0). | [2] |
| Bacterial STa | ~1-10 nM | ~2 to 3-fold more potent at acidic pH compared to alkaline pH. | [2] |
EC50 (half maximal effective concentration) is a measure of the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 value indicates greater potency.
Signaling Pathways and Physiological Effects
While both this compound and STa primarily signal through the GC-C/cGMP pathway, the magnitude and regulation of this signaling differ, leading to distinct physiological outcomes.
GC-C Dependent Signaling
Activation of GC-C by both ligands leads to a cascade of intracellular events. Increased cGMP levels activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[4] This results in the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen. Concurrently, cGMP signaling inhibits the Na⁺/H⁺ exchanger 3 (NHE3), reducing sodium (Na⁺) absorption. The net effect is an efflux of ions and water into the intestinal lumen, leading to fluid secretion.[4]
Due to its higher affinity and potency, STa acts as a "super-agonist," causing a more robust and sustained activation of GC-C compared to this compound.[9] This leads to the excessive fluid secretion characteristic of secretory diarrhea. This compound's activity, in contrast, is more tightly regulated, particularly by the pH of the local environment.[2] This pH sensitivity allows for differential regulation of fluid secretion along the gastrointestinal tract, with this compound being more active in the more acidic environment of the proximal small intestine.[8]
References
- 1. Comparison of effects of this compound, guanylin, and Escherichia coli heat-stable enterotoxin STa in mouse intestine and kidney: evidence that this compound is an intestinal natriuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: structure and activity of a second endogenous peptide that stimulates intestinal guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a this compound analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Uroguanylin ELISA Kits: A Comparative Validation Overview
For researchers, scientists, and drug development professionals, the precise quantification of uroguanylin, a key peptide hormone in fluid and electrolyte homeostasis, is critical. This guide offers a comprehensive validation comparison of commercially available this compound ELISA kits, utilizing recombinant this compound standards as a benchmark. We provide a detailed analysis of performance characteristics, experimental validation protocols, and insights into the underlying biological pathways to empower informed decisions for your research.
Performance Characteristics: A Head-to-Head Comparison
| Feature | Kit A (e.g., Tyr-Uroguanylin ELISA Kit) | Kit B (e.g., Human this compound ELISA Kit) | Kit C (e.g., GUCA2B ELISA Kit) | Kit D (e.g., Mouse this compound ELISA Kit) |
| Target | Tyr-Uroguanylin | This compound | This compound (GUCA2B) | Mouse this compound (Guca2b) |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Sensitivity | 5.0 pg/mL | 6.2 pg/mL | 7.8 pg/mL | 15.6 ng/mL |
| Detection Range | 10 - 2000 pg/mL | 15.6 - 1000 pg/mL | 31.25 - 2000 pg/mL | 62.5 - 4000 ng/mL |
| Intra-Assay Precision (%CV) | < 8% | < 10% | < 8% | Not Specified |
| Inter-Assay Precision (%CV) | < 10% | < 12% | < 10% | Not Specified |
| Sample Types | Serum, Plasma, Urine, Cell Culture Supernatants | Serum, Plasma, Tissue Homogenates | Serum, Plasma, Urine, Cell Culture Supernatants | Serum, Plasma, Tissue Homogenates |
The this compound Signaling Pathway
This compound exerts its physiological effects by binding to and activating the guanylate cyclase C (GC-C) receptor on the apical membrane of intestinal epithelial cells. This binding event triggers the conversion of GTP to cyclic GMP (cGMP), which acts as a second messenger. Increased intracellular cGMP levels lead to the activation of protein kinase G II (PKGII) and the opening of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in chloride and bicarbonate secretion into the intestinal lumen.
This compound signaling cascade in intestinal epithelial cells.
Experimental Protocols for Kit Validation
To ensure the reliability and accuracy of a this compound ELISA kit, a series of validation experiments using a well-characterized recombinant this compound standard are essential.
Recombinant this compound Standard Preparation
-
Reconstitution : Reconstitute the lyophilized recombinant this compound standard with the buffer recommended by the supplier (e.g., sterile PBS) to a stock concentration of 100 µg/mL.
-
Aliquoting and Storage : Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage.
-
Working Standards : On the day of the assay, thaw a fresh aliquot and prepare a serial dilution of working standards in the assay diluent provided with the ELISA kit. A typical standard curve may range from 2000 pg/mL to 15.6 pg/mL.
Standard ELISA Workflow
The following diagram outlines a typical workflow for a sandwich ELISA, which is the format for the compared this compound ELISA kits.
A Comparative Guide to the Natriuretic Potency of Uroguanylin Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the natriuretic potency of uroguanylin isomers, including its prohormone, prothis compound. The information presented is supported by experimental data to aid in research and development focused on renal physiology and cardiovascular therapeutics.
Executive Summary
This compound, an intestinal peptide hormone, plays a crucial role in regulating renal sodium excretion. It exists in multiple forms, including two conformational isomers, this compound A and this compound B, and a prohormone, prothis compound. Experimental evidence demonstrates significant differences in the natriuretic potency of these variants. Prothis compound emerges as the most potent natriuretic agent, followed by this compound B. This compound A exhibits a more complex, bell-shaped dose-response curve and can even antagonize the effects of the B isomer at high concentrations. These differences in potency are attributed to their distinct interactions with signaling pathways in the kidney, which include both guanylate cyclase-C (GC-C) dependent and independent mechanisms.
Data Presentation: Comparative Natriuretic Potency
The following tables summarize the quantitative data on the natriuretic effects of this compound isomers and prothis compound from in vivo studies in rats.
Table 1: Dose-Response of Human this compound A (huUgnA) on Urinary Sodium Excretion in Rats
| Dose (nmol/kg) | Net Sodium Excretion (µmol/g kidney weight) |
| 10 | ~25 |
| 25 | ~100 |
| 100 | ~60 |
Data adapted from Moss et al., 2009.[1][2]
Table 2: Dose-Response of Human this compound B (huUgnB) on Urinary Sodium Excretion in Rats
| Dose (nmol/kg) | Net Sodium Excretion (µmol/g kidney weight) |
| 10 | ~50 |
| 35 | ~125 |
| 100 | ~150 |
Data adapted from Moss et al., 2009.[1][2]
Table 3: Comparative Potency of Prothis compound and this compound in Rats
| Peptide | Relative Natriuretic Potency | Key Finding |
| Prothis compound | ~5 times more potent than this compound | Natriuretic effect is not directly proportional to the urinary concentration of this compound, suggesting conversion to a more active metabolite or a different mechanism of action.[3][4][5] |
| This compound | Baseline |
Experimental Protocols
In Vivo Natriuresis Assay in Anesthetized Rats
This protocol is a standard method for evaluating the diuretic and natriuretic effects of this compound isomers.[6]
1. Animal Preparation:
-
Male Sprague-Dawley rats are typically used.
-
Anesthesia is induced via an intraperitoneal injection of a suitable anesthetic (e.g., Inactin).
-
The trachea is cannulated to maintain a patent airway.
-
The femoral artery is cannulated for continuous monitoring of blood pressure and for blood sample collection.
-
The femoral vein is cannulated for the infusion of saline and the test compounds.
-
The bladder is cannulated for the collection of urine.
2. Infusion and Urine Collection:
-
A continuous intravenous infusion of saline is administered to ensure hydration and a stable urine flow.
-
Following a stabilization period, baseline urine samples are collected.
-
The this compound isomer or vehicle is then infused intravenously at varying doses (e.g., 0.1, 0.5, 1.0 µg/kg/min for 40 minutes per dose).[7][8][9]
-
Urine is collected at regular intervals throughout the experiment.
3. Measurement and Analysis:
-
Urine volume is measured to determine the urine flow rate.
-
Urine and plasma samples are analyzed for sodium, potassium, and creatinine (B1669602) concentrations using methods such as flame photometry or an autoanalyzer.
-
These measurements are used to calculate urinary sodium and potassium excretion rates, as well as the fractional excretion of sodium.[1]
Signaling Pathways and Mechanisms of Action
This compound induces natriuresis through complex signaling pathways in the renal tubules, involving both GC-C dependent and independent mechanisms.[3][10][11][12][13]
The A isomer of this compound is a potent activator of the well-characterized GC-C receptor, leading to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] In contrast, the B isomer is a weak agonist of this receptor.[1][2] However, both isomers, as well as prothis compound, can induce natriuresis even in the absence of GC-C, indicating the presence of an alternative signaling pathway.[10] This GC-C independent pathway is thought to be mediated by a yet-to-be-fully-identified G-protein-coupled receptor (GPCR).[3][13]
References
- 1. THE NATRIURETIC PEPTIDE this compound ELICITS PHYSIOLOGIC ACTIONS THROUGH TWO DISTINCT TOPOISOMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natriuretic peptide this compound elicits physiologic actions through 2 distinct topoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Natriuretic and antikaliuretic effects of this compound and prothis compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natriuretic and antikaliuretic effects of this compound and prothis compound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synergistic Effect of this compound and D1 Dopamine Receptors on Sodium Excretion in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Renal effects of this compound and guanylin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scientificarchives.com [scientificarchives.com]
- 12. scientificarchives.com [scientificarchives.com]
- 13. Cellular effects of guanylin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GC-C Agonists: Uroguanylin and Linaclotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of uroguanylin, an endogenous peptide, and linaclotide (B608579), a synthetic peptide, both of which are agonists of the guanylate cyclase-C (GC-C) receptor. This document outlines their mechanisms of action, signaling pathways, and presents supporting experimental data to objectively compare their performance.
Introduction
This compound and linaclotide are key players in the regulation of intestinal fluid and electrolyte homeostasis through their action on the GC-C receptor.[1] this compound is a naturally occurring peptide hormone, while linaclotide is a synthetic 14-amino acid peptide developed for therapeutic use in gastrointestinal disorders such as irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[2][3] Both molecules stimulate the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates intestinal fluid secretion and transit.[4][5] However, they exhibit distinct profiles in terms of potency, receptor affinity, and pH-dependent activity.[2][6]
Mechanism of Action and Signaling Pathway
Both this compound and linaclotide bind to the extracellular domain of the GC-C receptor located on the apical surface of intestinal epithelial cells.[1] This binding event triggers a conformational change in the receptor, activating its intracellular guanylate cyclase domain. This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4]
The subsequent increase in intracellular cGMP has two primary downstream effects:
-
Increased Fluid Secretion: cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride ion channel.[7] Activation of CFTR leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, which is followed by the osmotic movement of water, thereby increasing intestinal fluid and softening stool.[7]
-
Reduced Visceral Pain: Increased extracellular cGMP has been shown to decrease the activity of pain-sensing nerves in the colon, contributing to the analgesic effect observed with linaclotide in preclinical models.[4][8]
The following diagram illustrates the GC-C signaling pathway activated by both this compound and linaclotide.
Caption: GC-C signaling pathway activated by this compound and linaclotide.
Comparative Performance Data
The following tables summarize the quantitative data comparing the performance of this compound and linaclotide from in vitro and preclinical studies.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | This compound | Linaclotide | Cell Line | Reference |
| Binding Affinity (Ki) | pH-dependent | 3.1 nM (pH-independent) | T84 | [2][9] |
| Potency (EC50 for cGMP stimulation) | pH-dependent | 8-10 fold more potent than this compound at pH 7 | T84 | [10] |
| pH Dependence of Binding | Increased affinity at acidic pH (pH 5.0) | Independent of pH (pH 5-8) | T84 | [2][6][11] |
| pH Dependence of Activity | More potent at acidic pH | pH-independent | T84 | [11][12] |
Table 2: Preclinical Data in Animal Models
| Parameter | This compound | Linaclotide | Animal Model | Reference |
| Intestinal Fluid Secretion | Stimulates secretion | Stimulates secretion | Mouse | [7] |
| Gastrointestinal Transit | Accelerates transit | Accelerates transit | Mouse | [7] |
| Visceral Pain Reduction | Reverses mechanical hypersensitivity | More potent than this compound in reversing mechanical hypersensitivity | Mouse model of chronic post-inflammatory visceral hypersensitivity | [8] |
Clinical Efficacy of Linaclotide
Numerous clinical trials have demonstrated the efficacy of linaclotide in treating chronic idiopathic constipation and IBS-C.
Table 3: Summary of Key Linaclotide Clinical Trial Results for Chronic Constipation
| Trial | Dose(s) | Primary Endpoint | Results | Reference |
| Phase IIb (NCT00402337) | 75, 150, 300, 600 µg | Increase in weekly spontaneous bowel movements (SBMs) | All doses significantly improved weekly SBM rate compared to placebo. | [13] |
| Phase III (Trials 303 & 01) | 145, 290 µg | ≥3 complete SBMs (CSBMs)/week and an increase of ≥1 CSBM from baseline for at least 9 of 12 weeks | Significantly more patients on both doses of linaclotide met the primary endpoint compared to placebo. | [14] |
| Pilot Study | 100, 300, 1000 µg | Safety, tolerability, and exploratory efficacy | Dose-dependent increases in weekly CSBM frequency. | [15] |
As an endogenous peptide, clinical trial data for this compound as a therapeutic agent is not as extensive. However, its physiological role in regulating intestinal function is well-established.[16]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound and linaclotide to the GC-C receptor.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Cell Culture: Human T84 colon carcinoma cells, which endogenously express the GC-C receptor, are cultured to confluence in multi-well plates.[2]
-
Assay Preparation: The confluent cell monolayers are washed and incubated in a binding buffer at a specific pH (e.g., 5.0, 7.0, or 8.0).[2]
-
Competitive Binding: A fixed concentration of a radiolabeled ligand, typically [¹²⁵I]-labeled heat-stable enterotoxin (STa), is added to the cells along with increasing concentrations of the unlabeled competitor ligands (this compound or linaclotide).[2]
-
Incubation: The cells are incubated for a sufficient period to allow the competitive binding to reach equilibrium.[2]
-
Washing: Following incubation, the cells are washed to remove any unbound ligands.[2]
-
Quantification: The amount of bound radioactivity is quantified using a gamma counter.[2]
-
Data Analysis: The data are used to generate a competition curve, from which the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.[2]
cGMP Stimulation Assay
This assay measures the potency of this compound and linaclotide in activating the GC-C receptor and stimulating the production of the second messenger, cGMP.
Workflow Diagram:
Caption: Workflow for a cGMP stimulation assay.
Protocol:
-
Cell Culture: Human T84 colon carcinoma cells are cultured to confluence.[2]
-
Inhibitor Pre-treatment: The cells are pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cGMP.[2]
-
Agonist Stimulation: Increasing concentrations of this compound or linaclotide are added to the cells.[2]
-
Incubation: The cells are incubated for a specific period to allow for the accumulation of intracellular cGMP.[2]
-
Lysis: The reaction is terminated, and the cells are lysed to release the intracellular contents.[2]
-
Quantification: The intracellular concentration of cGMP is measured using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[2]
-
Data Analysis: The results are plotted as cGMP concentration versus ligand concentration to generate a dose-response curve. From this curve, the effective concentration that produces 50% of the maximal response (EC50) is determined, providing a measure of the ligand's potency.[2]
In Vivo Gastrointestinal Transit Assay (Charcoal Meal)
This assay measures the effect of this compound and linaclotide on the rate of gastrointestinal transit in an animal model.
Workflow Diagram:
Caption: Workflow for an in vivo gastrointestinal transit assay.
Protocol:
-
Animal Preparation: Mice are typically fasted overnight with free access to water.[17]
-
Drug Administration: this compound, linaclotide, or a vehicle control is administered orally to the mice.[17]
-
Charcoal Meal Administration: After a predetermined time, a non-absorbable marker, such as a charcoal meal (activated charcoal suspended in a vehicle like gum arabic), is administered orally.[18]
-
Transit Time: After a specific time interval following the charcoal meal administration, the mice are euthanized.[18]
-
Measurement: The small intestine is carefully excised from the pyloric sphincter to the cecum. The total length of the small intestine is measured, as is the distance traveled by the leading edge of the charcoal meal.[18]
-
Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed.[18]
Conclusion
Both this compound and linaclotide are effective agonists of the GC-C receptor, playing crucial roles in the regulation of intestinal function. Linaclotide demonstrates significantly higher potency and a broader effective pH range for receptor binding and activation compared to the endogenous peptide this compound.[2][10] This pH-independent activity of linaclotide may contribute to its robust pharmacological effect throughout the gastrointestinal tract.[6] The comprehensive data presented in this guide, including detailed experimental methodologies, provides a valuable resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. benchchem.com [benchchem.com]
- 3. Luminally Acting Agents for Constipation Treatment: A Review Based on Literatures and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 5. Guanylin and this compound: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clarification of Linaclotide Pharmacology Presented in a Recent Clinical Study of Plecanatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Linaclotide Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpp.krakow.pl [jpp.krakow.pl]
- 13. Efficacy of linaclotide for patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two randomized trials of linaclotide for chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pilot Study on the Effect of Linaclotide in Patients With Chronic Constipation - ProQuest [proquest.com]
- 16. This compound and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. researchgate.net [researchgate.net]
comparative analysis of uroguanylin expression in healthy vs. diseased tissue
A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential expression of uroguanylin in healthy and pathological tissues, supported by experimental data and methodologies.
This compound, a peptide hormone primarily synthesized in the enterochromaffin cells of the gastrointestinal tract, plays a pivotal role in regulating electrolyte and water homeostasis.[1] Its actions are primarily mediated through the activation of the guanylate cyclase C (GC-C) receptor, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This signaling cascade is crucial for modulating ion transport and fluid secretion in the intestines and kidneys.[1][3] Emerging evidence strongly indicates that dysregulation of this compound expression is a key factor in the pathophysiology of several diseases, including colorectal cancer, inflammatory bowel disease, and renal disease.[1][4] This guide provides a detailed comparative analysis of this compound expression in healthy versus diseased tissues, presenting quantitative data, experimental protocols, and key signaling pathways.
Comparative Data on this compound Expression
The expression of this compound is significantly altered in various pathological states compared to healthy tissues. The following tables summarize the quantitative and qualitative changes observed in key diseases.
Table 1: this compound Expression in Colorectal Cancer
| Tissue Type | Method | Finding | Reference |
| Human Colon Adenocarcinoma | Northern Blot | mRNA transcripts for this compound were undetectable in all colon cancer specimens examined. | [1] |
| Adjacent Normal Colon Mucosa | Northern Blot | Robust expression of this compound mRNA was observed. | [1] |
| Human Colon Polyps and Adenocarcinomas | RT-PCR-Southern Assays | mRNA transcripts for this compound are markedly reduced. | [1][5][6] |
| Normal Colon Mucosa | RT-PCR-Southern Assays | Normal levels of this compound mRNA expression. | [1] |
Table 2: this compound Expression in Inflammatory Bowel Disease (IBD)
| Disease | Method | Finding | Reference |
| Ulcerative Colitis | qRT-PCR, Immunohistochemistry | Downregulation of the this compound system (GUCY2C pathway) is more significant as clinical conditions worsen. | [7] |
| Crohn's Disease | Not specified | Plasma pro-uroguanylin concentrations tend to be reduced in chronic diarrheal diseases like Crohn's disease. | [8] |
Table 3: this compound Expression in Renal Disease
| Patient Group | Method | Finding | Reference |
| Patients with Chronic Renal Failure | Radioimmunoassay (RIA) | Plasma levels of this compound were higher than in normal individuals. | [1][9] |
| Patients with Chronic Renal Failure or on Hemodialysis | Not specified | 24-hour urinary excretion of this compound was significantly higher compared to the control group. Plasma this compound was also elevated. | [9] |
| Patients with Congestive Heart Failure | Clinical Probe Study | A 70-fold increase in levels of urinary this compound was observed. | [10] |
This compound Signaling Pathway
This compound exerts its physiological effects by binding to and activating the GC-C receptor on the apical membrane of intestinal epithelial cells.[2][11] This binding event triggers the intracellular conversion of GTP to cGMP, which then acts as a second messenger to initiate a downstream signaling cascade.[2][3] The primary outcome of this pathway is the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), leading to increased secretion of chloride and bicarbonate ions into the intestinal lumen, which in turn drives water secretion.[3][9]
Experimental Methodologies
Accurate and reproducible quantification of this compound expression is fundamental for comparative studies. The following sections detail the protocols for key experimental techniques used to analyze this compound at the mRNA and protein levels.
This method is widely used to quantify the relative abundance of this compound mRNA in tissue samples.
-
RNA Extraction: Total RNA is isolated from frozen tissue samples using a suitable reagent like TRIzol, following the manufacturer's instructions. The concentration and purity of the extracted RNA are assessed using spectrophotometry.[1]
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: The cDNA is then used as a template for PCR amplification with primers specific for the this compound gene. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: The relative expression of this compound mRNA is calculated using the 2-ΔΔCt method, with normalization to a stable housekeeping gene such as β-actin or GAPDH.[1]
Western blotting allows for the detection and semi-quantitative analysis of this compound protein in tissue lysates.
-
Protein Extraction: Tissues are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.[1]
-
Protein Quantification: The total protein concentration in the lysate is determined using a colorimetric assay such as the BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for this compound. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands is quantified using densitometry software and normalized to a loading control like β-actin.[1]
IHC is employed to visualize the distribution and localization of this compound protein within tissue sections.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated. Antigen retrieval is then performed to unmask the antigenic epitopes.
-
Immunostaining: The sections are incubated with a primary antibody against this compound, followed by incubation with a biotinylated secondary antibody and a streptavidin-HRP complex.
-
Visualization: The signal is developed using a chromogenic substrate such as diaminobenzidine (DAB), which produces a colored precipitate at the site of the antigen. The sections are then counterstained with a nuclear stain like hematoxylin.[1]
-
Microscopic Analysis: The staining intensity and the distribution of this compound-positive cells are evaluated under a light microscope.[1]
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for a comparative analysis of this compound expression in healthy and diseased tissues.
Conclusion
The presented data unequivocally demonstrate that this compound expression is significantly altered in several major diseases, most notably in colorectal cancer and chronic renal failure. The consistent downregulation of this compound in gastrointestinal malignancies suggests a loss of its potential tumor-suppressive functions.[1][4] Conversely, its elevated levels in renal failure may indicate a compensatory physiological response.[1][9] These findings underscore the potential of this compound as both a diagnostic biomarker and a therapeutic target. Further research into the precise mechanisms governing this compound dysregulation and the development of agonists to restore its signaling pathway holds significant promise for novel therapeutic strategies in these and other related diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Guanylin and this compound: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound system and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound treatment suppresses polyp formation in the Apc(Min/+) mouse and induces apoptosis in human colon adenocarcinoma cells via cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Reduced Plasma Guanylin Levels Following Enterotoxigenic Escherichia coli-Induced Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Renal effects of this compound and guanylin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Defying the Stereotype: Non-Canonical Roles of the Peptide Hormones Guanylin and this compound [frontiersin.org]
Uroguanylin's Anorectic Effects: A Comparative Analysis in Preclinical Obesity Models
A promising but nascent contender in the landscape of anti-obesity therapeutics, uroguanylin, a gut-derived peptide hormone, has demonstrated notable anorectic and weight-reducing effects in various preclinical models of obesity. This guide provides a comprehensive comparison of this compound's efficacy, drawing upon available experimental data, and contrasts its performance with established anti-obesity drug classes, primarily focusing on glucagon-like peptide-1 (GLP-1) receptor agonists.
This compound exerts its effects on appetite and energy homeostasis through a distinct signaling pathway centered in the hypothalamus.[1][2][3] This guide will delve into the experimental evidence validating this mechanism, present quantitative data from key studies in a comparative format, and provide detailed experimental protocols for the methodologies cited.
Mechanism of Action: The this compound-GUCY2C Signaling Pathway
This compound's anorectic effects are mediated through its interaction with the guanylate cyclase C (GUCY2C) receptor in the hypothalamus.[1][2][3] Upon binding, this receptor catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger to modulate neuronal activity, ultimately leading to a sensation of satiety and a reduction in food intake.[1][2][3]
Efficacy in Diet-Induced Obesity (DIO) Models
Diet-induced obese (DIO) mice are a cornerstone model for studying the pathophysiology of obesity and evaluating potential therapeutics. Several studies have investigated the effects of central administration of this compound in these animals.
Key Findings:
-
Reduced Food Intake and Body Weight: Intracerebroventricular (ICV) administration of this compound has been shown to significantly decrease food intake and body weight in DIO mice.[1][4][5][6][7]
-
Increased Energy Expenditure: Beyond its effects on appetite, central this compound administration has been demonstrated to increase energy expenditure, contributing to weight loss. This is achieved, in part, by activating thermogenesis in brown adipose tissue (BAT).[1][6][8][9]
Quantitative Data Summary: this compound in DIO Mice
| Parameter | Treatment | Dosage | Duration | Outcome | Reference |
| Food Intake | This compound (ICV) | 25 µ g/mouse | Acute (1-8 hours) | Significant decrease in food intake | [1] |
| Body Weight | This compound (ICV) | 25 µ g/mouse | Acute (24 hours) | Significant decrease in body weight gain | [1] |
| Body Weight | This compound (ICV) | 25 µ g/mouse/day | Chronic (7 days) | Significantly lower body weight gain | [4] |
| Fat Mass | This compound (ICV) | 25 µ g/mouse/day | Chronic (7 days) | Significantly lower fat mass gain | [4] |
| Energy Expenditure | This compound (ICV) | 25 µ g/mouse/day | Chronic (7 days) | Increased energy expenditure | [10] |
Efficacy in Genetic Obesity Models
While data is more limited compared to DIO models, the anorectic effect of this compound has also been suggested in genetic models of obesity. For instance, mice lacking the GUCY2C receptor (Gucy2c-/-) exhibit hyperphagia and develop obesity, highlighting the crucial role of this signaling pathway in maintaining normal feeding behavior.[1][2][3] Further research is needed to quantify the direct effects of this compound administration in models such as db/db mice and Zucker rats.
Comparison with GLP-1 Receptor Agonists
GLP-1 receptor agonists, such as liraglutide (B1674861) and semaglutide, are a well-established and highly effective class of anti-obesity medications. A direct head-to-head preclinical comparison between this compound and GLP-1 receptor agonists is currently lacking in the published literature. However, a qualitative comparison can be made based on their known mechanisms and reported efficacies in separate studies.
Key Differences:
-
Mechanism of Action: this compound acts via the GUCY2C-cGMP pathway, while GLP-1 receptor agonists activate the GLP-1 receptor, leading to downstream signaling through cyclic AMP (cAMP) and other pathways.
-
Breadth of Metabolic Effects: GLP-1 receptor agonists have well-documented effects on glucose homeostasis, in addition to their anorectic properties. The metabolic benefits of this compound, beyond energy expenditure, are still under investigation.
Reported Efficacy of GLP-1 Receptor Agonists (for context):
| Drug | Model | Dosage | Duration | Outcome (Weight Loss) | Reference |
| Liraglutide | Human (Obese) | 3.0 mg/day | 56 weeks | ~8.4 kg reduction | [11] |
| Semaglutide | Human (Obese) | 2.4 mg/week | 68 weeks | ~14.9% reduction | [12] |
It is important to note that the above data for GLP-1 receptor agonists are from human clinical trials and are not directly comparable to the preclinical data for this compound.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
A common protocol to induce obesity in mice involves feeding a high-fat diet (HFD) for an extended period.
Methodology:
-
Animal Model: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.
-
Diet: At 6-8 weeks of age, mice are placed on a high-fat diet, with 45-60% of calories derived from fat. A control group is maintained on a standard chow diet (e.g., 10% kcal from fat).
-
Duration: The HFD is typically administered for 8-12 weeks to induce a stable obese phenotype, characterized by increased body weight, adiposity, and often, insulin (B600854) resistance.
-
Housing: Mice are housed under controlled temperature and light-dark cycles with ad libitum access to food and water.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly or daily).
Intracerebroventricular (ICV) Administration of this compound
Direct administration of this compound into the cerebral ventricles is a standard method to study its central effects on appetite.
Methodology:
-
Surgical Preparation: Mice are anesthetized, and a guide cannula is stereotaxically implanted into a lateral ventricle of the brain. Animals are allowed to recover from surgery.
-
Drug Preparation: this compound is dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline).
-
Infusion: For acute studies, a single injection is administered through the cannula. For chronic studies, an osmotic minipump is connected to the cannula to deliver a continuous infusion of this compound over a specified period (e.g., 7 days).[4]
-
Dosage: A typical dose for ICV administration in mice is 25 µg of this compound per day.[4]
-
Behavioral and Metabolic Monitoring: Following administration, food intake, body weight, and other metabolic parameters are measured.
Conclusion
Preclinical evidence strongly supports the anorectic effect of this compound, mediated through the central GUCY2C signaling pathway. In diet-induced obesity models, central administration of this compound leads to reduced food intake, decreased body weight, and increased energy expenditure. However, to fully validate its potential as a therapeutic agent, further research is imperative. Specifically, head-to-head comparative studies against established anti-obesity drugs like GLP-1 receptor agonists are needed to objectively assess its relative efficacy. Furthermore, a more comprehensive evaluation of this compound's effects in various genetic models of obesity will provide a broader understanding of its therapeutic window and potential clinical utility. The unique mechanism of action of this compound presents a novel and promising avenue for the development of new anti-obesity therapies.
References
- 1. A this compound-GUCY2C endocrine axis regulates feeding in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A this compound-GUCY2C endocrine axis regulates feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Brain-derived this compound as a regulator of postprandial brown adipose tissue activation: a potential therapeutic approach for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Action in the Brain Reduces Weight Gain in Obese Mice via Different Efferent Autonomic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Novel Anti-obesity Therapies and their Different Effects and Safety Profiles: A Critical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Head-to-Head Trial Compares Weight Loss Drugs | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
Uroguanylin's Dichotomous Signaling: A Comparative Guide to GC-C Dependent and Independent Pathways
For Immediate Release
A comprehensive analysis of uroguanylin's signaling mechanisms reveals a dual functionality, operating through both the well-established Guanylate Cyclase C (GC-C) dependent pathway and a growing body of evidence supporting GC-C independent pathways. This guide provides a detailed comparison of these two signaling arms, offering researchers, scientists, and drug development professionals a clear overview of the current understanding, supported by experimental data and detailed protocols.
This compound, a peptide hormone primarily secreted by enteroendocrine cells of the small intestine, plays a crucial role in regulating fluid and electrolyte balance.[1] Its canonical signaling pathway involves the activation of the transmembrane receptor GC-C, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This cascade is fundamental to intestinal secretion. However, emerging research demonstrates that this compound also elicits significant physiological effects through pathways independent of GC-C, particularly in tissues like the kidney and the brain.[3][4][5]
GC-C Dependent Pathway: The Canonical Route
In intestinal epithelial cells, this compound binds to the extracellular domain of GC-C. This binding event triggers the intracellular guanylate cyclase domain to convert guanosine triphosphate (GTP) to cGMP.[6][7] The subsequent increase in intracellular cGMP has two primary effects:
-
Activation of cGMP-dependent protein kinase II (PKGII): PKGII phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel. This leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen.[7][8]
-
Inhibition of the Sodium-Hydrogen Exchanger 3 (NHE3): This reduces the absorption of sodium (Na⁺) from the intestinal lumen.[8]
The combined effect of increased anion secretion and decreased sodium absorption drives water into the lumen, maintaining intestinal fluidity.[7][8]
GC-C Independent Pathways: Expanding the Paradigm
Compelling evidence, particularly from studies on GC-C knockout (KO) mice, has revealed that this compound can exert its effects independently of its primary receptor. These alternative pathways are crucial for understanding the full spectrum of this compound's physiological roles.
Renal Effects
In the kidney, this compound induces natriuresis, kaliuresis, and diuresis, effects that surprisingly persist in GC-C deficient mice.[5] This suggests the presence of an alternative receptor system. Research indicates that in proximal tubule cells, this compound can activate a pertussis toxin-sensitive G-protein-coupled receptor (GPCR), pointing towards a dual signaling capacity in this organ.[5][7] While GC-C is expressed in the kidney, its role appears to be non-essential for the primary natriuretic effects of this compound.[9]
Neurological Effects
Recent studies have identified a novel GC-C independent signaling pathway for this compound in the brain. In astrocytes, which lack GC-C expression, this compound has been shown to increase intracellular calcium (Ca²⁺) concentrations.[3][4] This Ca²⁺ signaling is present in GC-C KO animals, confirming its independence from the canonical receptor.[4] Furthermore, this compound causes hyperpolarization in cultured astrocytes, an effect opposite to the depolarization caused by cGMP, indicating that cGMP is not the second messenger in this pathway.[4][10]
Quantitative Data Summary
| Parameter | GC-C Dependent Pathway (Intestine) | GC-C Independent Pathway (Kidney) | GC-C Independent Pathway (Brain - Astrocytes) | Reference |
| Second Messenger | cGMP | G-protein activation, potentially others | Intracellular Ca²⁺ | [3][5][6] |
| Key Receptor(s) | Guanylate Cyclase C (GC-C) | Putative G-protein-coupled receptor | Unknown | [3][5][11] |
| Primary Effect | Increased Cl⁻ and HCO₃⁻ secretion, decreased Na⁺ absorption | Natriuresis, Kaliuresis, Diuresis | Increased intracellular Ca²⁺, cell hyperpolarization | [4][5][8] |
| Effect in GC-C KO Mice | Abolished intestinal secretion | Preserved natriuretic response | Preserved Ca²⁺ response | [3][5] |
Experimental Protocols
Ussing Chamber Assay for Intestinal Ion Transport (GC-C Dependent)
This ex vivo technique measures ion transport across an epithelial tissue sheet, providing a functional readout of GC-C activation.
-
Tissue Preparation: A segment of mouse jejunum or colon is excised, opened along the mesenteric border, and the muscle layers are stripped away to isolate the mucosa.
-
Mounting: The mucosal sheet is mounted in an Ussing chamber, separating the apical and basolateral sides. Both sides are bathed in identical Krebs-Ringer bicarbonate solution, gassed with 95% O₂/5% CO₂, and maintained at 37°C.
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), representing the net ion transport, is continuously recorded.
-
Stimulation: After a stable baseline Isc is achieved, this compound is added to the apical chamber. An increase in Isc reflects an increase in anion secretion, indicative of GC-C pathway activation.[7]
In Vivo Renal Clearance Studies in Mice (GC-C Independent)
This in vivo protocol assesses the renal effects of this compound.
-
Animal Model: Wild-type and GC-C knockout mice are used to differentiate between GC-C dependent and independent effects.
-
Procedure: Mice are anesthetized and placed on a thermostatically controlled surgical table. Catheters are inserted into the jugular vein for infusions and the carotid artery for blood sampling. The bladder is catheterized for urine collection.
-
Experiment: Following a stabilization period with a continuous infusion of saline, a baseline urine and blood sample is collected. This compound is then infused intravenously, and timed urine and blood samples are collected.
-
Analysis: Urine flow rate, urinary sodium and potassium concentrations, and glomerular filtration rate (e.g., using inulin (B196767) clearance) are measured to determine the diuretic, natriuretic, and kaliuretic effects.[5]
Intracellular Calcium Imaging in Astrocytes (GC-C Independent)
This method visualizes changes in intracellular calcium concentration in real-time.
-
Cell Culture: Primary astrocytes are isolated from the cerebral cortex of neonatal mice (wild-type or GC-C KO) and cultured.
-
Calcium Indicator Loading: Cultured astrocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Imaging: The cells are placed on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Stimulation and Measurement: A baseline fluorescence is recorded before the application of this compound to the cell culture medium. Changes in fluorescence intensity, corresponding to changes in intracellular Ca²⁺ concentration, are recorded over time.[3]
Conclusion
The understanding of this compound's signaling has evolved from a single receptor-ligand interaction to a more complex and multifaceted system. While the GC-C dependent pathway remains a cornerstone of its function in the intestine, the discovery of GC-C independent pathways in the kidney and brain opens up new avenues for research and therapeutic development. Acknowledging this dual signaling capacity is essential for accurately interpreting experimental data and for the rational design of drugs targeting the this compound system for a range of disorders, from gastrointestinal diseases to potentially renal and neurological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound increases Ca2+ concentration in astrocytes via guanylate cyclase C-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Cellular effects of guanylin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. portlandpress.com [portlandpress.com]
- 10. scientificarchives.com [scientificarchives.com]
- 11. academic.oup.com [academic.oup.com]
A Comparative Guide to Uroguanylin: Cross-Species Peptide Sequence and Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the peptide hormone uroguanylin, focusing on its amino acid sequence and physiological function. This compound, a key regulator of fluid and electrolyte balance, exerts its effects through the activation of the guanylate cyclase C (GC-C) receptor. Understanding the species-specific variations in both the peptide and its interaction with its receptor is crucial for translational research and the development of novel therapeutics targeting the GC-C signaling pathway.
Peptide Sequence Comparison
This compound is a small, cysteine-rich peptide that displays notable sequence variation across different species. These variations can significantly influence its biological activity and binding affinity to the GC-C receptor. The table below presents an alignment of this compound peptide sequences from several key species, highlighting conserved and variable amino acid residues. The conserved cysteine residues, essential for forming disulfide bonds and maintaining the peptide's tertiary structure, are critical for its biological function.[1][2]
| Species | This compound Amino Acid Sequence | Number of Amino Acids |
| Human | N D D C E L C V N V A C T G C L | 16 |
| Pig | N D D C E L C V N V A C T G C L | 16 |
| Mouse | Q E D C E L C I N V A C T G C | 15 |
| Rat | T D E C E L C I N V A C T G C | 15 |
| Opossum | Q E D C E L C I N V A C T G C | 15 |
| Eel | P D P C E I C A N A A C T G C | 16 |
Functional Comparison: Receptor Activation and Physiological Response
This compound's primary physiological role is the regulation of ion and water transport in the intestines and kidneys.[3] This is achieved through its binding to and activation of the transmembrane receptor guanylate cyclase C (GC-C).[4] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates downstream effector proteins.[5] The functional consequences of this compound activity, including receptor binding affinity and potency, can vary between species and are notably influenced by the pH of the local microenvironment.[6]
Receptor Binding Affinity and Potency
The affinity of this compound for its receptor, GC-C, is a key determinant of its biological activity. This is often quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating tighter binding. The potency of this compound, typically measured as the half-maximal effective concentration (EC50) in functional assays, reflects the concentration of the peptide required to elicit a half-maximal response.
The following table summarizes available quantitative data on the binding affinity and potency of this compound. It is important to note that assay conditions, particularly pH, can significantly impact these values. For instance, human this compound exhibits higher potency at a more acidic pH, which is characteristic of the proximal small intestine.[6][7]
| Ligand | Receptor/Cell Line | Assay Condition (pH) | Binding Affinity (Ki/Kd) | Potency (EC50) |
| Human this compound | Human GC-C | - | ~1 nM (Kd)[4] | - |
| Opossum this compound | T84 (Human) cells | 5.0 | ~0.19 nM (Ki, high affinity)[6] | ~1 nM[8] |
| Opossum this compound | T84 (Human) cells | 8.0 | ~0.14 nM (Ki, high affinity)[6] | ~100 nM[8] |
| Human Guanylin | Human GC-C | - | ~10 nM (Kd)[4] | - |
| E. coli STa | Human GC-C | - | ~0.1 nM (Kd)[4] | - |
Signaling Pathway
The binding of this compound to the extracellular domain of the GC-C receptor triggers a conformational change that activates the intracellular guanylate cyclase domain. This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Elevated intracellular cGMP levels activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, leading to chloride and bicarbonate secretion. This influx of ions into the lumen drives water secretion.
Experimental Protocols
Detailed methodologies for key experiments cited in the functional comparison of this compound are provided below.
Radioligand Binding Assay
This competitive binding assay is used to determine the binding affinity (Ki) of this compound for the GC-C receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
T84 cell membranes (or other cells expressing GC-C)
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled heat-stable enterotoxin, STa)
-
Unlabeled this compound peptides (from different species)
-
Binding buffer (e.g., 50 mM HEPES, pH adjusted as required)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Harvest cells expressing GC-C and prepare a crude membrane fraction by homogenization and differential centrifugation.[9] Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor this compound peptide.[10] Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[9]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[9]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[9]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
cGMP Accumulation Assay
This functional assay measures the potency (EC50) of this compound by quantifying the intracellular accumulation of cGMP in response to receptor activation.
Materials:
-
T84 cells (or other suitable cell line) cultured in 24-well plates
-
This compound peptides
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Assay buffer (e.g., DMEM with 50 mM HEPES, pH 7.4)
-
Cell lysis reagent (e.g., 0.1 M HCl)
-
Commercial cGMP enzyme immunoassay (EIA) kit
Protocol:
-
Cell Culture: Seed T84 cells in 24-well plates and grow to confluence.[11]
-
Pre-incubation: Wash the cell monolayers with assay buffer. Pre-incubate the cells with a PDE inhibitor (e.g., 1 mM IBMX) for 10-15 minutes at 37°C to prevent cGMP degradation.[12]
-
Stimulation: Add varying concentrations of this compound peptide to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.[11]
-
Lysis: Terminate the reaction by aspirating the medium and adding the cell lysis reagent to extract intracellular cGMP.[5]
-
Quantification: Measure the cGMP concentration in the cell lysates using a commercial cGMP EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Ussing Chamber Assay for Intestinal Ion Transport
The Ussing chamber technique directly measures ion transport across an epithelial cell monolayer by monitoring the short-circuit current (Isc). An increase in Isc upon this compound stimulation reflects an increase in net ion secretion.
Materials:
-
Polarized epithelial cells (e.g., T84) grown on permeable supports
-
Ussing chamber system
-
Krebs-Ringer bicarbonate buffer
-
This compound peptides
Protocol:
-
Monolayer Preparation: Culture T84 cells on permeable supports until a confluent and polarized monolayer with high transepithelial resistance is formed.
-
Chamber Setup: Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Fill both compartments with oxygenated Krebs-Ringer bicarbonate buffer and maintain at 37°C. Allow the system to equilibrate and establish a stable baseline Isc.
-
Stimulation: Add this compound to the apical chamber in a cumulative dose-response manner.
-
Measurement: Record the change in Isc over time. The peak change in Isc (ΔIsc) represents the maximal stimulation of net ion transport.
-
Data Analysis: Plot the ΔIsc against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Regulation of intestinal this compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a this compound analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
Uroguanylin's Renal Actions: A Comparative Guide to its Natriuretic and Kaliuretic Effects
For Researchers, Scientists, and Drug Development Professionals
Uroguanylin, a peptide hormone primarily secreted by the intestine in response to dietary salt intake, plays a significant role in regulating fluid and electrolyte homeostasis through its actions on the kidney. This guide provides a detailed comparison of the natriuretic (sodium excretion) and kaliuretic (potassium excretion) effects of this compound, supported by experimental data. We delve into the underlying signaling pathways and provide comprehensive experimental protocols from key studies to facilitate further research and drug development in this area.
Comparative Analysis of Natriuretic and Kaliuretic Effects
This compound administration has been shown to induce both natriuresis and kaliuresis in a dose-dependent manner.[1][2] However, the magnitude and even the direction of these effects can vary depending on the experimental model and the dose of this compound administered.
Quantitative Data from Experimental Studies
The following tables summarize the dose-dependent effects of this compound on sodium and potassium excretion from studies utilizing an isolated perfused rat kidney model and in vivo infusions in rats.
Table 1: Effects of this compound on Fractional Sodium and Potassium Excretion in the Isolated Perfused Rat Kidney
| This compound Concentration (µM) | Change in Fractional Sodium Reabsorption (%) | Change in Fractional Potassium Reabsorption (%) |
| 0.19 | ↓ | No significant change |
| 0.62 | ↓ from 78% to ~59% | ↓ from 55.6% to 39.5% |
| 1.86 | ↓ from 78% to ~59% | ↓ from 55.4% to 26.4% |
Data synthesized from Fonteles et al., 1998.[3][4] A maximal natriuretic effect was observed at 0.66 µM this compound, while the kaliuretic effect continued to increase with the highest dose.[1][3] The highest dose of this compound (1.9 µM) increased kaliuresis by 50%.[1][3]
Table 2: In Vivo Effects of this compound Infusion on Sodium and Potassium Excretion in Rats
| This compound Infusion Dose (nmol/kg) | Effect on Sodium Excretion | Effect on Potassium Excretion |
| 2 | Natriuretic | Antikaliuretic |
| 10 | Natriuretic | Antikaliuretic |
| 50 | Natriuretic | Not specified |
Data synthesized from Moss et al., 2008.[5][6] Interestingly, this in vivo study demonstrated an antikaliuretic effect of this compound at lower doses, contrasting with the kaliuretic effect seen in the isolated perfused kidney model at higher concentrations.[5]
Signaling Pathways of this compound in the Kidney
This compound exerts its effects on renal electrolyte transport through at least two distinct signaling pathways: a well-characterized cGMP-dependent pathway and a less-defined cGMP-independent pathway.[7][8] The activation of these pathways can vary in different segments of the nephron.[9]
In the proximal tubule, this compound is thought to activate both a guanylate cyclase C (GC-C) receptor, leading to increased intracellular cGMP, and a pertussis toxin-sensitive G-protein-coupled receptor.[7][9] The rise in cGMP can inhibit sodium reabsorption by affecting the Na+/H+ exchanger and the Na+/K+-ATPase.[9]
In the cortical collecting duct, evidence suggests a cGMP-independent signaling pathway involving phospholipase A2.[7][10]
Below are diagrams illustrating these signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's renal effects.
Isolated Perfused Rat Kidney Model
This ex vivo model allows for the direct assessment of this compound's effects on the kidney, independent of systemic hormonal and neural influences.
-
Animal Model: Male Wistar rats.
-
Kidney Preparation: The right kidney is isolated and perfused through the renal artery with a modified Krebs-Henseleit solution containing bovine serum albumin, glucose, and a mixture of amino acids. The perfusate is gassed with 95% O2 and 5% CO2 and maintained at 37°C.
-
Experimental Procedure: After an equilibration period, baseline urine and perfusate samples are collected. This compound is then added to the perfusion reservoir to achieve the desired final concentrations (e.g., 0.19, 0.66, 1.9 µM).[1][3] Urine is collected at timed intervals throughout the experiment.
-
Data Analysis: Urine flow rate is determined gravimetrically. Sodium and potassium concentrations in urine and perfusate are measured by flame photometry. Glomerular filtration rate (GFR) is often measured using inulin (B196767) clearance. Fractional excretion of sodium and potassium is calculated to assess tubular transport.
In Vivo this compound Infusion in Rats
This in vivo model provides insights into the systemic effects of this compound on renal function in a more physiologically relevant context.
-
Animal Model: Male Sprague-Dawley rats.[6]
-
Surgical Preparation: Rats are anesthetized, and catheters are placed in the jugular vein for infusion, the carotid artery for blood pressure monitoring and blood sampling, and the bladder for urine collection.
-
Experimental Procedure: A continuous intravenous infusion of a maintenance solution (e.g., saline with albumin) is initiated. After a stabilization period, a baseline urine collection is performed. This compound is then infused intravenously at various doses (e.g., 2, 10, 50 nmol/kg).[6] Urine is collected in timed periods during and after the this compound infusion.
-
Data Analysis: Urine volume is measured, and urinary concentrations of sodium and potassium are determined. Blood samples are analyzed for plasma electrolytes and markers of renal function. Urinary excretion rates of sodium and potassium are calculated.
References
- 1. Natriuretic and kaliuretic activities of guanylin and this compound in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. [PDF] Natriuretic and kaliuretic activities of guanylin and this compound in the isolated perfused rat kidney. | Semantic Scholar [semanticscholar.org]
- 5. Natriuretic and antikaliuretic effects of this compound and prothis compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natriuretic and antikaliuretic effects of this compound and prothis compound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal electrolyte effects of guanylin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. researchgate.net [researchgate.net]
- 10. Guanylin and this compound regulate electrolyte transport in isolated human cortical collecting ducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Uroguanylin's Role in Colon Cancer Cell Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of uroguanylin's pro-apoptotic effects on colon cancer cells, offering a comparative perspective with other guanylate cyclase C (GC-C) agonists. The information presented herein is supported by experimental data to validate this compound's potential as a therapeutic agent against colorectal cancer.
This compound and the Guanylate Cyclase C Signaling Pathway
This compound is a naturally occurring peptide hormone that, along with its analogue guanylin (B122020), regulates intestinal fluid and electrolyte balance.[1][2] In the context of colorectal cancer, a significant observation is the frequent downregulation of both this compound and guanylin expression in polyps and adenocarcinomas.[1][3] However, the receptor for these peptides, guanylate cyclase C (GC-C), often remains expressed in tumor cells.[2] This disparity highlights a potential therapeutic strategy of "ligand replacement" to reactivate this suppressed tumor suppressor pathway.[4]
Activation of the GC-C receptor by this compound triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] This increase in intracellular cGMP is a key signaling event that mediates the anti-proliferative and pro-apoptotic effects of this compound in colon cancer cells.[1][3]
Comparative Efficacy of GC-C Agonists in Inducing Apoptosis
The pro-apoptotic and anti-proliferative effects of this compound are often evaluated in comparison to other GC-C agonists, including the endogenous peptide guanylin, the bacterial heat-stable enterotoxin (STa), and synthetic analogs like linaclotide (B608579) and plecanatide.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro and in vivo studies investigating the effects of various GC-C agonists on colon cancer models.
Table 1: In Vitro Effects of GC-C Agonists on Colon Cancer Cell Lines
| Agonist | Cell Line | Effect | Concentration | Result |
| This compound | T84 | Inhibition of Cell Growth | 10 µM | ~70% inhibition[1] |
| CaCo-2 | Induction of Apoptosis (TUNEL) | Not Specified | ~25% of cells were TUNEL-positive[1] | |
| STa peptide | T84 | Inhibition of Proliferation | 1 µM | ~75% reduction in cell number[5] |
| Linaclotide | Colorectal Mucosa (in vivo) | Inhibition of Proliferation | 0.87 mg/day (oral) | Reduced Ki67-positive epithelial cells[6][7] |
| Plecanatide | T84 | cGMP Stimulation | Not Specified | Potent cGMP-stimulatory activity[8] |
| Colon Tissues (in vivo) | Reduction of Proliferation Markers | 2.5 mg/kg (oral) | Reduced levels of c-myc and phosphorylated cyclin D1[9] |
Table 2: In Vivo Effects of GC-C Agonists on Polyp Formation in ApcMin/+ Mice
| Agonist | Effect | Dosage | Result |
| This compound | Reduction in Polyp Number | Oral Administration | ~50% reduction[3] |
| Plecanatide | Reduction in Inflammation-Driven Dysplasias | Oral Administration | Significant reduction[10][11] |
It is important to note that some studies have reported conflicting results regarding this compound's ability to induce apoptosis in T84 cells, with one study suggesting it primarily slows the cell cycle without inducing cell death.[2] This highlights the need for further research to fully elucidate the context-dependent mechanisms of this compound's action.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
This compound Signaling Pathway in Colon Cancer Cell Apoptosis
Caption: this compound-induced apoptosis pathway in colon cancer cells.
Experimental Workflow: TUNEL Assay
Caption: Workflow for Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.
Experimental Workflow: DNA Fragmentation Assay
Caption: Workflow for DNA fragmentation assay to detect apoptosis.
Detailed Experimental Protocols
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol is adapted from standard procedures for detecting DNA fragmentation, a hallmark of apoptosis.[4][10]
Materials:
-
Colon cancer cell line (e.g., CaCo-2)
-
Culture medium and supplements
-
This compound or other test compounds
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Commercially available TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed colon cancer cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other GC-C agonists for a predetermined time (e.g., 24-48 hours). Include a vehicle-treated control group.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 20-30 minutes at room temperature.
-
Wash the cells again with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 2-5 minutes.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and fluorescently labeled dUTPs for 60 minutes at 37°C in a humidified, dark chamber.
-
-
Staining and Visualization:
-
Stop the reaction and wash the cells.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show fluorescence at the appropriate wavelength.
-
-
Quantification:
-
Count the number of TUNEL-positive cells and the total number of cells (DAPI-stained nuclei) in several random fields to determine the percentage of apoptotic cells.
-
DNA Fragmentation Assay
This protocol is a classic method to visualize the characteristic DNA laddering pattern of apoptosis.[1][12]
Materials:
-
Colon cancer cell line (e.g., T84)
-
Culture medium and supplements
-
This compound or other test compounds
-
Cell lysis buffer (e.g., containing Triton X-100 or SDS)
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol (B145695) and sodium acetate
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat colon cancer cells as described for the TUNEL assay.
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
-
DNA Extraction:
-
Treat the cell lysate with RNase A to remove RNA, followed by Proteinase K to digest proteins.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
Precipitate the DNA with ethanol and sodium acetate.
-
-
Agarose Gel Electrophoresis:
-
Wash and resuspend the DNA pellet in TE buffer.
-
Mix the DNA with loading dye and load it onto an agarose gel (e.g., 1.5-2.0%).
-
Run the gel electrophoresis to separate the DNA fragments by size.
-
-
Visualization:
-
Stain the gel with ethidium bromide.
-
Visualize the DNA under a UV transilluminator. A characteristic "ladder" of DNA fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis.
-
Conclusion
The available evidence strongly suggests that this compound plays a significant role in inducing apoptosis in colon cancer cells through the GC-C/cGMP signaling pathway. Comparative data indicates that other GC-C agonists share this mechanism, making this pathway a promising target for colorectal cancer prevention and therapy. The provided experimental protocols and workflows offer a foundation for researchers to further investigate and validate the therapeutic potential of this compound and its analogs. Future studies should focus on direct, quantitative comparisons of different GC-C agonists in various colon cancer models to optimize their potential clinical application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound treatment suppresses polyp formation in the Apc(Min/+) mouse and induces apoptosis in human colon adenocarcinoma cells via cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivity of oral linaclotide in human colorectum for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Apoptotic Cells in Human Colorectal Cancer by Two Different in situ Methods: Antibody against Single‐stranded DNA and Terminal Deoxynucleotidyl Transferase‐mediated dUTP‐biotin Nick End‐labeling (TUNEL) Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plecanatide-mediated activation of guanylate cyclase-C suppresses inflammation-induced colorectal carcinogenesis in Apc+/Min-FCCC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TUNEL assay [bio-protocol.org]
- 11. Activation of guanylate cyclase C signaling pathway protects intestinal epithelial cells from acute radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
comparing the effects of central vs. peripheral administration of uroguanylin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological effects of uroguanylin when administered centrally versus peripherally. This compound, a peptide hormone of the guanylin (B122020) family, is a key regulator of fluid and electrolyte balance, with emerging roles in metabolic homeostasis. Understanding the distinct effects based on its site of action is crucial for targeted therapeutic development.
Data Presentation: Central vs. Peripheral Administration
The following tables summarize the quantitative effects of this compound administration through central (intracerebroventricular, ICV) and peripheral (intravenous, IV) routes.
| Parameter | Central Administration (ICV) | Peripheral Administration (IV/Intrarenal) | Key Findings |
| Natriuresis | Data not available | Dose-dependent increase. Infusion of 0.5 μg/kg/min significantly increases urine flow and sodium excretion in rats.[1] | Peripheral this compound is a potent natriuretic agent. |
| Diuresis | Data not available | Dose-dependent increase. Infusion of 0.5 μg/kg/min significantly increases urine flow in rats.[1] | Peripheral this compound promotes water excretion. |
| Blood Pressure | No significant changes reported in studies focusing on metabolic effects. | No significant change in systemic blood pressure during intrarenal or intravenous infusion in rats.[1][2] | This compound's natriuretic effects appear to be independent of systemic blood pressure changes. |
| Body Weight | Significant decrease. A single ICV injection of 25 µg in mice causes a significant decrease in body weight at 24 hours, independent of changes in food intake.[3] Chronic infusion (25 µ g/day for 7 days) leads to significantly lower body weight gain.[3] | No significant changes reported with acute peripheral administration.[4] | Central this compound signaling plays a role in regulating body weight. |
| Food Intake | Significant decrease. A single ICV injection of 25 µg in mice significantly decreases food intake at 1, 2, 4, and 8 hours post-injection.[3] | No significant changes observed with peripheral administration at the same dose used centrally.[4] | Central this compound acts as a satiety signal. |
| Energy Expenditure | Increased. Chronic central infusion (25 µ g/day for 7 days) in mice increases energy expenditure.[4] This is associated with increased brown adipose tissue (BAT) thermogenesis.[5] | Data not available for direct comparison. | Central this compound promotes energy expenditure, contributing to its effects on body weight. |
| Fecal Output | Increased. Chronic central infusion (25 µ g/day for 7 days) in mice increases fecal output.[3] | Stimulates intestinal fluid and electrolyte secretion, which can lead to increased fecal output. | Both central and peripheral administration can influence gastrointestinal motility and secretion. |
Signaling Pathways
The signaling mechanisms of this compound, while often initiated by the same receptor, exhibit tissue-specific downstream effects.
Central Signaling Pathway
In the central nervous system, particularly the hypothalamus, this compound binds to the guanylate cyclase-C (GC-C) receptor on neurons, including pro-opiomelanocortin (POMC) neurons.[6][7] This binding activates GC-C, which catalyzes the conversion of GTP to cyclic GMP (cGMP).[7] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), leading to the modulation of anorexigenic pathways that suppress food intake.[8] This central signaling also leads to the activation of the sympathetic nervous system, which in turn stimulates thermogenesis in brown adipose tissue (BAT), increasing energy expenditure.[5][9]
Peripheral Signaling Pathway
In peripheral tissues, such as the intestine and kidney, this compound also binds to GC-C receptors. In the intestinal epithelium, this leads to an increase in cGMP, which activates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in chloride and bicarbonate secretion into the lumen. In the renal proximal tubule cells, the activation of the GC-C/cGMP/PKG pathway leads to the inhibition of sodium transporters like the Na+/H+ exchanger 3 (NHE3) and Na+/K+-ATPase.[10][11] This inhibition of sodium reabsorption results in increased sodium excretion (natriuresis) and, consequently, water excretion (diuresis).[1][12] Interestingly, some renal effects of this compound may also occur through cGMP-independent pathways.[12]
Experimental Protocols
General Experimental Workflow
Protocol 1: Intracerebroventricular (ICV) Administration and Metabolic Monitoring in Mice
Objective: To assess the central effects of this compound on metabolic parameters.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Guide cannula and dummy cannula
-
Injection cannula
-
Microinfusion pump
-
This compound solution (e.g., 10 µg or 25 µg in sterile saline)[3]
-
Metabolic cages for monitoring food intake, water intake, and locomotor activity.
-
Indirect calorimetry system for measuring energy expenditure.
Procedure:
-
Surgical Cannula Implantation:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Perform a midline scalp incision to expose the skull.
-
Drill a small hole over the target lateral ventricle.
-
Implant a guide cannula into the lateral ventricle and secure it with dental cement.
-
Insert a dummy cannula to maintain patency.
-
Allow the animal to recover for at least one week.
-
-
This compound Administration:
-
Gently restrain the mouse and remove the dummy cannula.
-
Insert the injection cannula connected to a microinfusion pump.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min).
-
After infusion, leave the injection cannula in place for a minute to prevent backflow, then replace the dummy cannula.
-
-
Metabolic Monitoring:
-
House the mice in metabolic cages equipped for continuous monitoring of food and water intake.
-
Use an indirect calorimetry system to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.[4]
-
Monitor body weight daily.
-
Protocol 2: Intravenous (IV) Infusion and Renal/Cardiovascular Monitoring in Rats
Objective: To assess the peripheral effects of this compound on renal and cardiovascular parameters.
Materials:
-
Anesthesia (e.g., pentobarbital (B6593769) sodium)[13]
-
Catheters (for femoral artery, femoral vein, and ureters)
-
Infusion pump
-
Pressure transducer for blood pressure monitoring
-
This compound solution (e.g., 0.1, 0.5, 1.0 µg/kg/min in sterile saline)[13]
-
Metabolic cage or urine collection apparatus.
-
Flame photometer or ion-selective electrode for sodium measurement.
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat and maintain a stable plane of anesthesia.
-
Catheterize the femoral artery for continuous blood pressure monitoring.
-
Catheterize the femoral vein for intravenous infusion of this compound.
-
Catheterize the ureters for separate urine collection from each kidney.
-
-
This compound Infusion:
-
Following a stabilization period, begin a continuous intravenous infusion of the vehicle (saline).
-
After a baseline collection period, switch the infusion to the this compound solution at the desired dose.
-
Infuse for a set period (e.g., 30-60 minutes).
-
-
Renal and Cardiovascular Monitoring:
-
Continuously record mean arterial pressure (MAP) and heart rate from the arterial catheter.
-
Collect urine samples at timed intervals throughout the baseline and infusion periods.
-
Measure urine volume to determine urine flow rate.
-
Analyze urine and plasma samples for sodium concentration to calculate urinary sodium excretion rate.
-
Conclusion
The administration route of this compound critically determines its physiological effects. Central administration primarily influences metabolic homeostasis, leading to reduced food intake, decreased body weight, and increased energy expenditure. These effects are mediated by neuronal signaling in the hypothalamus and subsequent activation of the sympathetic nervous system. In contrast, peripheral administration predominantly affects renal function, causing potent natriuresis and diuresis without significantly altering systemic blood pressure. These distinct profiles highlight the potential for developing targeted this compound-based therapies for either metabolic disorders or conditions characterized by fluid and sodium retention. Further research is warranted to fully elucidate the intricate interplay between the central and peripheral actions of this important peptide hormone.
References
- 1. Cellular effects of guanylin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Guanylin and this compound regulate electrolyte transport in isolated human cortical collecting ducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. This compound Action in the Brain Reduces Weight Gain in Obese Mice via Different Efferent Autonomic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. A this compound-GUCY2C endocrine axis regulates feeding in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Renal electrolyte effects of guanylin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic Effect of this compound and D1 Dopamine Receptors on Sodium Excretion in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Uroguanylin's Appetite-Suppressing Effects: A Comparative Guide to its Interaction with Key Gut Hormones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of uroguanylin's role in appetite regulation relative to other key gut hormones: glucagon-like peptide-1 (GLP-1), peptide YY (PYY), and ghrelin. We delve into the distinct signaling pathways, present available quantitative data from preclinical studies, and detail the experimental protocols used to elucidate these effects. This objective comparison aims to inform research and development efforts targeting novel therapeutics for obesity and metabolic diseases.
Overview of this compound and its Satiety-Inducing Mechanism
This compound, a peptide hormone secreted by enterochromaffin cells in the duodenum, has emerged as a significant regulator of energy homeostasis through its action on the gut-brain axis.[1] Following nutrient intake, the inactive prohormone, prothis compound, is released into circulation and travels to the hypothalamus.[1] In this key brain region for appetite control, prothis compound is converted to its active form, this compound.[2] this compound then binds to its cognate receptor, guanylate cyclase C (GC-C), initiating a signaling cascade that results in a feeling of satiety and a reduction in food intake.[1][2]
Comparative Analysis of Signaling Pathways
The signaling mechanisms of this compound, GLP-1, PYY, and ghrelin are distinct, involving different receptor types and intracellular second messengers. Understanding these differences is crucial for developing targeted therapeutic strategies.
This compound Signaling Pathway
This compound exerts its effects through the activation of guanylate cyclase C (GC-C), a transmembrane receptor. This binding event catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The elevation of intracellular cGMP is the primary downstream signal that mediates the anorexigenic (appetite-suppressing) effects of this compound in the hypothalamus.[2]
GLP-1 Signaling Pathway
GLP-1, secreted from intestinal L-cells, signals through a G-protein coupled receptor (GPCR), the GLP-1 receptor (GLP-1R). This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] This cAMP signaling cascade in the hypothalamus contributes to the feeling of satiety.
PYY Signaling Pathway
Peptide YY is also secreted by intestinal L-cells and exerts its anorexigenic effects by binding to Y receptors, particularly the Y2 receptor, which are GPCRs. This binding inhibits neuropeptide Y (NPY) neurons and stimulates pro-opiomelanocortin (POMC) neurons in the hypothalamus, leading to reduced appetite.
Ghrelin Signaling Pathway
In contrast to the other hormones, ghrelin, primarily produced in the stomach, is an orexigenic (appetite-stimulating) hormone. It signals through the growth hormone secretagogue receptor (GHSR), a GPCR, in the hypothalamus. This activation stimulates NPY and agouti-related peptide (AgRP) neurons, leading to an increase in hunger.
Quantitative Data Comparison
Direct comparative studies quantifying the effects of this compound against other gut hormones are limited. The following tables summarize available data from preclinical studies on the individual effects of these hormones on food intake and body weight.
Table 1: Effect of this compound on Food Intake and Body Weight in Mice
| Treatment | Dose | Route of Administration | Effect on Food Intake | Effect on Body Weight | Reference |
| This compound | 1 µg/g | Oral gavage | ↓ by ~25% at 24h | Not reported | [5] |
| This compound | 1 µg/g | Intraperitoneal | ↓ by ~30% at 24h | ↓ by ~1.5g at 24h | [5] |
Table 2: Representative Effects of GLP-1, PYY, and Ghrelin on Food Intake
| Hormone | Species | Route of Administration | Effect on Food Intake | Reference |
| GLP-1 | Rat | Intraperitoneal | ↓ food intake | [4] |
| PYY (3-36) | Human | Intravenous infusion | ↓ cumulative 24h food intake by 24% | [5] |
| Ghrelin | Human | Intravenous infusion | ↑ food intake | [6] |
Crosstalk and Interactions
While the primary signaling pathways are distinct, there is evidence of crosstalk and interaction between these hormonal systems in the complex regulation of appetite. For instance, GLP-1 has been shown to inhibit ghrelin-induced food intake. The precise molecular mechanisms of how the this compound/cGMP pathway intersects with the cAMP and other signaling pathways of GLP-1, PYY, and ghrelin are still under investigation and represent a key area for future research.
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to advancing our understanding of gut hormone interactions.
Food Intake Studies in Mice
This protocol is a standard method for assessing the effect of a substance on food intake in a preclinical model.
Methodology:
-
Animal Acclimation: Mice are single-housed to allow for accurate individual food intake measurement and are acclimated to handling and injection procedures.
-
Baseline Measurement: Daily food intake is measured for 3-5 days to establish a stable baseline for each animal.
-
Fasting: Animals are typically fasted overnight (approximately 16 hours) to ensure a robust feeding response.
-
Treatment Administration: this compound, other gut hormones, or a vehicle control are administered via the desired route (e.g., intraperitoneal, intracerebroventricular).
-
Food Intake Monitoring: Pre-weighed food is provided, and the amount consumed is measured at various time points (e.g., 1, 2, 4, and 24 hours) post-injection.
-
Data Analysis: Cumulative food intake is calculated and compared between treatment groups using appropriate statistical tests.
cGMP/cAMP Assays
These assays are used to determine the activation of the respective signaling pathways in response to hormone stimulation.
Methodology:
-
Cell Culture: Appropriate cell lines expressing the receptor of interest (e.g., hypothalamic neurons or recombinant cell lines) are cultured.
-
Hormone Stimulation: Cells are treated with varying concentrations of the hormone (this compound, GLP-1, etc.) for a specified time.
-
Cell Lysis: The cells are lysed to release intracellular components.
-
Second Messenger Quantification: Commercially available ELISA kits are used to quantify the levels of cGMP or cAMP in the cell lysates.
-
Data Analysis: The concentration of the second messenger is normalized to the total protein content and compared between different treatment groups.
Conclusion
This compound represents a promising target in the gut-brain axis for the development of anti-obesity therapeutics. Its unique signaling pathway through GC-C and cGMP distinguishes it from other key satiety hormones like GLP-1 and PYY, which primarily utilize GPCRs and cAMP signaling, and the orexigenic hormone ghrelin. While direct quantitative comparisons are still needed, the available data clearly establish this compound as a potent anorexigenic hormone. Future research should focus on elucidating the molecular crosstalk between these signaling pathways to better understand the integrated regulation of appetite and to identify potential synergistic therapeutic combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Improves Leptin Responsiveness in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: how the gut got another satiety hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Central Nervous System Sites Mediating the Orexigenic Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide YY(3-36) inhibits both anorexigenic proopiomelanocortin and orexigenic neuropeptide Y neurons: implications for hypothalamic regulation of energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercial Uroguanylin Antibodies for Researchers
For researchers, scientists, and drug development professionals investigating the physiological roles of uroguanylin, the selection of a specific and sensitive antibody is paramount. This guide provides an objective comparison of commercially available this compound antibodies, summarizing their performance based on manufacturer-provided data and available publications. This resource aims to facilitate informed antibody selection for various applications, including Western Blot (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), and ELISA.
This compound Signaling Pathway
This compound is a peptide hormone that plays a key role in regulating fluid and electrolyte homeostasis in the intestines and kidneys. It exerts its effects by binding to and activating the guanylate cyclase C (GC-C) receptor on the apical membrane of intestinal epithelial cells. This binding stimulates the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger. Increased intracellular cGMP levels lead to the activation of protein kinase G II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) and inhibits the Na+/H+ exchanger, resulting in the secretion of chloride and bicarbonate ions and water into the intestinal lumen.
Caption: this compound signaling cascade in intestinal epithelial cells.
Commercial Antibody Comparison
The following table summarizes the key features of several commercially available this compound antibodies based on information provided by the manufacturers. It is important to note that the performance of these antibodies has not been evaluated in a direct head-to-head comparative study.
| Antibody | Vendor | Catalog No. | Host | Type | Immunogen | Validated Applications | Species Reactivity |
| Anti-Uroguanylin | Proteintech | 18113-1-AP | Rabbit | Polyclonal | Recombinant human this compound protein | WB, IHC, IF, ELISA | Human, Mouse, Rat |
| Anti-Uroguanylin | Novus Biologicals | NBP2-86888 | Rabbit | Polyclonal | Synthetic peptide from the middle region of human this compound | WB | Human |
| Anti-GUCA2B | Novus Biologicals | H00002981-D01P | Rabbit | Polyclonal | Full-length human GUCA2B protein | WB, ELISA | Human |
| Anti-Uroguanylin/GUCA2B | Boster Bio | A09489-2 | Rabbit | Polyclonal | E.coli-derived human this compound/GUCA2B recombinant protein | WB, IHC, ICC, IF, ELISA | Human, Mouse, Rat |
| Custom Anti-Uroguanylin | Thermo Fisher Scientific | Custom | Rabbit | Polyclonal | Synthetic peptide (amino acids 75-90) of human pro-uroguanylin | IHC | Human |
Performance Data Overview
This section presents a summary of the available experimental data for each antibody. The data is sourced from manufacturer datasheets and publications and is intended to provide a general indication of antibody performance.
Proteintech (18113-1-AP)
This antibody has been cited in several publications and the manufacturer provides validation data for multiple applications.
-
Western Blot: The datasheet shows detection of a band at the expected molecular weight for this compound (~12-13 kDa) in mouse pancreas, colon, and small intestine lysates, as well as rat pancreas lysate.[1] A dilution of 1:1000 to 1:1500 was used.[1]
-
Immunohistochemistry: The manufacturer provides images of IHC staining in paraffin-embedded human colon cancer, stomach, and pancreas cancer tissues.[1] Recommended dilutions range from 1:200 to 1:800.[1]
-
Immunofluorescence: The antibody has been used for IF in HepG2 cells at a 1:50 dilution.[2]
Novus Biologicals (NBP2-86888)
-
Western Blot: The datasheet indicates that this antibody is validated for Western Blotting in human samples.[3] A Western Blot image using human stomach tumor lysate shows a band at the expected molecular weight for this compound.[3] A suggested antibody titration is 1 ug/mL.[3]
Novus Biologicals (H00002981-D01P)
-
Western Blot: This antibody has been validated for Western Blotting using a transfected 293T cell line expressing GUCA2B, showing a band at approximately 12.1 kDa.[4] It is also noted to have been used for ELISA.[4]
Boster Bio (A09489-2)
-
Validated Applications: The manufacturer states that this antibody is validated for WB, IHC, ICC, IF, and ELISA in human, mouse, and rat samples.[5]
-
Recommended Dilutions: The recommended starting dilutions are 1:500-2000 for WB, 1:50-400 for IHC and IF/ICC, and 1:100-1000 for ELISA.[5]
-
Data: No images or specific performance data are available on the product datasheet.[5]
Thermo Fisher Scientific (Custom)
-
Immunohistochemistry: A custom polyclonal antibody was generated and used for IHC on formalin-fixed, paraffin-embedded human intestinal tissue specimens. The study demonstrated differential staining intensity of this compound in various patient cohorts.
Experimental Protocols
The following are generalized protocols for key applications. Researchers should optimize these protocols for their specific experimental conditions and antibody of choice.
Western Blotting Experimental Workflow
Caption: Key steps in a typical Western Blotting experiment.
Detailed Western Blot Protocol:
-
Protein Extraction: Homogenize tissue or lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 12-15% polyacrylamide gel. Include a pre-stained molecular weight marker.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary this compound antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Detection: Visualize the staining using a DAB (3,3'-Diaminobenzidine) substrate, which produces a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.
Immunofluorescence (IF) Protocol for Cultured Cells (e.g., HepG2)
-
Cell Culture: Grow HepG2 cells on coverslips in a suitable culture medium.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary this compound antibody at the recommended dilution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the cell nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence or confocal microscope.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. Immunohistochemistry Protocol for Paraffin-Embedded Tissue Sections | Cell Signaling Technology [awsprod-cellsignal.com]
- 5. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Uroguanylin
For researchers, scientists, and drug development professionals, the meticulous management of bioactive compounds is paramount to ensuring a safe and compliant laboratory environment. Uroguanylin, a peptide hormone involved in regulating electrolyte and water transport, requires careful handling and disposal.[1][2] Although its full toxicological properties are not extensively documented, it should be treated as a potentially hazardous chemical.[3] This guide provides a comprehensive, step-by-step operational and disposal plan, consolidating best practices for peptide compounds to build a foundation of safety and trust in your laboratory operations.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, a thorough hazard assessment is critical. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.[3]
Personal Protective Equipment (PPE): The following PPE is required to minimize exposure risk:
-
Gloves: Use chemical-resistant gloves, such as nitrile.[4]
-
Eye Protection: Wear safety glasses or goggles. For tasks with a higher risk of splashing, a face shield is recommended.[3][4]
-
Lab Coat: A buttoned lab coat must be worn to protect against skin contact.[3]
Handling:
-
All handling of this compound, especially in its lyophilized powder form which can easily become airborne, should be conducted in a well-ventilated area, preferably within a chemical fume hood or biosafety cabinet.[3][4]
-
Review the Safety Data Sheet (SDS) before handling the compound.[4] An SDS for a similar product indicates potential for skin, eye, and respiratory irritation.
Step-by-Step Disposal Procedures
Treat all materials contaminated with this compound as chemical waste.[5][6] Never dispose of peptides directly down the drain or in regular trash.[3][4] The appropriate disposal method depends on whether the waste is in liquid or solid form.
Liquid Waste Disposal (e.g., solutions containing this compound)
-
Inactivation (Recommended): To provide an additional layer of safety, inactivate the peptide through hydrolysis. In a chemical fume hood, prepare a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).[3] Slowly add the strong acid or base to the liquid peptide waste. Allow the mixture to sit for a designated period (consult EHS guidelines, but typically at least 24 hours) to ensure hydrolysis.
-
Neutralization: After the inactivation period, check the pH of the solution. If acidic, slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0. If basic, slowly add a weak acid to achieve the same pH range.[3]
-
Collection: Transfer the neutralized solution into a designated, leak-proof hazardous waste container.[3]
-
Labeling: Clearly label the container "Neutralized Peptide Waste," and include the date of neutralization and the primary components.[3]
-
Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[3][4]
Solid Waste Disposal (e.g., contaminated vials, gloves, pipette tips)
-
Segregation: At the point of generation, collect all solid materials contaminated with this compound. This includes gloves, wipes, vials, and any other consumables.[5][6][7]
-
Containerization: Place all solid waste into a designated, clearly labeled, and leak-proof hazardous waste container.[6] Any needles or syringes must be disposed of in a dedicated sharps container.[6]
-
Labeling: The container must be clearly labeled "Hazardous Waste," with the chemical name (this compound) and the date waste accumulation began.[6][7]
-
Final Disposal: Store the sealed container in a designated secure area until it is collected by your institution's EHS department or a licensed hazardous waste contractor for final disposal, which is often incineration.[4][6][8]
Quantitative Data for Peptide Inactivation
Specific quantitative data for the disposal of this compound is not publicly available. The following table provides general guidelines for the inactivation of peptide waste based on common laboratory practices.[3] Always consult with your institution's EHS department for specific protocols.[7]
| Parameter | Guideline | Notes |
| Inactivating Agent | 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) | Prepare fresh in a chemical fume hood.[3] |
| Inactivation Time | > 24 hours | Allows for complete peptide hydrolysis. Consult institutional protocols. |
| Neutralization pH Range | 6.0 - 8.0 | Verify with a calibrated pH meter before collection.[3] |
| Storage Temperature | -20°C (Long-term, Lyophilized) | Store reconstituted solutions refrigerated for the short term and in aliquots to avoid freeze-thaw cycles.[4] |
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste, ensuring safety and compliance at each step.
References
- 1. This compound, human - LKT Labs [lktlabs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide24.store [peptide24.store]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Uroguanylin
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Uroguanylin, a potent bioactive peptide. Given that comprehensive toxicological data for this compound is not widely available, a cautious approach is paramount. The following procedures are based on best practices for handling analogous peptide compounds and are designed to ensure a safe and compliant laboratory environment. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.
Immediate Safety and Handling Protocols
A thorough hazard assessment should be conducted before any procedure involving this compound. Although not classified as acutely hazardous, it should be treated as a potentially hazardous chemical. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid (lyophilized) or solution form.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. Consider double-gloving for enhanced protection.[1] |
| Eye Protection | Safety Glasses/Goggles | Safety goggles or a face shield must be worn to protect against splashes.[1] |
| Body Protection | Lab Coat | A buttoned lab coat is essential to prevent skin contact.[1] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling lyophilized powder to minimize inhalation risk.[2] |
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Experimental Protocols: Step-by-Step Guidance
Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of sterile, nuclease-free water or a recommended buffer to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide degradation.
-
Aliquoting: To prevent repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted this compound into single-use vials for storage.[2]
Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or colder | Long-term | Store in a desiccator to protect from moisture. |
| In Solution | -20°C or colder | Short-term (days to weeks) | Avoid repeated freeze-thaw cycles. |
Decontamination
For decontaminating surfaces and equipment that have come into contact with this compound, an enzymatic detergent is recommended.[3][4] Following the enzymatic cleaning, a rinse with a 6% sodium hypochlorite (B82951) (bleach) solution can be used, followed by a thorough water rinse.[3]
This compound Signaling Pathway
This compound exerts its physiological effects by activating the Guanylate Cyclase-C (GC-C) receptor on the surface of intestinal epithelial cells. This initiates a signaling cascade that leads to increased intestinal fluid secretion.
Caption: this compound signaling pathway in intestinal epithelial cells.
Operational and Disposal Plans
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure laboratory safety. Never dispose of this compound down the drain or in the regular trash.[1]
Step-by-Step Disposal Procedure for Liquid this compound Waste
-
Inactivation (Recommended): To add a layer of safety, peptide inactivation through hydrolysis is recommended. In a designated chemical fume hood, prepare a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).[1]
-
Neutralization: After allowing for a sufficient inactivation period (consult your institution's EHS for guidance), neutralize the solution. If acidic, slowly add a base (e.g., sodium bicarbonate). If basic, slowly add a weak acid until the pH is between 6.0 and 8.0.[1]
-
Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should clearly state "Neutralized Peptide Waste" and include the date.[1]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified waste management service.[1]
Disposal of Solid Waste
Contaminated solid waste, such as gloves, pipette tips, and empty vials, should be collected in a designated hazardous waste container and disposed of according to your institution's EHS guidelines.
Caption: Workflow for the disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
